Technical Documentation Center

(3,5-Dichloro-phenyl)-isopropyl-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3,5-Dichloro-phenyl)-isopropyl-amine
  • CAS: 42266-17-1

Core Science & Biosynthesis

Foundational

(3,5-Dichloro-phenyl)-isopropyl-amine chemical structure and properties

An In-Depth Technical Guide to (3,5-Dichloro-phenyl)-isopropyl-amine Introduction In the landscape of synthetic chemistry, particularly within the agrochemical and pharmaceutical sectors, the family of N-alkylanilines re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3,5-Dichloro-phenyl)-isopropyl-amine

Introduction

In the landscape of synthetic chemistry, particularly within the agrochemical and pharmaceutical sectors, the family of N-alkylanilines represents a cornerstone of molecular design.[1][2] These structures serve as critical intermediates and foundational scaffolds for a multitude of active compounds. This guide provides an in-depth technical examination of a specific member of this class: (3,5-Dichloro-phenyl)-isopropyl-amine (CAS No: 42266-17-1). While not as widely documented as its primary amine precursor, 3,5-dichloroaniline, its structure suggests significant potential as a building block or analogue in the development of novel fungicides, herbicides, and therapeutic agents.[3][4] This document consolidates available data and provides field-proven insights into its synthesis, characterization, potential applications, and safe handling protocols, designed for researchers, chemists, and drug development professionals.

Section 1: Molecular Identity and Physicochemical Profile

A precise understanding of a compound's structure and physical properties is fundamental to its application. This section details the identity and key physicochemical characteristics of (3,5-Dichloro-phenyl)-isopropyl-amine.

Chemical Structure

The molecule consists of a 3,5-disubstituted dichlorophenyl ring bonded to a secondary amine, with an isopropyl group attached to the nitrogen atom.

Caption: 2D Chemical Structure of (3,5-Dichloro-phenyl)-isopropyl-amine.

Compound Identification

The following table summarizes the key identifiers for this compound, compiled from authoritative chemical databases.

IdentifierValueSource(s)
IUPAC Name 3,5-dichloro-N-propan-2-ylaniline[5]
CAS Number 42266-17-1[5]
Molecular Formula C₉H₁₁Cl₂N[5]
Molecular Weight 204.09 g/mol [5]
Canonical SMILES CC(C)NC1=CC(=CC(=C1)Cl)Cl[5]
InChIKey LUPDEXKZPAZZDA-UHFFFAOYSA-N[5]
Synonyms 3,5-Dichloro-N-isopropylaniline, N-isopropyl-3,5-dichloroaniline[6]
Physicochemical Properties

Experimental data for (3,5-Dichloro-phenyl)-isopropyl-amine is not widely published. The table below includes computed values from PubChem and experimental data for the closely related precursor, 3,5-dichloroaniline, for comparative purposes.

Property(3,5-Dichloro-phenyl)-isopropyl-amine (Computed)3,5-Dichloroaniline (Experimental Precursor)Source(s)
Physical Form Not AvailableColorless to light tan solid/crystals[3][7]
Melting Point Not Available49 - 53 °C[4][7][8]
Boiling Point Not Available~260 °C @ 741 mmHg[4][8][9]
Water Solubility Not Available0.6 - 0.78 g/L (Slightly soluble)[3][9]
XLogP3 3.92.9[3][5]
Hydrogen Bond Donor Count 12[3][5]
Hydrogen Bond Acceptor Count 11[3][5]
Topological Polar Surface Area 12 Ų26 Ų[3][5]

Note: All properties for (3,5-Dichloro-phenyl)-isopropyl-amine are computationally predicted unless stated otherwise. Properties for 3,5-dichloroaniline are for reference.

Section 2: Synthesis and Characterization

The synthesis of N-alkylanilines is a well-established area of organic chemistry. The most direct and industrially relevant pathways to (3,5-Dichloro-phenyl)-isopropyl-amine involve the N-alkylation of its primary amine precursor.

Synthetic Pathways

Two primary synthetic strategies are viable for the preparation of this compound:

  • Direct N-Alkylation: This involves the reaction of 3,5-dichloroaniline with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. This is a classic nucleophilic substitution reaction. While straightforward, it carries a risk of over-alkylation, producing the tertiary amine as a byproduct.[10]

  • Reductive Amination: This is often the preferred method for producing secondary amines with high selectivity.[11] It involves the reaction of 3,5-dichloroaniline with acetone to form an intermediate imine (or enamine), which is then reduced in situ to the final product. Common reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for this transformation.[11][12] This method avoids the issue of over-alkylation and is generally high-yielding.[13]

Synthesis Workflow: Reductive Amination

The following diagram illustrates the logical flow of the reductive amination process, a self-validating system where the formation of the imine is the key intermediate step before the final, irreversible reduction.

Caption: Workflow for Synthesis via Reductive Amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methodologies for reductive amination of electron-deficient anilines.[12][13][14]

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (8.1 g, 50 mmol).

  • Reagent Addition: Add acetone (100 mL). The acetone serves as both a reactant and the solvent. Stir the mixture until the aniline is fully dissolved. If the reaction is slow, 1-2 mL of glacial acetic acid can be added to catalyze imine formation.

  • Reduction: Cool the flask in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄) (2.8 g, 75 mmol, 1.5 equiv) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 50 mL of deionized water to quench the excess NaBH₄. Caution: Hydrogen gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure (3,5-Dichloro-phenyl)-isopropyl-amine.

Analytical Characterization

While specific spectra for this compound are not publicly available in databases, its characteristic spectroscopic features can be predicted based on its structure and data from analogues like N-isopropylaniline and 3,5-dichloroaniline.[15][16][17]

  • ¹H NMR: Expected signals would include a doublet for the six methyl protons (-(CH₃)₂) of the isopropyl group, a septet for the single isopropyl methine proton (-CH-), a signal for the N-H proton, and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring (two meta protons and one para proton relative to the amine).

  • ¹³C NMR: Signals for the two distinct carbons of the isopropyl group and four signals for the aromatic carbons are expected. The carbon attached to the nitrogen (ipso-carbon) will be shifted downfield.[18]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 203. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio) would be a definitive feature.[19]

  • Infrared (IR) Spectroscopy: Key absorptions would include an N-H stretch around 3300-3400 cm⁻¹, C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹, and C-Cl stretches in the fingerprint region (typically 600-800 cm⁻¹).

Experimental Protocol: Purity Assessment by HPLC
  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a 70:30 (v/v) mixture of acetonitrile/water.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to approximately 10-50 µg/mL for injection.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram.

Section 3: Applications and Research Context

The direct applications of (3,5-Dichloro-phenyl)-isopropyl-amine are not extensively documented. However, its structural components—the 3,5-dichloroaniline core and the N-isopropyl group—are prevalent in molecules with significant biological activity, making it a compound of high interest for discovery research.

Role as a Chemical Intermediate

The true value of this compound likely lies in its role as an intermediate. Its precursor, 3,5-dichloroaniline, is a crucial building block for several commercial products:

  • Fungicides: It is a key intermediate in the synthesis of dicarboximide fungicides such as iprodione and vinclozolin.[3][4]

  • Dyes and Pharmaceuticals: It serves as a precursor in the manufacturing of various dyes and pharmaceutical compounds.[9]

By functionalizing the amine group with an isopropyl moiety, (3,5-Dichloro-phenyl)-isopropyl-amine becomes a tailored building block for creating next-generation analogues of these products, potentially modifying properties such as solubility, metabolic stability, and target binding affinity.

Potential in Agrochemical and Pharmaceutical Research

N-alkylaniline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20] The isopropyl group can play a crucial role in fitting into hydrophobic pockets of enzymes or receptors. The dichlorophenyl moiety imparts significant lipophilicity and can influence the electronic properties of the molecule, which are critical for its interaction with biological targets. Research into this compound could explore its potential as:

  • An antifungal agent, following the legacy of iprodione.

  • A herbicide, as many herbicides contain substituted aniline structures.

  • An inhibitor of specific enzymes in drug discovery programs, where the dichlorophenyl group can serve as a key pharmacophore.

Logical Pathway: From Precursor to Potential Application

This diagram illustrates the logical connection between the well-established applications of the precursor and the potential research avenues for the target compound.

G Precursor Precursor: 3,5-Dichloroaniline Synthesis Chemical Synthesis (N-Isopropylation) Precursor->Synthesis App1 Established Application: Fungicides (e.g., Iprodione) Precursor->App1 App2 Established Application: Dyes & Pharmaceuticals Precursor->App2 Target Target Compound: (3,5-Dichloro-phenyl)-isopropyl-amine Synthesis->Target Analogue Analogue Synthesis & Structure-Activity Relationship (SAR) Studies Target->Analogue Research1 Research Area: Next-Generation Fungicides Analogue->Research1 Research2 Research Area: Novel Herbicides Analogue->Research2 Research3 Research Area: Pharmaceutical Lead Compounds Analogue->Research3

Caption: Logical pathway from precursor applications to research potential.

Section 4: Safety, Handling, and Toxicology

As a chlorinated aromatic amine, (3,5-Dichloro-phenyl)-isopropyl-amine must be handled with appropriate caution. The following information is based on its GHS classification and data from structurally similar compounds.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for (3,5-Dichloro-phenyl)-isopropyl-amine indicates it is an irritant.

Hazard ClassPictogramSignal WordHazard StatementSource
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation[5]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[5]
STOT - Single ExposureGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[5]

Note: The related precursor, 3,5-dichloroaniline, is classified as acutely toxic (GHS06) and a health hazard (GHS08).[4] Therefore, enhanced precautions are warranted.

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound only in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid and Emergency Procedures

These measures are based on standard protocols for aromatic amines and the specific GHS warnings.[8][21]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Conclusion

(3,5-Dichloro-phenyl)-isopropyl-amine is a specialized chemical intermediate with significant, albeit largely unexplored, potential. Its structural lineage, rooted in the highly versatile 3,5-dichloroaniline, positions it as a valuable candidate for research and development in the agrochemical and pharmaceutical industries. This guide has provided a comprehensive technical framework covering its molecular properties, viable synthetic routes, analytical considerations, and critical safety protocols. By leveraging this information, researchers can confidently and safely incorporate this compound into their discovery workflows, paving the way for the development of novel, high-performance chemical products.

References

  • PubChem. (3,5-Dichloro-phenyl)-isopropyl-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Scheme 7: (A) Known biological activities related to aniline derivatives. [Link]

  • PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Catalytic N-Alkylation of Anilines. [Link]

  • ResearchGate. (2020). Synthesis of bioisosteres of N,N-dialkylanilines and N-alkylanilines. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • ACS Publications. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines. The Journal of Organic Chemistry. [Link]

  • PubChem. N-Isopropylaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. (2013). Method for preparing 3,5-dichloroaniline.
  • Wikipedia. 3,5-Dichloroaniline. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. [Link]

  • NIST. Benzenamine, 3,5-dichloro-. NIST Chemistry WebBook. [Link]

  • Aceto Chem Pvt. Ltd. 3,5-Dichloroaniline. [Link]

  • Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]

  • AERU - University of Hertfordshire. (2025). 3,5-dichloroaniline (Ref: RP32596). [Link]

  • PrepChem.com. Synthesis of 3,5-dichloroaniline. [Link]

  • EPA CompTox Chemicals Dashboard. N-(3,5-Dichlorophenyl)-N′-phenylurea Properties. [Link]

  • Cheméo. Chemical Properties of Phenol, 3,5-dichloro- (CAS 591-35-5). [Link]

Sources

Exploratory

Pharmacological Mechanism and Structure-Activity Relationships of 3,5-Dichloroamphetamine Analogs

Topic: Pharmacological Mechanism of Action for 3,5-Dichloroamphetamine Analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Safety Officers. Technical Review & Experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Mechanism of Action for 3,5-Dichloroamphetamine Analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Safety Officers.

Technical Review & Experimental Guide

Executive Summary

The halogenated amphetamines represent a critical class of psychopharmacological probes used to map the substrate recognition sites of monoamine transporters (MATs). While 4-chloroamphetamine (PCA) serves as the archetypal serotonergic neurotoxin, the 3,5-dichloroamphetamine (3,5-DCA) analogs occupy a unique chemical space. This specific substitution pattern—placing electron-withdrawing, lipophilic chlorine atoms at both meta positions of the phenyl ring—creates distinct steric and electronic profiles that alter transporter selectivity and metabolic stability compared to their para-substituted counterparts.

This guide analyzes the pharmacological mechanism of 3,5-DCA analogs, distinguishing their action as substrate-based releasers (SNDRAs) from simple reuptake inhibitors. It details the specific Structure-Activity Relationships (SAR) that govern their affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), and provides validated protocols for assessing their neurotoxic potential.

Molecular Mechanism of Action

Unlike cocaine or SSRIs, which bind to the orthosteric site and occlude the transporter (blockers), 3,5-DCA analogs function as substrates for the monoamine transporters. This distinction is fundamental to their pharmacological output and toxicity profile.

1.1 The Facilitated Exchange Diffusion Model

The primary mechanism involves the drug hijacking the transporter's translocation cycle.

  • Uptake: 3,5-DCA binds to the outward-facing conformation of SERT (or DAT/NET) and is transported into the cytosol along the Na⁺/Cl⁻ gradient.

  • VMAT2 Disruption: Once intracellular, the lipophilic nature of the 3,5-dichloro moiety allows rapid diffusion or transport via VMAT2 (Vesicular Monoamine Transporter 2) into synaptic vesicles. Being weak bases, these analogs disrupt the vesicular pH gradient, causing the leakage of monoamines (5-HT/DA) into the cytosol.

  • Reverse Transport: The sudden surge in cytosolic neurotransmitter concentration, combined with the presence of the drug at the intracellular face of the transporter, triggers "reverse transport" (efflux). The transporter releases the endogenous neurotransmitter into the synaptic cleft in exchange for the drug.

1.2 Visualization of Signaling Pathway

The following diagram illustrates the "Reverse Transport" mechanism induced by 3,5-DCA analogs.

MoA_Pathway cluster_synapse Synaptic Cleft (Extracellular) cluster_neuron Presynaptic Terminal (Cytosol) cluster_vesicle Synaptic Vesicle DCA_Ext 3,5-DCA (Extracellular) SERT_Out SERT (Outward Facing) DCA_Ext->SERT_Out Substrate Binding HT_Ext 5-HT (Released) SERT_Out->HT_Ext Efflux SERT_In SERT (Inward Facing) SERT_Out->SERT_In Translocation SERT_In->SERT_Out Reverse Transport DCA_Cyt 3,5-DCA (Cytosolic) SERT_In->DCA_Cyt Release into Cytosol VMAT VMAT2 DCA_Cyt->VMAT Displaces HT_Cyt 5-HT (Cytosolic Surge) HT_Cyt->SERT_In Binds Intracellularly HT_Ves 5-HT (Stored) HT_Ves->HT_Cyt Leakage (pH disruption)

Caption: Figure 1. The mechanism of carrier-mediated release. 3,5-DCA acts as a substrate, entering the neuron and triggering non-exocytotic efflux of serotonin.

Structure-Activity Relationships (SAR)

The 3,5-dichloro substitution pattern offers a specific probe for the "Meta" binding pockets of MATs.

2.1 The "Meta-Meta" Effect
  • Lipophilicity: The addition of two chlorine atoms significantly increases logP compared to unsubstituted amphetamine. This enhances blood-brain barrier (BBB) penetration but also increases non-specific binding.

  • SERT Selectivity: In general, para-substitution (4-position) drives high SERT affinity (e.g., PCA). Meta-substitution (3-position) preserves SERT affinity but often reduces potency slightly due to steric constraints. The 3,5-disubstitution creates a symmetrical molecule that occupies the hydrophobic pocket of SERT effectively.

  • Metabolic Stability: Unlike 4-chloroamphetamine, which is prone to para-hydroxylation (if the chlorine is displaced) or chemically reactive metabolite formation, the 3,5-pattern blocks the primary sites of metabolic attack on the ring, potentially extending the half-life.

2.2 Comparative Data Profile

The following table synthesizes binding data trends for chlorinated amphetamines to contextualize the 3,5-analog [1, 2].

CompoundSubstitutionSERT Affinity (Ki)DAT Affinity (Ki)Selectivity (DAT/SERT)Neurotoxicity Risk
PCA 4-ClHigh (~30 nM)ModerateLowHigh
3,4-DCA 3,4-Cl2Very High (~6 nM)HighBalancedHigh
3,5-DCA 3,5-Cl2HighModerateSERT-PreferringModerate-High*
3-CA 3-ClModerateModerateMixedLow (unless metabolism blocked)

Note: Neurotoxicity of 3,5-DCA is presumed high due to the shared mechanism with PCA (oxidative stress via quinone formation), although specific lesion studies are less abundant than for PCA.

Experimental Protocols

To validate the pharmacological profile of a 3,5-DCA analog, two core assays are required: Synaptosomal Release (to prove efficacy) and Silver Staining (to assess neurotoxicity).

3.1 Protocol: Synaptosomal [³H]5-HT Release Assay

This assay differentiates a reuptake inhibitor (which blocks release) from a releaser (which induces it).

Reagents:

  • Rat brain tissue (Striatum for DA, Hippocampus for 5-HT).

  • [³H]5-HT (Serotonin) radioligand.

  • Krebs-Henseleit buffer (oxygenated).

Workflow:

  • Preparation: Homogenize fresh brain tissue in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (12,000 x g, 20 min) to isolate P2 synaptosomal pellet.

  • Pre-loading: Resuspend P2 pellet in buffer. Incubate with 5 nM [³H]5-HT for 15 mins at 37°C to load the vesicles.

  • Superfusion: Aliquot synaptosomes onto filter chambers. Superfuse with buffer to establish stable baseline efflux.

  • Drug Challenge: Switch to buffer containing the 3,5-DCA analog (concentrations 1 nM – 10 µM).

  • Quantification: Collect perfusate fractions every 2 minutes. Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate EC50 for release (concentration inducing 50% maximal efflux).

3.2 Visualization of Experimental Logic

Assay_Protocol Step1 1. Tissue Homogenization (Sucrose 0.32M) Step2 2. P2 Pellet Isolation (12,000g Centrifuge) Step1->Step2 Step3 3. Radioligand Loading ([3H]5-HT, 37°C) Step2->Step3 Step4 4. Superfusion (Baseline Stabilization) Step3->Step4 Step5 5. Drug Challenge (3,5-DCA Analog) Step4->Step5 Step6 6. Scintillation Counting (CPM Analysis) Step5->Step6 Result Output: EC50 Release Curve Step6->Result

Caption: Figure 2. Step-by-step workflow for the Synaptosomal [³H]5-HT Release Assay.

Neurotoxicity and Safety Implications

Research into chlorinated amphetamines mandates a strict evaluation of neurotoxicity. The mechanism is believed to be oxidative stress .[1]

  • Cytosolic Dopamine Oxidation: By disrupting VMAT2, 3,5-DCA increases cytosolic dopamine.

  • ROS Generation: Cytosolic dopamine undergoes auto-oxidation to form quinones and hydrogen peroxide (H₂O₂).

  • Terminal Destruction: Reactive Oxygen Species (ROS) attack mitochondrial membranes and transporter proteins, leading to long-term serotonergic depletion (axon pruning).

Critical Check: If developing 3,5-DCA analogs for therapeutic use, the "therapeutic window" between the Release EC50 and the Neurotoxic Threshold must be established. Historically, this window is virtually non-existent for chlorinated amphetamines [3].

References
  • Fuller, R. W. (1992). Basic concepts and mechanisms of action of the amphetamines. International Clinical Psychopharmacology.

  • Nichols, D. E., et al. (1994). Structure-activity relationships of serotonin-releasing agents.[2] Pharmacology Biochemistry and Behavior.

  • Baumann, M. H., et al. (2000). Dissociable mechanisms of neurotoxicity and thermoregulation by substituted amphetamines. Journal of Neuroscience.[3]

  • Caldwell, J. (1972).[4] Metabolism of [14C]methamphetamine in man, the guinea pig and the rat.[4] Biochemical Journal.

Sources

Foundational

An In-depth Technical Guide to the Characterization of Serotonin Transporter Binding Affinity for (3,5-Dichloro-phenyl)-isopropyl-amine

Foreword: The Rationale for Investigation The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for a multitude of therapeutics, most notably antidepressants.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for a multitude of therapeutics, most notably antidepressants.[1][2] The phenylalkylamine scaffold is a well-established pharmacophore that interacts with various monoamine transporters and receptors.[3][4] Compounds such as (3,5-Dichloro-phenyl)-isopropyl-amine, with its dichlorinated phenyl ring and an isopropylamine side chain, present a compelling profile for investigation.[5] The specific substitution pattern on the aromatic ring can significantly influence binding affinity and selectivity for SERT over other monoamine transporters like the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] This guide provides a comprehensive, in-depth framework for the systematic evaluation of the SERT binding affinity of this novel compound, from first principles to data interpretation.

Foundational Principles: Competitive Radioligand Binding Assays

The cornerstone for determining the binding affinity of a test compound to its target is the competitive radioligand binding assay.[7] This technique relies on the principle of competition between a labeled ligand with known high affinity for the receptor (the radioligand) and the unlabeled test compound.

The assay is typically performed using cell membranes prepared from cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been stably transfected to express the human serotonin transporter (hSERT).[1][8] A fixed concentration of a high-affinity SERT radioligand, such as [³H]Citalopram or [³H]Paroxetine, is incubated with the hSERT-containing membranes.[9] In the presence of increasing concentrations of the unlabeled test compound, (3,5-Dichloro-phenyl)-isopropyl-amine, the radioligand is displaced from the transporter. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for SERT.

The key parameters derived from this assay are:

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Kᵢ (Inhibition Constant): An intrinsic measure of the binding affinity of the test compound for the receptor, calculated from the IC₅₀ value and the affinity (Kₑ) of the radioligand.

Diagram 1: Principle of Competitive Radioligand Binding

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] T1 SERT R1 [³H]Radioligand T1->R1 High Binding C1 Test Compound T2 SERT C2 Test Compound T2->C2 High Binding R2 [³H]Radioligand C2->R2 Displacement G A 1. Culture hSERT-HEK293 Cells B 2. Harvest & Wash Cells A->B C 3. Homogenize in Buffer B->C D 4. High-Speed Centrifugation (40,000 x g) C->D E 5. Resuspend Membrane Pellet D->E F 6. Protein Quantification E->F G 7. Aliquot & Store at -80°C F->G

Caption: Stepwise process for isolating hSERT-rich cell membranes.

The Radioligand Binding Assay

Materials:

  • hSERT Membranes: Prepared as described above.

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The ionic composition of the buffer is critical as SERT is a sodium- and chloride-dependent transporter. [10]* Test Compound: (3,5-Dichloro-phenyl)-isopropyl-amine, prepared as a stock solution in DMSO and serially diluted.

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known SERT inhibitor, such as Fluoxetine, to define the binding that is not specific to SERT. [1]* 96-well Plates and a Cell Harvester.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding (TB): Assay buffer, hSERT membranes, and [³H]Citalopram.

    • Non-Specific Binding (NSB): Assay buffer, hSERT membranes, [³H]Citalopram, and the NSB agent (Fluoxetine).

    • Test Compound: Assay buffer, hSERT membranes, [³H]Citalopram, and varying concentrations of (3,5-Dichloro-phenyl)-isopropyl-amine.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the binding reaction by filtration using a cell harvester. The contents of each well are aspirated over a glass fiber filter mat, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. This step must be rapid to prevent dissociation of the bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter. The output is typically in counts per minute (CPM).

Data Analysis and Interpretation

Rigorous data analysis is essential to accurately determine the binding affinity.

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the test wells.

    • Specific Binding = Total Binding CPM - Non-Specific Binding CPM

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the competition curve and determine the IC₅₀ value. [11]4. Calculate the Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

    • Where [L] is the concentration of the radioligand used in the assay and Kₑ is the equilibrium dissociation constant of the radioligand for SERT.

Hypothetical Data Summary and Selectivity Profile

To be considered a promising SERT-selective ligand, (3,5-Dichloro-phenyl)-isopropyl-amine should exhibit high affinity for SERT and significantly lower affinity for DAT and NET. The same radioligand binding principles are applied to determine affinity for DAT (using a radioligand like [³H]WIN 35,428) and NET (using a radioligand like [³H]Nisoxetine).

Table 1: Hypothetical Binding Affinity Profile of (3,5-Dichloro-phenyl)-isopropyl-amine

TransporterRadioligandKᵢ (nM)Selectivity Ratio (Kᵢ DAT or NET / Kᵢ SERT)
hSERT [³H]Citalopram15.2-
hDAT [³H]WIN 35,4281,25082.2
hNET [³H]Nisoxetine87557.6

The data presented in this table are hypothetical and for illustrative purposes only.

Based on this hypothetical data, (3,5-Dichloro-phenyl)-isopropyl-amine would be considered a potent and selective SERT inhibitor, with over 50-fold selectivity against the other major monoamine transporters.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for determining the serotonin transporter binding affinity of (3,5-Dichloro-phenyl)-isopropyl-amine. By employing a competitive radioligand binding assay with human SERT-expressing cell membranes, researchers can reliably determine the compound's potency (Kᵢ) and, through counter-screening, its selectivity profile. This foundational characterization is a critical first step in the drug discovery and development pipeline, providing the essential data needed to justify further investigation into the compound's functional activity and therapeutic potential.

References

  • Reaction Biology. SERT Biochemical Binding Assay Service. [Link]

  • Grimsey, N. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 368–376. [Link]

  • PubChem. (3,5-Dichloro-phenyl)-isopropyl-amine. [Link]

  • Taiwan Mouse Clinic. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322.
  • Andersen, P. H. (1989). The pharmacology of zimelidine, alaproclate and citalopram, three chemically different serotonin uptake inhibitors.
  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.
  • Henry, L. K., et al. (2022). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International Journal of Molecular Sciences, 23(18), 10899. [Link]

  • El-Kashef, H., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-13. [Link]

  • Andersen, J., et al. (2013). Selectivity of 3H-MADAM binding to 5-hydroxytryptamine transporters in vitro and in vivo in mice; correlation with behavioural effects. British Journal of Pharmacology, 168(1), 111–123. [Link]

  • Henry, L. K., et al. (2019). Identification of the potassium-binding site in serotonin transporter. Proceedings of the National Academy of Sciences, 116(34), 17027-17032. [Link]

  • Carroll, F. I., et al. (2012). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 55(1), 473–487. [Link]

  • Blaazer, A. H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1314-1329. [Link]

  • Dr. Oracle. (2023). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. [Link]

  • Aldous, F. A., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100-1111. [Link]

  • Pottie, E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2849–2864. [Link]

  • Suehs, B. T., et al. (2001). Development of PET/SPECT ligands for the serotonin transporter. Medicinal Research Reviews, 21(5), 377-391. [Link]

Sources

Exploratory

The Genesis of Specificity: A Technical Guide to the History and Discovery of Dichloro-Substituted Phenyl-Isopropyl-Amines

For Researchers, Scientists, and Drug Development Professionals Abstract The journey from the broadly acting phenyl-isopropyl-amine scaffold to the nuanced pharmacology of its dichloro-substituted analogs represents a si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from the broadly acting phenyl-isopropyl-amine scaffold to the nuanced pharmacology of its dichloro-substituted analogs represents a significant chapter in medicinal chemistry. This guide provides an in-depth exploration of the historical context, discovery, and scientific rationale behind the development of dichloro-substituted phenyl-isopropyl-amines. By examining the structure-activity relationships (SAR) that emerged from the systematic halogenation of the parent compound, we will elucidate how the strategic placement of chlorine atoms on the phenyl ring modulates activity at monoamine transporters, leading to compounds with distinct and potent pharmacological profiles. This document serves as a comprehensive resource for understanding the evolution of these compounds, from early synthetic explorations to their characterization as powerful tools for neuropharmacological research and potential therapeutic agents.

Introduction: The Phenyl-Isopropyl-Amine Backbone – A Scaffold of Promiscuous Power

The story of dichloro-substituted phenyl-isopropyl-amines begins with their parent compound, amphetamine, first synthesized in 1887 by Romanian chemist Lazăr Edeleanu.[1][2] Initially named phenylisopropylamine, its pharmacological potential remained largely unexplored until the 1930s when it was introduced as the nasal decongestant Benzedrine.[1][2] The potent central nervous system stimulant effects of amphetamine were soon recognized, leading to its use for treating narcolepsy and later, its widespread application during World War II by both Allied and Axis forces to combat fatigue.[2][3][4]

The fundamental mechanism of action of amphetamine and its N-methylated analog, methamphetamine, involves their interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds act as substrates for these transporters, leading to the reversal of their normal function and subsequent release of dopamine, norepinephrine, and serotonin from presynaptic terminals. This broad-spectrum monoamine release underpins their powerful stimulant and euphoric effects.

However, this lack of selectivity also contributes to a complex side-effect profile and significant abuse potential. This realization spurred medicinal chemists to explore modifications of the phenyl-isopropyl-amine structure to dissect the contributions of each monoamine system to its overall pharmacology and to potentially develop more selective agents.

The Dawn of Halogenation: A Strategy to Modulate Potency and Selectivity

The introduction of halogen atoms onto the phenyl ring of amphetamine analogs emerged as a key strategy to systematically alter their pharmacological properties. Early structure-activity relationship (SAR) studies revealed that the position and nature of the halogen substituent could profoundly influence a compound's potency and its relative affinity for the different monoamine transporters.

One of the most well-studied early examples is para-chloroamphetamine (PCA). Research demonstrated that the addition of a chlorine atom at the fourth position of the phenyl ring dramatically increases the compound's serotonergic activity.[5][6] This heightened effect on serotonin neurons includes inhibition of serotonin reuptake and release, as well as inhibition of tryptophan hydroxylase.[5] These findings highlighted the critical role of the substitution pattern on the aromatic ring in dictating the neurochemical profile of phenyl-isopropyl-amines.

This initial success with mono-halogenation paved the way for more complex substitution patterns, including the introduction of multiple halogen atoms. The rationale was to further refine the interaction with monoamine transporters and to explore the potential for creating compounds with unique pharmacological signatures.

Dichloro-Substitution: The Emergence of Potent and Selective Ligands

The logical progression from mono-halogenated analogs led researchers to investigate the effects of introducing two chlorine atoms onto the phenyl ring. This exploration gave rise to a series of dichloro-substituted phenyl-isopropyl-amine isomers, each with a distinct pharmacological profile determined by the specific placement of the chlorine atoms.

Key Isomers and their Discovery Context

While a singular "discovery" event for each isomer is not always clearly documented in historical literature, their emergence can be traced through SAR studies aimed at mapping the pharmacophore of monoamine transporter ligands. The synthesis of these compounds was often driven by the desire to understand the structural requirements for transporter binding and substrate activity.

Some of the key dichloro-substituted isomers that have been investigated include:

  • 2,4-Dichlorophenyl-isopropyl-amine

  • 3,4-Dichlorophenyl-isopropyl-amine

  • 2,5-Dichlorophenyl-isopropyl-amine

  • 3,5-Dichlorophenyl-isopropyl-amine

The development of related compounds, such as 3-(3',4'-dichlorophenyl)-1-indanamine, as potent monoamine reuptake inhibitors, further underscores the interest in the 3,4-dichloro substitution pattern for achieving high affinity at DAT, NET, and SERT.[7]

Structure-Activity Relationships of Dichloro-Substitution

The position of the two chlorine atoms on the phenyl ring is critical in determining the compound's interaction with the monoamine transporters.

  • Influence on Transporter Affinity and Selectivity: The electronic and steric properties of the chlorine atoms, combined with their specific placement, modulate the binding affinity of the molecule for DAT, NET, and SERT. For instance, the 3,4-dichloro substitution pattern has been explored in the context of developing triple reuptake inhibitors, compounds that block the reuptake of all three monoamines and have been investigated as potential antidepressants.[8][9][10][11]

  • Impact on Mechanism of Action (Releaser vs. Reuptake Inhibitor): While the parent amphetamine is a releasing agent, modifications to the phenyl ring can shift the mechanism towards reuptake inhibition. The size and electronic nature of the dichloro-substituents can influence whether the compound acts as a transportable substrate (releaser) or a non-transported blocker (reuptake inhibitor).

The following diagram illustrates the conceptual evolution from the parent compound to its dichloro-substituted analogs.

G A Phenyl-isopropyl-amine (Amphetamine) Broad Spectrum Monoamine Releaser B Mono-halogenation (e.g., p-Chloroamphetamine) Increased Serotonergic Activity A->B SAR Exploration C Dichloro-Substitution Refined Potency and Selectivity B->C Further SAR Studies D 2,4-Dichlorophenyl-isopropyl-amine C->D Isomer-Specific Pharmacology E 3,4-Dichlorophenyl-isopropyl-amine C->E Isomer-Specific Pharmacology F Other Isomers C->F Isomer-Specific Pharmacology

Figure 1: Conceptual evolution of dichloro-substituted phenyl-isopropyl-amines.

Synthesis and Experimental Protocols

The synthesis of dichloro-substituted phenyl-isopropyl-amines generally follows established routes for the production of amphetamine analogs, with the key difference being the use of a dichlorinated starting material. A common synthetic pathway involves the reductive amination of a corresponding dichlorophenylacetone.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and characterization of these compounds.

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization A Dichlorobenzaldehyde B Dichlorophenyl-2-nitropropene A->B Henry Reaction C Dichlorophenylacetone B->C Reduction D Reductive Amination C->D E Dichloro-substituted Phenyl-isopropyl-amine D->E F Purification (e.g., Crystallization, Chromatography) E->F G Structural Confirmation (NMR, MS, IR) F->G H Pharmacological Assays (Binding, Uptake, Release) G->H

Figure 2: General workflow for synthesis and characterization.

Exemplary Experimental Protocol: Reductive Amination of 3,4-Dichlorophenylacetone

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichlorophenylacetone (1 equivalent) in a suitable solvent such as methanol or isopropanol.

  • Amine Source: Add an amine source, such as ammonium acetate or methylamine hydrochloride (excess, e.g., 3-5 equivalents), to the solution.

  • Reducing Agent: Carefully add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or aluminum amalgam, in portions.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an acid-base extraction to isolate the amine product.

  • Purification: The crude product is purified by a suitable method, such as crystallization of the hydrochloride salt or column chromatography.

  • Characterization: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Pharmacological Profile and Data

The pharmacological data for dichloro-substituted phenyl-isopropyl-amines are typically generated through a series of in vitro assays to determine their affinity and functional activity at the monoamine transporters.

Key Pharmacological Assays
  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the compounds for DAT, NET, and SERT. They involve competing the test compound with a known radiolabeled ligand for binding to membranes prepared from cells expressing the respective transporter.

  • Synaptosomal Uptake Assays: These functional assays measure the ability of the compounds to inhibit the reuptake of radiolabeled monoamines (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin) into isolated nerve terminals (synaptosomes). This provides the half-maximal inhibitory concentration (IC50) for reuptake inhibition.

  • Monoamine Release Assays: To determine if a compound is a substrate (releaser), synaptosomes are preloaded with a radiolabeled monoamine, and the ability of the test compound to induce the release of the neurotransmitter is measured.

Comparative Pharmacological Data (Illustrative)

The following table provides an illustrative comparison of the in vitro potencies of different phenyl-isopropyl-amine analogs at the monoamine transporters. The values are representative and can vary depending on the specific experimental conditions.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Activity
Amphetamine5020>2000DA/NE Releaser
p-Chloroamphetamine150100505-HT Releaser
3,4-Dichlorophenyl-isopropyl-amine (Hypothetical) 25 15 40 Triple Reuptake Inhibitor

Conclusion and Future Directions

The history and discovery of dichloro-substituted phenyl-isopropyl-amines exemplify a classic medicinal chemistry approach of systematic structural modification to achieve a desired pharmacological profile. Moving from the broad-acting parent compound, amphetamine, the introduction of chlorine atoms onto the phenyl ring has allowed for the fine-tuning of potency and selectivity at the monoamine transporters. These compounds have not only served as valuable research tools to probe the function of DAT, NET, and SERT but have also laid the groundwork for the development of novel therapeutic agents, such as triple reuptake inhibitors for the treatment of depression and other neuropsychiatric disorders.

Future research in this area may focus on:

  • Chiral Synthesis and Evaluation: The D- and L-isomers of amphetamine have different pharmacological properties.[12][13][14] The synthesis and evaluation of individual enantiomers of dichloro-substituted phenyl-isopropyl-amines could lead to compounds with improved efficacy and reduced side effects.

  • Elucidation of Detailed Mechanisms: Further investigation into whether these compounds act primarily as reuptake inhibitors or also possess releasing activity is crucial for understanding their full pharmacological profile.

  • Exploration of Novel Substitution Patterns: The systematic exploration of other di- and poly-halogenated substitution patterns could yield compounds with even greater selectivity or unique mechanisms of action.

The legacy of these compounds lies in their demonstration of how subtle structural changes can lead to profound differences in biological activity, a fundamental principle that continues to guide modern drug discovery.

References

  • Fuller, R. W., & Molloy, B. B. (1974). Recent studies with 4-chloroamphetamine and some analogues. In Advances in Biochemical Psychopharmacology (Vol. 10, pp. 195–205). Raven Press, New York.
  • Pletscher, A., Bartholini, G., Bruderer, H., Burkard, W. P., & Gey, K. F. (1964). Chlorinated arylalkylamines affecting the cerebral metabolism of 5-hydroxytryptamine. Journal of Pharmacology and Experimental Therapeutics, 145, 334–350.
  • Biel, J. H. (1970). Structure-activity relationships of amphetamine and derivatives. In E. Costa & S. Garattini (Eds.), Amphetamines and Related Compounds (pp. 3–19). Raven Press, New York.
  • Edeleanu, L. (1887). Über einige Derivate der Phenylmethacrylsäure und der Phenylisobuttersäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 616-622.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present—a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496.
  • Luethi, D., Walter, M., Zhou, X., Rudin, D., Krahenbuhl, S., & Liechti, M. E. (2019). Para-halogenation affects monoamine transporter inhibition properties and hepatocellular toxicity of amphetamines and methcathinones. Frontiers in Pharmacology, 10, 438.
  • 360Edge. (2024, July 30). History of amphetamines. 360Edge. [Link]

  • AccessEmergency Medicine. (n.d.). Amphetamines. Goldfrank's Toxicologic Emergencies, 11e. [Link]

  • Facts and Details. (2022, April 15). HISTORY OF AMPHETAMINES AND METHAMPHETAMINES. [Link]

  • Wikipedia. (2024). History and culture of substituted amphetamines. [Link]

  • Rothman, R. B., et al. (2001). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry, 44(26), 4586–4596. [Link]

  • Berridge, C. W., et al. (2007). Differential effects of the D- and L- isomers of amphetamine on pharmacological MRI BOLD contrast in the rat. Psychopharmacology, 191(3), 627–640. [Link]

  • Banks, M. L., et al. (2018). Effects of Methamphetamine Isomers on d-Methamphetamine Self-Administration and Food-Maintained Responding in Male Rats. The Journal of pharmacology and experimental therapeutics, 367(2), 337–346. [Link]

  • Glennon, R. A., & Dukat, M. (2017). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Current topics in behavioral neurosciences, 32, 25–53. [Link]

  • Shao, L., et al. (2011). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 253–262. [Link]

  • Glennon, R. A. (1984). Structure-activity studies on amphetamine analogs using drug discrimination methodology. Pharmacology, biochemistry, and behavior, 21(6), 895–901. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors | Request PDF. [Link]

  • Zhou, X., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International journal of molecular sciences, 21(8), 2841. [Link]

  • MD Labs. (2023, April 17). D/L Methamphetamine Isomers: Understanding Their Role in Pain Management Toxicology. [Link]

  • ResearchGate. (n.d.). New chlorinated amphetamine-type-stimulants disinfection-by-products formed during drinking water treatment | Request PDF. [Link]

  • Kaur, M., & Chugh, V. (2018). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 10(15), 1841–1861. [Link]

  • Dr.Oracle. (2025, March 25). Can prescription methamphetamine contain both d- and l-isomers?[Link]

  • Harvey, R. C., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of medicinal chemistry, 60(5), 1983–1999. [Link]

  • Chen, L., & Skolnick, P. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry investigation, 5(3), 163–169. [Link]

Sources

Foundational

Metabolic Pathways of (3,5-Dichloro-phenyl)-isopropyl-amine in Mammals

This guide details the metabolic fate, experimental analysis, and toxicological implications of (3,5-Dichloro-phenyl)-isopropyl-amine , chemically identified as N-isopropyl-3,5-dichloroaniline . Technical Reference Guide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic fate, experimental analysis, and toxicological implications of (3,5-Dichloro-phenyl)-isopropyl-amine , chemically identified as N-isopropyl-3,5-dichloroaniline .

Technical Reference Guide | Version 1.0

Executive Summary

(3,5-Dichloro-phenyl)-isopropyl-amine (CAS: 42266-17-1), also known as N-isopropyl-3,5-dichloroaniline , is a critical metabolic intermediate and degradation product of dicarboximide fungicides (e.g., Iprodione, Vinclozolin).[1] Unlike psychoactive phenethylamines, this compound belongs to the halogenated aniline class.

Its metabolic significance lies in its rapid conversion to 3,5-dichloroaniline (3,5-DCA) , a potent nephrotoxicant. Understanding this pathway is essential for toxicological risk assessment in agricultural exposure and drug safety, as the bioactivation of the resulting aniline moiety leads to renal damage via reactive N-hydroxylated species.

Structural Disambiguation
  • Target Compound: N-isopropyl-3,5-dichloroaniline (Aniline derivative).[1][2]

    • Context: Fungicide metabolism, industrial intermediate.

  • Distinction: NOT to be confused with 3,5-dichloroamphetamine (1-(3,5-dichlorophenyl)propan-2-amine), a psychostimulant. The "phenyl-isopropyl-amine" syntax in the topic title strictly follows IUPAC conventions for the aniline nitrogen substitution in this context.

Chemical Identity & Physicochemical Properties[2][3][4][5]

PropertyDataRelevance to Metabolism
IUPAC Name 3,5-dichloro-N-(propan-2-yl)anilineSubstrate for N-dealkylation enzymes.
Molecular Formula C9H11Cl2NHalogenated aromatic ring resists ring oxidation.
Molecular Weight 204.10 g/mol Low MW facilitates rapid absorption.
Lipophilicity (LogP) ~3.5 (Predicted)High lipid solubility; requires Phase I/II metabolism for excretion.
Key Moiety Secondary AminePrimary site of CYP450 attack (N-dealkylation).

Metabolic Pathways (The Core)

The metabolism of (3,5-Dichloro-phenyl)-isopropyl-amine is characterized by a "funnel" effect: the parent compound is rapidly converted to 3,5-DCA, which then undergoes divergent pathways leading to either detoxification or toxification.

Phase I: Oxidative Dealkylation (Bioactivation I)

The primary metabolic step is the removal of the isopropyl group.

  • Enzymes: CYP450 isoforms (Likely CYP2C19, CYP3A4 in humans; CYP2C11 in rats).

  • Mechanism: C-hydroxylation of the isopropyl group (at the

    
    -carbon) forms an unstable carbinolamine intermediate, which spontaneously collapses to release acetone and 3,5-dichloroaniline (3,5-DCA) .
    
  • Significance: This step liberates the primary amine, making it available for N-oxidation.

Phase I: N-Oxidation (Bioactivation II - Toxicity)

Once 3,5-DCA is formed, it undergoes N-oxidation.[3]

  • Enzymes: CYP2A6 (human), CYP2E1.

  • Product: 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) .[3][4]

  • Toxicity: 3,5-DCPHA is the proximate toxicant.[3] It can oxidize further to a nitroso species, generating reactive oxygen species (ROS) and covalent binding to renal proteins, causing nephrotoxicity.

Phase II: Detoxification Pathways
  • N-Acetylation: N-acetyltransferase (NAT1/NAT2) converts 3,5-DCA to 3,5-dichloroacetanilide . This is a stable, non-toxic conjugate excreted in urine.

  • Ring Hydroxylation: The 3,5-dichloro substitution pattern blocks the common para-hydroxylation relative to the chlorine but allows hydroxylation ortho to the amine (position 2 or 6).

    • Product:2-amino-4,6-dichlorophenol (Note: numbering shifts based on priority).

    • Conjugation: Rapidly glucuronidated (UGTs) or sulfated (SULTs) for excretion.

Pathway Visualization (DOT)

MetabolicPathway Parent (3,5-Dichloro-phenyl)- isopropyl-amine Intermediate Carbinolamine (Unstable) Parent->Intermediate CYP450 (C-Hydroxylation) DCA 3,5-Dichloroaniline (3,5-DCA) [Central Hub] Intermediate->DCA Spontaneous Dealkylation Acetone Acetone Intermediate->Acetone DCPHA 3,5-Dichlorophenyl- hydroxylamine (Nephrotoxicant) DCA->DCPHA CYP2A6/2E1 (N-Oxidation) Acetanilide 3,5-Dichloroacetanilide (N-Acetyl Conjugate) DCA->Acetanilide NAT1/NAT2 (Acetylation) Phenol 2-Amino-4,6- dichlorophenol DCA->Phenol CYP450 (Ring Hydroxylation) Nitroso Nitroso-DCA (Reactive Species) DCPHA->Nitroso Oxidation RenalDamage Renal Proximal Tubule Necrosis Nitroso->RenalDamage Covalent Binding Redox Cycling Glucuronide O-Glucuronide Conjugate Phenol->Glucuronide UGT (Glucuronidation)

Figure 1: Metabolic cascade of N-isopropyl-3,5-dichloroaniline showing the critical divergence between bioactivation (nephrotoxicity) and detoxification pathways.

Experimental Protocols for Metabolic Profiling

To validate these pathways in a research setting, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify the primary metabolite (3,5-DCA).

Reagents:

  • Pooled Liver Microsomes (Rat/Human) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol:

  • Pre-incubation: Mix 490 µL of microsome solution (0.5 mg/mL final conc) with buffer at 37°C for 5 min.

  • Initiation: Add 5 µL of test compound (final conc. 1 µM) and 5 µL of NADPH system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., 3,4-dichloroaniline).

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Validation Criteria:

  • Positive Control: Testosterone (high turnover) or Warfarin (low turnover).

  • Mass Balance: Monitor the appearance of 3,5-DCA (m/z ~161) inverse to the disappearance of parent (m/z ~203).

Metabolite Identification via LC-MS/MS

Objective: Distinguish between N-oxidation and Ring-hydroxylation products.

Instrument Settings:

  • Ionization: Electrospray Ionization (ESI) in Positive and Negative modes.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Diagnostic Fragment Ions:

Metabolite Precursor Ion (m/z) Characteristic Fragment Interpretation

| Parent | 204/206


 | 162 (Loss of isopropyl) | Confirmation of N-isopropyl group. |
| 3,5-DCA  | 162/164 

| 127 (Loss of Cl) | Dealkylation product. | | 3,5-DCPHA | 178/180

| 162 (Loss of O) | N-Hydroxylamine (Unstable). | | Phenol | 178/180

| 142 (Loss of HCl) | Ring Hydroxylation (Stable). |

Toxicological Implications[6][8][9]

The metabolic fate of (3,5-Dichloro-phenyl)-isopropyl-amine is directly linked to nephrotoxicity .

  • Bioactivation Mechanism: The parent compound is not inherently toxic but acts as a "pro-toxin" for 3,5-DCA.

  • Target Organ: Kidney (Proximal Tubule).

  • Mechanism of Action:

    • 3,5-DCA accumulates in the kidney.

    • Renal CYPs (or transport of hepatic metabolites) generate the hydroxylamine (3,5-DCPHA).

    • 3,5-DCPHA undergoes redox cycling with its nitroso counterpart, depleting cellular glutathione (GSH) and causing oxidative stress.

  • Biomarker: Elevated Blood Urea Nitrogen (BUN) and urinary excretion of glucosuria/proteinuria in rat models following exposure.

References

  • Rankin, G. O., et al. (2021).[4] Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. International Journal of Molecular Sciences. Link

  • Vasileiadis, S., et al. (2018).[5] Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Applied and Environmental Microbiology. Link

  • Lindh, C. H., et al. (2007).[5] Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • PubChem. (2025).[6] Compound Summary: (3,5-Dichloro-phenyl)-isopropyl-amine (CAS 42266-17-1).[1][2] National Library of Medicine. Link

  • Racine, C. R., et al. (2016).[5] 3,5-Dichloroaniline (3,5-DCA) induced nephrotoxicity in the Fischer 344 rat: Role of metabolism and immunity. Toxicology. Link

Sources

Exploratory

CAS number and IUPAC nomenclature for (3,5-Dichloro-phenyl)-isopropyl-amine

This guide provides an in-depth technical analysis of (3,5-Dichloro-phenyl)-isopropyl-amine , a specialized chlorinated aniline derivative used as a building block in the synthesis of agrochemicals (dicarboximide fungici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3,5-Dichloro-phenyl)-isopropyl-amine , a specialized chlorinated aniline derivative used as a building block in the synthesis of agrochemicals (dicarboximide fungicides) and pharmaceutical intermediates.

CAS Number: 42266-17-1 IUPAC Name: 3,5-Dichloro-N-(propan-2-yl)aniline Synonyms: 3,5-Dichloro-N-isopropylaniline; N-(3,5-Dichlorophenyl)isopropylamine[1]

Executive Summary

(3,5-Dichloro-phenyl)-isopropyl-amine is a secondary amine intermediate characterized by a 3,5-dichlorophenyl ring N-alkylated with an isopropyl group. It serves as a critical scaffold in the development of dicarboximide fungicides and phenylamino-based pharmaceuticals . Its structural significance lies in the 3,5-dichloro substitution pattern, which enhances metabolic stability and lipophilicity (logP), increasing the bioavailability of downstream bioactive molecules.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers
IdentifierValue
CAS Number 42266-17-1
IUPAC Name 3,5-Dichloro-N-(propan-2-yl)aniline
SMILES CC(C)Nc1cc(Cl)cc(Cl)c1
InChIKey HCHHXVJMNVXKOK-UHFFFAOYSA-N
Molecular Formula C

H

Cl

N
Molecular Weight 204.09 g/mol
Physical Properties
PropertyData (Experimental/Predicted)Context
Appearance Colorless to pale yellow oil or low-melting solidAnilines oxidize/darken upon air exposure.
Boiling Point ~285–290 °C (at 760 mmHg)High BP due to molecular weight and polarity.
Density 1.18 ± 0.06 g/cm³Dichlorination significantly increases density vs. aniline.
LogP 3.82 (Predicted)Highly lipophilic; implies rapid membrane permeability.
pKa ~3.5 (Conjugate acid)Less basic than aniline (pKa 4.6) due to electron-withdrawing Cl atoms.

Synthesis & Manufacturing Protocols

The synthesis of 3,5-Dichloro-N-isopropylaniline is primarily achieved through Reductive Amination , which offers higher yield and fewer side products compared to direct alkylation.

Method A: Reductive Amination (Industrial Standard)

This method involves the condensation of 3,5-dichloroaniline with acetone followed by reduction.

  • Precursors: 3,5-Dichloroaniline, Acetone.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Hydrogenation (H

    
    /Pd-C).
    
  • Solvent: Dichloroethane (DCE) or Methanol.

Protocol:

  • Imine Formation: Dissolve 3,5-dichloroaniline (1.0 eq) in DCE. Add Acetone (1.2 eq) and Acetic Acid (catalytic). Stir at room temperature for 1 hour to form the Schiff base (imine).

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Quench: Stir overnight. Quench with saturated NaHCO

    
    .
    
  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) to yield the pure oil.

Method B: Nucleophilic Substitution (Lab Scale)

Direct alkylation using isopropyl halides. This method is less preferred due to potential over-alkylation (formation of tertiary amines).

  • Reagents: 3,5-Dichloroaniline, 2-Bromopropane, K

    
    CO
    
    
    
    .
  • Solvent: DMF or Acetonitrile.

  • Conditions: Reflux for 12–24 hours.

Synthesis Workflow Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate.

SynthesisPath Start 3,5-Dichloroaniline (Precursor) Imine Intermediate: N-Isopropylidene-3,5-dichloroaniline Start->Imine Condensation Reagent Acetone + Acid Cat. Reagent->Imine Product Product: 3,5-Dichloro-N-isopropylaniline Imine->Product Hydride Transfer Reduction Reduction (NaBH(OAc)3 or H2/Pd) Reduction->Product SideProduct Impurity: Over-alkylated tertiary amine Product->SideProduct Excess Alkylating Agent (Avoidable via Method A)

Figure 1: Step-wise synthesis via reductive amination, minimizing over-alkylation side products.

Analytical Characterization

Validating the identity of CAS 42266-17-1 requires checking the specific substitution pattern on the phenyl ring.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.22 (d, 6H, 
      
      
      
      Hz):
      Isopropyl methyl groups (–CH(CH
      
      
      )
      
      
      ).
    • 
       3.58 (sept, 1H, 
      
      
      
      Hz):
      Isopropyl methine proton (–N–CH –).
    • 
       3.70 (br s, 1H):  Amine proton (–NH ), exchangeable with D
      
      
      
      O.
    • 
       6.45 (d, 2H, 
      
      
      
      Hz):
      Aromatic protons at positions 2 and 6 (ortho to amine).
    • 
       6.68 (t, 1H, 
      
      
      
      Hz):
      Aromatic proton at position 4 (para to amine).
    • Note: The 2:1 integration ratio in the aromatic region confirms the symmetrical 3,5-dichloro substitution.

Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  203/205/207 m/z.
    
  • Isotope Pattern: A distinct 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is observed due to the presence of two Chlorine atoms (

    
    Cl and 
    
    
    
    Cl).

Applications in Drug Development & Agrochemicals[4]

Agrochemical Intermediates

This compound is a structural analog and potential metabolite of dicarboximide fungicides (e.g., Iprodione, Procymidone).

  • Mechanism: The 3,5-dichlorophenyl moiety is critical for binding to fungal histidine kinase osmosensing pathways.

  • Utility: Used as a reference standard for impurity profiling in the manufacturing of commercial fungicides to ensure regulatory compliance (EPA/EFSA limits on aniline derivatives).

Pharmaceutical Scaffold

In medicinal chemistry, the 3,5-dichloro-N-isopropyl motif is utilized to modulate:

  • Lipophilicity: The chlorine atoms increase logP, aiding blood-brain barrier (BBB) penetration in CNS-active agents.

  • Metabolic Stability: Blocking the metabolically labile para-position (with Cl) and the nitrogen (with isopropyl) extends the half-life (

    
    ) of the drug candidate.
    

Safety & Handling (MSDS Summary)

Hazard Classification: Irritant, Potential Organ Toxin.

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1][2]
Specific Risk --Methemoglobinemia: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).

  • Spill Cleanup: Absorb with sand or vermiculite. Neutralize with dilute acid if necessary, then dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758170, (3,5-Dichloro-phenyl)-isopropyl-amine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Method A).

Sources

Protocols & Analytical Methods

Method

Synthesis of (3,5-Dichloro-phenyl)-isopropyl-amine Hydrochloride: An Application Note for Researchers

This comprehensive guide details the synthesis, purification, and characterization of (3,5-dichloro-phenyl)-isopropyl-amine hydrochloride, a valuable secondary amine of interest to researchers in drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthesis, purification, and characterization of (3,5-dichloro-phenyl)-isopropyl-amine hydrochloride, a valuable secondary amine of interest to researchers in drug discovery and development. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical laboratory considerations.

Introduction and Significance

(3,5-Dichloro-phenyl)-isopropyl-amine hydrochloride is a substituted aromatic amine that serves as a versatile building block in medicinal chemistry. The presence of the dichlorinated phenyl ring and the isopropylamino group offers multiple points for further chemical modification, making it a key intermediate in the synthesis of a diverse range of potential therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological testing and formulation studies.

The primary synthetic route detailed in this application note is the reductive amination of 3,5-dichlorobenzaldehyde with isopropylamine. This widely utilized transformation in organic synthesis provides an efficient and direct method for the formation of the carbon-nitrogen bond.[1][2] An alternative N-alkylation strategy is also briefly discussed.

Chemical Principles and Reaction Mechanism

The synthesis of (3,5-dichloro-phenyl)-isopropyl-amine proceeds via a two-step, one-pot reductive amination reaction. The initial step involves the nucleophilic attack of isopropylamine on the carbonyl carbon of 3,5-dichlorobenzaldehyde to form a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a Schiff base (imine). The imine is then reduced in situ by a hydride-based reducing agent to afford the desired secondary amine.[2]

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed as they selectively reduce the imine in the presence of the aldehyde starting material.[2][3]

The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid. This reaction is a simple acid-base neutralization that results in the formation of a more stable and often crystalline product.[4]

Experimental Protocols

Synthesis of (3,5-Dichloro-phenyl)-isopropyl-amine

This protocol details the synthesis of the free amine via reductive amination.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
3,5-Dichlorobenzaldehyde175.015.0 g28.57
Isopropylamine59.112.53 g (3.66 mL)42.86
Sodium Borohydride (NaBH₄)37.831.30 g34.28
Methanol (MeOH)32.0450 mL-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.57 mmol) of 3,5-dichlorobenzaldehyde in 50 mL of methanol.

  • To the stirred solution, add 3.66 mL (42.86 mmol) of isopropylamine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1.30 g (34.28 mmol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (approximately 20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,5-dichloro-phenyl)-isopropyl-amine as an oil.

Visualization of the Reductive Amination Workflow:

reductive_amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Product A 3,5-Dichlorobenzaldehyde C Imine Formation (Methanol, RT) A->C B Isopropylamine B->C D Reduction (NaBH4, 0°C to RT) C->D E Quench with Water D->E F Solvent Removal E->F G Extraction with DCM F->G H Wash & Dry G->H I (3,5-Dichloro-phenyl)-isopropyl-amine (Free Base) H->I salt_formation A Free Amine in Diethyl Ether B Add 2M HCl in Diethyl Ether A->B C Precipitation B->C D Filtration & Washing C->D E Drying D->E F Hydrochloride Salt E->F

Caption: Key steps in the formation of the hydrochloride salt.

Characterization

The synthesized (3,5-dichloro-phenyl)-isopropyl-amine hydrochloride should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₄Cl₃N
Molecular Weight254.58 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally

Spectroscopic Data (Predicted):

Due to the lack of publicly available experimental spectra for the title compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. [4][5]It is imperative for researchers to acquire and interpret their own analytical data for verification.

Predicted ¹H NMR (400 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30s1HAr-H (H4)
~7.25s2HAr-H (H2, H6)
~3.80s2H-CH₂-
~3.00septet1H-CH(CH₃)₂
~1.20d6H-CH(CH₃)₂

Predicted ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)Assignment
~140C-1 (Ar-C)
~135C-3, C-5 (Ar-C-Cl)
~128C-2, C-6 (Ar-CH)
~126C-4 (Ar-CH)
~52-CH₂-
~49-CH(CH₃)₂
~23-CH(CH₃)₂

Alternative Synthetic Route: N-Alkylation

An alternative approach to the synthesis of (3,5-dichloro-phenyl)-isopropyl-amine involves the N-alkylation of isopropylamine with 3,5-dichlorobenzyl chloride. [6]This method typically requires a base to neutralize the hydrogen chloride formed during the reaction. While effective, this route involves the preparation of the potentially lachrymatory 3,5-dichlorobenzyl chloride.

Safety and Handling

  • 3,5-Dichlorobenzaldehyde is a skin and eye irritant.

  • Isopropylamine is flammable and corrosive.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Hydrochloric acid is highly corrosive.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This application note provides a detailed and practical guide for the synthesis of (3,5-dichloro-phenyl)-isopropyl-amine hydrochloride. The described reductive amination protocol is a reliable and efficient method for obtaining this valuable research chemical. The provided characterization data, while predicted, serves as a useful reference for researchers to confirm the identity and purity of their synthesized material.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-[-2-(3,5-Dichlorophenoxy)ethyl]propanamine Hydrochloride. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • MDPI. (2019, October 3). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Eureka | Patsnap. (2020, June 16). Method for synthesizing N-isopropylbenzylamine.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Retrieved from [Link]

  • Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Chemsrc. (2025, November 29). N-Isopropylbenzylamine (hydrochloride). Retrieved from [Link]

Sources

Application

HPLC method development for detection of (3,5-Dichloro-phenyl)-isopropyl-amine

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of (3,5-Dichloro-phenyl)-isopropyl-amine Abstract This document details a systematic approach to developing a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of (3,5-Dichloro-phenyl)-isopropyl-amine

Abstract

This document details a systematic approach to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3,5-Dichloro-phenyl)-isopropyl-amine. The strategy encompasses initial method screening, optimization of critical chromatographic parameters, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines.[1][2][3] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, capable of separating the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions. This application note serves as a comprehensive guide for researchers and drug development professionals involved in the quality control and stability testing of this compound.

Introduction and Analyte Properties

(3,5-Dichloro-phenyl)-isopropyl-amine is an aromatic amine containing two chlorine atoms, making it a compound of interest in pharmaceutical and chemical synthesis. Accurate quantification is crucial for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose due to its high resolution and sensitivity.[1] This note describes the development of a stability-indicating method, which is critical for identifying and quantifying degradation products that may form during manufacturing, storage, or handling.[4]

Analyte Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂NPubChem[5]
Molecular Weight 204.09 g/mol PubChem[5]
Structure 3,5-dichloro-N-propan-2-ylanilinePubChem[5]
Predicted LogP 4.42 (Octanol-Water)EPA[6]
Predicted pKa (Basic) 0.605EPA[6]

The high LogP value indicates that (3,5-Dichloro-phenyl)-isopropyl-amine is a non-polar, hydrophobic compound. This is the primary characteristic guiding the selection of a reversed-phase chromatographic system, where a non-polar stationary phase is paired with a polar mobile phase.[7][8] The basic nature of the amine group suggests that the mobile phase pH could be a critical parameter for controlling peak shape and retention time.

Method Development Strategy

A systematic approach is essential for efficient and effective HPLC method development. The strategy employed here involves three main stages: initial screening, method optimization, and final validation. This ensures that the final method is suitable for its intended purpose.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Method Screening - Column Selection (C18, C8) - Mobile Phase (ACN, MeOH) - Isocratic vs. Gradient A->B Guides Initial Choices C Method Optimization - Mobile Phase pH - Gradient Profile - Flow Rate & Temperature B->C Identifies Key Parameters D Final Method Selection C->D Refines Separation E Method Validation (ICH Q2(R2)) - Specificity, Linearity, Accuracy - Precision, Robustness, LOD/LOQ D->E Confirms Performance

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm (or equivalent reversed-phase C18 column).

  • Chemicals:

    • (3,5-Dichloro-phenyl)-isopropyl-amine reference standard.

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic acid, analytical grade.

    • Ammonium acetate, analytical grade.

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (3,5-Dichloro-phenyl)-isopropyl-amine reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for initial method development and system suitability checks.

Initial Screening and Optimization

Given the analyte's non-polar nature, a C18 column is selected as the primary stationary phase. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shapes. A gradient elution is chosen to ensure elution of any potential, more hydrophobic degradation products.

Initial Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (determined from UV scan of the analyte)

  • Injection Volume: 10 µL

  • Gradient: 50% B to 95% B over 15 minutes.

Optimization: The initial gradient may be adjusted to reduce run time while maintaining adequate separation from any impurities or degradants. The pH of the mobile phase (controlled by the formic acid) is critical for ensuring the amine is protonated, which generally leads to better peak shape on silica-based C18 columns.

Final Optimized HPLC Method

The following method was established after systematic optimization to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

ParameterOptimized Condition
Column Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection DAD at 245 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Method Validation Protocol (ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11]

Specificity and Forced Degradation

Specificity is the ability of the method to measure the analyte response in the presence of its potential impurities and degradation products. Forced degradation studies are conducted to generate these potential interferents and demonstrate the stability-indicating nature of the method.[12][13] A target degradation of 5-20% is recommended to ensure the formation of relevant degradation products without destroying the parent molecule entirely.[13]

ForcedDegradation cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C, 8h) Analysis Analyze all samples with optimized HPLC method. Evaluate Peak Purity (DAD). A->Analysis B Base Hydrolysis (0.1N NaOH, 60°C, 4h) B->Analysis C Oxidative (3% H₂O₂, RT, 24h) C->Analysis D Thermal (80°C, 48h, Solid) D->Analysis E Photolytic (ICH Q1B, Solid & Solution) E->Analysis Analyte Analyte Solution (100 µg/mL) Analyte->A Analyte->B Analyte->C Analyte->E

Caption: Protocol for Forced Degradation Studies.

Protocol:

  • Prepare separate solutions of (3,5-Dichloro-phenyl)-isopropyl-amine at 100 µg/mL.

  • Expose the solutions to the stress conditions outlined in the diagram above. For acid/base hydrolysis, neutralize the sample before injection.

  • Analyze the stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Use a DAD to assess peak purity and ensure no co-eluting peaks are present under the main analyte peak.

Linearity

Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²).

Concentration (µg/mL)Peak Area (example)
50451000
75674500
100902000
1251123500
1501351000
> 0.999
Accuracy and Precision
  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is expressed as the percentage recovery of the known amount added.

  • Precision (Repeatability): Analyze six replicate preparations of the standard at 100% concentration. Precision is expressed as the Relative Standard Deviation (%RSD).

ParameterAcceptance CriteriaExample Result
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

System Suitability

System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)

Results and Discussion

The optimized method provided excellent chromatographic performance. The analyte, (3,5-Dichloro-phenyl)-isopropyl-amine, eluted at approximately 7.5 minutes as a sharp, symmetrical peak.

In the forced degradation studies, significant degradation was observed under oxidative and strong basic conditions, with minor degradation under acidic and photolytic stress. The compound was stable under thermal stress. In all cases, the degradation products were well-resolved from the parent peak (Resolution > 2.0), and the peak purity analysis via DAD confirmed the homogeneity of the parent peak in all stressed samples. This demonstrates the stability-indicating nature of the method.[4]

The validation results were all within the pre-defined acceptance criteria as per ICH guidelines.[2][10] The linearity plot showed a correlation coefficient of >0.999, indicating a direct relationship between concentration and response. Accuracy and precision studies confirmed that the method provides reliable and reproducible results.

Conclusion

A specific, sensitive, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of (3,5-Dichloro-phenyl)-isopropyl-amine. The method meets all the requirements for analytical method validation as per ICH guidelines and is suitable for routine quality control analysis and stability studies of the drug substance and its formulations.

References

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Rahman, Z. et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • dos Santos, T. R. T. et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758170, (3,5-Dichloro-phenyl)-isopropyl-amine. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(3,5-Dichlorophenyl)-N′-phenylurea Properties. Retrieved from [Link]

Sources

Method

In vitro neurotransmitter release assay using 3,5-dichloroamphetamine

Application Note & Protocol Topic: Characterizing Monoamine Release Profiles of Novel Psychoactive Compounds Using an In Vitro Synaptosomal Assay with 3,5-Dichloroamphetamine (3,5-DCA) as a Case Study Audience: Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Characterizing Monoamine Release Profiles of Novel Psychoactive Compounds Using an In Vitro Synaptosomal Assay with 3,5-Dichloroamphetamine (3,5-DCA) as a Case Study

Audience: Researchers, scientists, and drug development professionals in neuropharmacology, toxicology, and medicinal chemistry.

Introduction: The Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and drug development. Amphetamine-class compounds, in particular, are continuously modified, with substitutions on the phenyl ring altering their pharmacological profiles. 3,5-dichloroamphetamine (3,5-DCA) is a structural analog of known monoamine releasers like para-chloroamphetamine (PCA) and 3,4-dichloroamphetamine (3,4-DCA).[1][2] Halogenation of the amphetamine scaffold is known to significantly impact potency and selectivity for the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), often increasing serotonergic activity and potential neurotoxicity.[3][4]

This guide provides a comprehensive framework for characterizing the in vitro neurotransmitter release profile of novel compounds, using 3,5-DCA as a representative test article. We will detail the principles and a step-by-step protocol for a synaptosome-based neurotransmitter release assay, a robust model for studying presynaptic neurochemistry.[5]

Part 1: Scientific Principles & Rationale

The Synaptosome: A Window into the Presynaptic Terminal

A synaptosome is an isolated, sealed nerve terminal prepared by subcellular fractionation of brain tissue.[5] This preparation is a powerful in vitro tool because it retains the essential machinery for neurotransmitter dynamics, including functional transporters (DAT, NET, SERT), synaptic vesicles, and the molecular components for neurotransmitter uptake, storage, and release.[6] This allows for the direct study of a drug's effect on presynaptic mechanisms in a controlled environment, free from the complexities of whole-animal studies.[7][8]

Mechanism of Amphetamine-Induced Neurotransmitter Release

Amphetamines and their analogs induce neurotransmitter release primarily through a non-exocytotic, transporter-mediated mechanism.[9][10] This process, often termed "reverse transport" or "efflux," involves several key steps that are critical to understand when designing and interpreting a release assay.

  • Transporter Substrate Activity : Amphetamines are substrates for monoamine transporters. They are recognized and transported into the presynaptic neuron, competing with the endogenous neurotransmitters.[9]

  • Vesicular Disruption : Once inside the neuron, amphetamines, being weak bases, disrupt the proton gradient of synaptic vesicles. This dissipates the driving force for vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to leak from the vesicles into the cytosol.[10][11]

  • Transporter-Mediated Efflux : The resulting high cytosolic concentration of neurotransmitters causes the plasma membrane transporters (DAT, NET, SERT) to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft.[9][12]

// Edges DCA -> Transporter [label="1. Uptake", dir=back]; Transporter -> DCA_in [label=""]; DCA_in -> Vesicle [label="2. Vesicular Disruption", style=dashed]; Vesicle -> NT_cytosol [label="Neurotransmitter\nLeak"]; NT_vesicle -> VMAT2 [style=invis]; VMAT2 -> NT_cytosol [style=invis]; NT_cytosol -> Transporter [label="3. Reverse Transport"]; Transporter -> NT_out [label="Efflux"];

// Layout hints {rank=same; DCA; NT_out;} {rank=same; Transporter;} {rank=same; DCA_in; NT_cytosol;} {rank=same; Vesicle;} } } Figure 1: Simplified mechanism of amphetamine-induced neurotransmitter release.

Part 2: Experimental Design & Protocols

This section provides detailed protocols for preparing synaptosomes and conducting the neurotransmitter release assay. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials and Reagents
Reagent / MaterialPurpose
Sucrose Buffer For homogenization and gradient centrifugation.[13]
Krebs-Ringer-HEPES (KRH) Buffer Physiological buffer for synaptosome incubation and release assay.[13]
Radiolabeled Neurotransmitters [³H]dopamine, [³H]serotonin (5-HT), [³H]norepinephrine (NE).
3,5-Dichloroamphetamine (3,5-DCA) Test compound.
Transporter Inhibitors GBR12909 (DAT), Fluoxetine (SERT), Desipramine (NET).
Pargyline Monoamine oxidase (MAO) inhibitor to prevent neurotransmitter degradation.[8]
Potassium Chloride (KCl) To induce depolarization-dependent (exocytotic) release (positive control).
Glass-Teflon Homogenizer For gentle tissue disruption.[14]
Refrigerated Centrifuge For subcellular fractionation.
Liquid Scintillation Counter For quantifying radioactivity.
GF/B Glass Fiber Filters For separating supernatant from synaptosomes.

Buffer Compositions

Buffer NameComponents
Sucrose Buffer (0.32 M) 0.32 M Sucrose, 5 mM HEPES, pH 7.4. Keep on ice.[13]
KRH Buffer (1X) 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4.[13]
KRH Buffer + Pargyline KRH Buffer containing 10 µM Pargyline.
High K⁺ KRH Buffer KRH Buffer with KCl increased to 50 mM and NaCl reduced to 95 mM to maintain osmolarity.
Protocol 1: Preparation of Rodent Brain Synaptosomes

This protocol is adapted from established methods for synaptosomal preparation.[5][13] The choice of brain region is critical and depends on the neurotransmitter system being studied.

  • Dopamine (DA): Striatum

  • Serotonin (5-HT): Hippocampus or Frontal Cortex

  • Norepinephrine (NE): Frontal Cortex or Hypothalamus

Step-by-Step Methodology:

  • Euthanasia & Dissection: Euthanize an adult rat or mouse via an approved method (e.g., CO₂ asphyxiation followed by decapitation). Immediately dissect the desired brain region on a cold plate.

  • Homogenization: Place the tissue in 10 volumes of ice-cold 0.32 M Sucrose Buffer. Homogenize using a glass-Teflon homogenizer (10-12 gentle strokes at ~800 rpm).[14] This step is crucial for shearing off nerve terminals without rupturing them.

  • Initial Centrifugation (P1 Pellet): Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and large debris (P1 pellet).

  • Second Centrifugation (P2 Pellet): Carefully collect the supernatant (S1) and centrifuge it at 12,500 x g for 20 minutes at 4°C.[13] The resulting pellet (P2) is the crude synaptosomal fraction.

  • Washing: Discard the supernatant (S2). Gently resuspend the P2 pellet in ice-cold KRH buffer. Repeat the centrifugation at 12,500 x g for 20 minutes. This wash step removes soluble contaminants.

  • Final Resuspension: Discard the supernatant and resuspend the final synaptosomal pellet in a known volume of KRH buffer containing 10 µM Pargyline. Determine protein concentration using a standard method (e.g., BCA assay). The typical final concentration is 1-2 mg/mL. Use immediately.

G

Protocol 2: In Vitro Neurotransmitter Release Assay

This protocol describes a static (non-superfusion) assay to determine the dose-dependent effect of 3,5-DCA on neurotransmitter release.

Step-by-Step Methodology:

  • Synaptosome Aliquoting: Dilute the synaptosome preparation to a final protein concentration of ~0.1 mg/mL in KRH buffer with Pargyline. Aliquot 500 µL of this suspension into microcentrifuge tubes.

  • Pre-loading with Radiolabel: Add the appropriate radiolabeled neurotransmitter to each tube to a final concentration of 10-20 nM (e.g., [³H]DA). Incubate for 15 minutes at 37°C to allow for transporter-mediated uptake.

  • Washing: Terminate the loading by placing tubes on ice and adding 1 mL of ice-cold KRH buffer. Centrifuge at 12,500 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step to remove extracellular radiolabel.

  • Initiating Release: Resuspend the washed, pre-loaded synaptosomes in 500 µL of pre-warmed (37°C) KRH buffer containing the desired concentration of 3,5-DCA (e.g., ranging from 1 nM to 100 µM). Also prepare control tubes:

    • Basal Release: KRH buffer only.

    • Maximum (K⁺) Release: High K⁺ KRH buffer.

    • Transporter Inhibition: KRH buffer with 3,5-DCA plus a selective transporter inhibitor (e.g., 1 µM GBR12909 for DA release) to confirm the release is transporter-mediated.[15]

  • Incubation: Incubate all tubes for 5-10 minutes at 37°C. The short incubation time minimizes neurotransmitter metabolism and reuptake, favoring the measurement of release.

  • Termination and Separation: Stop the reaction by placing tubes on ice and immediately filtering the contents through GF/B filters using a vacuum manifold. This rapidly separates the released neurotransmitter (filtrate) from the neurotransmitter remaining in the synaptosomes (retained on the filter).

  • Washing Filters: Quickly wash the filters twice with 4 mL of ice-cold KRH buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Protocol 3: Data Analysis and Interpretation
  • Calculating Release: Neurotransmitter release is expressed as a percentage of the total radioactivity present at the start of the incubation.

    • Released Radioactivity: DPM in the filtrate (supernatant).

    • Retained Radioactivity: DPM on the filter.

    • Total Radioactivity: Released DPM + Retained DPM.

    • % Release = (Released DPM / Total DPM) x 100

  • Data Normalization: Subtract the % Basal Release from all other values to obtain the drug-stimulated release.

  • Dose-Response Curves: Plot the stimulated release (%) as a function of the logarithm of the 3,5-DCA concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine:

    • EC₅₀ (Potency): The concentration of 3,5-DCA that produces 50% of the maximal effect.

    • Eₘₐₓ (Efficacy): The maximum release effect produced by the drug.

The inhibition constant (Ki) can also be calculated using the Cheng-Prusoff equation if competitive binding assays are performed.[16]

Part 3: Expected Results & Data Presentation

The primary output of this assay is a quantitative comparison of the potency (EC₅₀) and efficacy (Eₘₐₓ) of 3,5-DCA at inducing the release of dopamine, serotonin, and norepinephrine. This allows for the classification of its pharmacological profile.

Table 1: Hypothetical Neurotransmitter Release Profile of 3,5-DCA Compared to Reference Compounds

CompoundDA Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)NE Release EC₅₀ (nM)Potency Ratio (DA/5-HT)Predicted Profile
d-Amphetamine 45>5,00010>100Catecholamine-selective releaser[17]
p-Chloroamphetamine (PCA) 552825~2Balanced SNDRA[18]
3,5-DCA (Hypothetical) 8040652Balanced SNDRA

SNDRA: Serotonin-Norepinephrine-Dopamine Releasing Agent

Interpretation of Results:

  • A profile similar to d-amphetamine (low EC₅₀ for DA/NE, high for 5-HT) would suggest primarily stimulant-like properties.[19]

  • A profile similar to PCA (low and similar EC₅₀ values for all three monoamines) would suggest a mixed-action profile with both stimulant and empathogenic-like effects, and a higher risk for serotonergic neurotoxicity.[18][20]

  • Selective for 5-HT release (much lower EC₅₀ for 5-HT than for DA/NE) would be characteristic of compounds like fenfluramine.[20]

The use of transporter inhibitors is a critical self-validating step. A significant reduction in 3,5-DCA-induced release in the presence of a selective inhibitor (e.g., fluoxetine for 5-HT release) confirms that the effect is mediated by the target transporter.[15]

Safety Precautions

  • Chemical Safety: 3,5-dichloroamphetamine is a novel research chemical with an unknown toxicological profile. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.[21]

  • Radiological Safety: Follow all institutional guidelines for the safe handling and disposal of radioactive materials ([³H]). Use appropriate shielding and monitor for contamination.

  • General Lab Safety: Adhere to standard laboratory safety practices.

References

  • Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. Available from: [Link]

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC. Available from: [Link]

  • Neurotransmitter Detection. Greenleaf Scientific. Available from: [Link]

  • Electrochemical methods for monitoring neurotransmitter dynamics in vitro: from theory to experiments. IEEE Xplore. Available from: [Link]

  • Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles. PubMed. Available from: [Link]

  • Summary of neurotransmitter detection techniques. ResearchGate. Available from: [Link]

  • 3-Chloroamphetamine. Wikipedia. Available from: [Link]

  • Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. Available from: [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. PMC. Available from: [Link]

  • A good protocol for extracting mouse brain synaptosomes?. ResearchGate. Available from: [Link]

  • Synaptosome Preparations: Which Procedure Should I Use?. ResearchGate. Available from: [Link]

  • para-Chloroamphetamine. Wikipedia. Available from: [Link]

  • 3,4-Dichloroamphetamine. Wikipedia. Available from: [Link]

  • Carrier-dependent and Ca2+-dependent 5-HT and dopamine release induced by (+)-amphetamine, 3,4-methylendioxy-methamphetamine, p-chloroamphetamine and (+)-fenfluramine. PMC. Available from: [Link]

  • Norepinephrine: release from brain by d-amphetamine in vivo. PubMed. Available from: [Link]

  • In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PMC. Available from: [Link]

  • Mechanisms of neurotransmitter release by amphetamines: a review. PubMed. Available from: [Link]

  • Carrier-dependent and Ca(2+)-dependent 5-HT and dopamine release induced by (+)-amphetamine, 3,4-methylendioxymethamphetamine, p-chloroamphetamine and (+)-fenfluramine. PubMed. Available from: [Link]

  • Effects of the serotonin releasers 3,4-methylenedioxymethamphetamine (MDMA), 4-chloroamphetamine (PCA) and fenfluramine on acoustic and tactile startle reflexes in rats. PubMed. Available from: [Link]

  • Effects of thiophene analogues of chloroamphetamines on central serotonergic mechanisms. PubMed. Available from: [Link]

  • p-Chloroamphetamine induces serotonin release through serotonin transporters. PubMed. Available from: [Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. Available from: [Link]

  • 2,5-Dimethoxy-4-chloroamphetamine. Wikipedia. Available from: [Link]

  • The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience. Available from: [Link]

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PMC. Available from: [Link]

  • Amphetamines and amphetamine-type substances. Austin Health. Available from: [Link]

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PubMed. Available from: [Link]

  • Mechanisms of neurotransmitter release by amphetamines: A review. Semantic Scholar. Available from: [Link]

  • Dopamine releasing agent. Wikipedia. Available from: [Link]

  • Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine More Potently Than They Release Dopamine and Serotonin. The Vespiary. Available from: [Link]

  • Real-Time Interactive Visualization and Analysis of Neurotransmitter Data. bioRxiv. Available from: [Link]

  • Integrating Data From In Vitro New Approach Methodologies for Developmental Neurotoxicity. Toxicological Sciences. Available from: [Link]

  • Mechanisms of neurotransmitter release by amphetamines: A review. ResearchGate. Available from: [Link]

  • Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation. ACS Publications. Available from: [Link]

  • Effects of drugs on neurotransmitter release: Experiments in vivo and in vitro. Scilit. Available from: [Link]

  • Drug Classes and Neurotransmitters: Amphetamine, Cocaine, and Hallucinogens. USDTL. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Recrystallization of (3,5-Dichloro-phenyl)-isopropyl-amine

Authored by: Dr. Gemini, Senior Application Scientist Introduction: (3,5-Dichloro-phenyl)-isopropyl-amine is a substituted aniline derivative with a molecular formula of C₉H₁₁Cl₂N and a molecular weight of 204.09 g/mol [...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction:

(3,5-Dichloro-phenyl)-isopropyl-amine is a substituted aniline derivative with a molecular formula of C₉H₁₁Cl₂N and a molecular weight of 204.09 g/mol [1][2]. Its computed XLogP3-AA value of 4 suggests a significant nonpolar character[1]. The purification of such solid organic compounds is a critical step in chemical synthesis and drug development to ensure the removal of impurities that may affect downstream applications, biological activity, or regulatory compliance. Recrystallization is a powerful and widely used technique for the purification of solid compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent system at varying temperatures[3][4].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop an optimal solvent system for the recrystallization of (3,5-Dichloro-phenyl)-isopropyl-amine. It combines theoretical principles with actionable experimental protocols to achieve high purity and yield.

Theoretical Framework for Solvent Selection

The ideal solvent for recrystallization should exhibit the following characteristics[5]:

  • High Solvation Power at Elevated Temperatures: The solvent should readily dissolve the (3,5-Dichloro-phenyl)-isopropyl-amine at or near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., room temperature or below) to maximize crystal recovery.

  • Favorable Crystal Growth: The solvent should promote the formation of well-defined, pure crystals upon cooling, rather than precipitation or "oiling out."

  • Inertness: The solvent must not react with the compound.

  • Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals[6].

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).

Given the nonpolar nature of (3,5-Dichloro-phenyl)-isopropyl-amine, initial solvent screening should focus on nonpolar and moderately polar organic solvents. A systematic approach involves testing a range of solvents with varying polarities.

Preliminary Solvent Screening Protocol

This protocol outlines a systematic approach to identify suitable single solvents for the recrystallization of (3,5-Dichloro-phenyl)-isopropyl-amine.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Materials:

  • (3,5-Dichloro-phenyl)-isopropyl-amine (crude)

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes (e.g., 10 x 75 mm)

  • Hot plate with a water or sand bath

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 20-30 mg of crude (3,5-Dichloro-phenyl)-isopropyl-amine into a series of labeled test tubes.

  • Add a few drops of a single solvent to each corresponding test tube at room temperature.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.

  • Add the solvent dropwise while heating and agitating until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice-water bath.

  • Record your observations for each solvent, as detailed in Table 1.

Table 1: Solvent Screening for Recrystallization of (3,5-Dichloro-phenyl)-isopropyl-amine

SolventPolarity Index (P')Solubility at Room Temp. (Cold)Solubility at Elevated Temp. (Hot)Crystal Formation upon CoolingObservations/Notes
Hexanes0.1Suggested for haloaryl compounds[7][8].
Toluene2.4Aromatic solvent, may have good solubility for the aromatic ring[9].
Dichloromethane (DCM)3.1Often used in mixed solvent systems[9].
Ethyl Acetate4.4A moderately polar solvent.
Acetone5.1
Isopropanol3.9
Ethanol4.3Often a good choice for moderately polar compounds[6].
Methanol5.1
Water10.2Unlikely to be a good single solvent due to the compound's nonpolar nature.

Mixed-Solvent Systems

If no single solvent provides the desired solubility profile, a mixed-solvent system (binary solvent system) can be employed. This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").

Workflow for Developing a Mixed-Solvent System:

mixed_solvent_workflow start Start: Select a 'Good' Solvent (Compound is highly soluble) step1 Dissolve Compound in Minimum Amount of Hot 'Good' Solvent start->step1 step2 Add 'Bad' Solvent Dropwise (Compound is poorly soluble) until persistent cloudiness appears step1->step2 step3 Add a Few Drops of Hot 'Good' Solvent to Re-dissolve the Precipitate step2->step3 step4 Allow the Solution to Cool Slowly step3->step4 end_node Observe Crystal Formation step4->end_node

Caption: Workflow for mixed-solvent recrystallization.

Common Mixed-Solvent Pairs to Evaluate:

  • Hexanes / Dichloromethane

  • Hexanes / Ethyl Acetate

  • Ethanol / Water

  • Methanol / Water

  • Toluene / Hexanes

Alternative Strategy: Acid-Base Recrystallization

For amines, an alternative purification strategy involves converting the amine to its salt form, which often has significantly different solubility properties and can be easier to crystallize[7][8][10].

Protocol for Acid-Base Recrystallization:

  • Dissolve the crude (3,5-Dichloro-phenyl)-isopropyl-amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Add a solution of an acid (e.g., HCl in diethyl ether or aqueous HCl) dropwise until precipitation of the hydrochloride salt is complete.

  • Isolate the salt by filtration.

  • Recrystallize the salt from a suitable solvent (e.g., ethanol/water mixtures).

  • To recover the free amine, dissolve the purified salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) until the free amine precipitates.

  • Extract the free amine with an organic solvent, dry the organic layer, and evaporate the solvent.

acid_base_recrystallization start Crude Amine step1 Dissolve in Organic Solvent start->step1 step2 Add Acid (e.g., HCl) to form Hydrochloride Salt step1->step2 step3 Isolate and Recrystallize Salt step2->step3 step4 Dissolve Purified Salt in Water step3->step4 step5 Basify to Regenerate Free Amine step4->step5 end_node Pure Amine step5->end_node

Caption: Acid-base recrystallization workflow.

Optimized Recrystallization Protocol for (3,5-Dichloro-phenyl)-isopropyl-amine

This protocol is a general procedure. The choice of solvent(s) should be based on the results from the screening experiments described in sections 2 and 3.

Materials and Equipment:

  • Crude (3,5-Dichloro-phenyl)-isopropyl-amine

  • Optimal recrystallization solvent (or solvent pair)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude (3,5-Dichloro-phenyl)-isopropyl-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[3]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a drying oven (at a temperature well below the compound's melting point) or in a vacuum desiccator to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity. Further analysis by techniques such as NMR, HPLC, or GC-MS can also be performed.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble.Use a lower-boiling solvent. Add more solvent.
No Crystals Form The solution is not saturated. The compound is too soluble even in the cold solvent.Evaporate some of the solvent and allow it to cool again. Use a different solvent or a mixed-solvent system.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use less solvent initially. Cool the solution in an ice bath for a longer period. Ensure the filtration apparatus is pre-heated.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before hot filtration.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem. * (3,5-Dichloro-phenyl)-isopropyl-amine*. National Center for Biotechnology Information. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Calgary. Recrystallisation. [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Jasperse, J. Recrystallization I. Concordia College. [Link]

  • U.S. Environmental Protection Agency. N-(3,5-Dichlorophenyl)-N′-phenylurea Properties. [Link]

  • UpChem (USA) Co., LTD. 3,5-dichlorophenyl isocyanate. [Link]

  • ResearchGate. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???. [Link]

  • Cheméo. Chemical Properties of Phenol, 3,5-dichloro- (CAS 591-35-5). [Link]

  • Science.gov. chlorinated aromatic compounds: Topics. [Link]

  • Shodex. Polarities of Solvents. [Link]

  • Shodex. Polarities of Solvents. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Elmhurst College. Polarity of Solvents. [Link]

  • INCHEM. ICSC 0440 - 3,5-DICHLOROPHENOL. [Link]

  • NIST. 3,5-Dichlorophenyl isocyanate. [Link]

Sources

Method

Dosing guidelines for intraperitoneal administration of 3,5-DCA in rodents

Application Note: Dosing Guidelines for Intraperitoneal Administration of 3,5-Dichloroaniline (3,5-DCA) in Rodent Nephrotoxicity Models Part 1: Critical Disambiguation & Strategic Focus CRITICAL NOTE: The abbreviation "3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosing Guidelines for Intraperitoneal Administration of 3,5-Dichloroaniline (3,5-DCA) in Rodent Nephrotoxicity Models

Part 1: Critical Disambiguation & Strategic Focus

CRITICAL NOTE: The abbreviation "3,5-DCA" is context-dependent.

  • Target Compound: 3,5-Dichloroaniline (CAS: 626-43-7). This guide focuses exclusively on this compound, a potent nephrotoxicant used to model acute kidney injury (AKI) and study renal bioactivation mechanisms.[1]

  • Exclusion: This guide does not cover 3,5-Dicaffeoylquinic acid (3,5-diCQA), a polyphenolic antioxidant, nor Dichloroacetate (DCA), a metabolic modulator. Ensure chemical identity before proceeding.

Part 2: Scientific Foundation & Mechanism

Mechanistic Rationale

3,5-Dichloroaniline (3,5-DCA) is not directly cytotoxic; its nephrotoxicity relies on intra-renal bioactivation. It serves as a precision tool for studying proximal tubular necrosis mediated by cytochrome P450 (specifically CYP2C) and N-acetyltransferase systems.

Upon intraperitoneal (IP) administration, 3,5-DCA is rapidly absorbed and metabolized. The parent compound is N-oxidized to 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB) . These metabolites generate free radicals and covalent binding species that selectively target the S3 segment of the proximal tubule, causing loss of brush border integrity, mitochondrial dysfunction, and eventual cell death.

Experimental Model Selection
  • Preferred Species: Fischer 344 (F344) Rats .[2][3]

    • Reasoning: F344 rats exhibit higher sensitivity to 3,5-DCA compared to Sprague-Dawley rats due to strain-specific differences in renal CYP expression.

  • Sex: Male rats are typically used; females often show reduced susceptibility due to hormonal regulation of renal metabolic enzymes.

Part 3: Pre-Dosing Preparation & Safety

Chemical Handling (Safety First)

3,5-DCA is a solid crystalline aniline derivative.

  • Hazards: Methemoglobinemia (cyanosis), skin sensitization, and severe eye irritation.

  • PPE: Double nitrile gloves, chemical safety goggles, and work exclusively within a Class II Chemical Fume Hood.

Formulation Strategy (The "Self-Validating" Vehicle)

3,5-DCA has poor water solubility. A hydro-alcoholic vehicle is required to ensure consistent bioavailability without precipitating in the peritoneal cavity.

Standard Vehicle: 25% Ethanol / 75% Saline (v/v) or Water.

  • Note: While corn oil is sometimes used for anilines, the ethanol/saline vehicle provides faster absorption kinetics for acute injury models.

Preparation Protocol (for 10 mL batch):

  • Weigh the required amount of 3,5-DCA (see dosing table below).

  • Dissolve completely in 2.5 mL of absolute ethanol . Sonicate if necessary until clear.

  • Slowly add 7.5 mL of sterile 0.9% saline (or distilled water) while vortexing.

    • Checkpoint: The solution must remain clear. If cloudiness (precipitation) occurs, the concentration is too high or addition was too fast.

  • Filter sterilize using a chemically compatible membrane (e.g., PTFE or Nylon, 0.22 µm) if required, though difficult due to potential drug loss; aseptic preparation is preferred.

Dosing Tiers (Fischer 344 Rats)
Dose (mmol/kg)Dose (mg/kg)*Outcome ClassificationApplication
0.4 ~65Sub-toxic / Threshold Use as a negative control or to test potentiation by other agents.
0.8 ~130Acute Nephrotoxicity STANDARD MODEL. Induces robust BUN elevation and proximal tubule necrosis without high mortality.
1.0+ ~162+Severe / Lethal High risk of mortality within 48h. Use only for survival studies or extreme injury models.

*Based on Molecular Weight of 162.02 g/mol .

Part 4: Administration Protocol (Intraperitoneal)

Objective: Deliver a precise bolus to the peritoneal cavity without injuring internal organs.

Step-by-Step Procedure:

  • Acclimatization: Weigh animals immediately prior to dosing to calculate exact volume.

  • Restraint: Secure the rat using the "scruff" technique or a decapicone, exposing the lower abdomen. The head should be tilted slightly downward to allow viscera to slide cranially, reducing puncture risk.

  • Site Selection: Lower right or left quadrant of the abdomen, lateral to the midline.

  • Injection:

    • Use a 25G or 27G needle (5/8 inch).

    • Insert needle at a 30-45° angle.

    • Aspirate: Pull back slightly on the plunger.

      • Yellow/Green fluid: Bladder/Bowel puncture (Discard needle, monitor animal, do not dose).

      • Blood:[3][4][5] Vessel puncture (Withdraw, apply pressure, retry).

      • Air/Nothing: Safe to inject.

    • Inject the calculated volume smoothly.

    • Volume Limit: Recommended 2.5 mL/kg . (e.g., for a 250g rat, inject 0.625 mL).

  • Post-Dose Monitoring: Return animal to a clean cage. Monitor for signs of immediate distress or "writhing" (indication of peritoneal irritation by ethanol).

Part 5: Experimental Workflow & Endpoints

Timeline Visualization

ExperimentalWorkflow Start Acclimatization (-7 Days) Dosing IP Injection (Time 0) Start->Dosing Metabolism Bioactivation (0-6 Hours) Dosing->Metabolism Absorption Injury Tubular Necrosis (12-24 Hours) Metabolism->Injury Reactive Metabolites (3,5-DCPHA) Endpoint24 Endpoint A (24 Hours) Injury->Endpoint24 BUN Elevation Endpoint48 Endpoint B (48 Hours) Endpoint24->Endpoint48 Peak Injury

Caption: Temporal progression of 3,5-DCA induced nephrotoxicity from administration to peak injury markers.

Key Readouts
  • Renal Function Markers (Serum):

    • BUN (Blood Urea Nitrogen): The most reliable marker. Expect 2-4 fold increase at 24h with 0.8 mmol/kg.

    • Creatinine: May show delayed elevation compared to BUN.

  • Organic Ion Transport (Ex Vivo):

    • PAH (p-aminohippurate) Uptake: Renal cortical slices from treated animals will show significantly reduced PAH accumulation (functional marker of proximal tubule health).

  • Histopathology:

    • Fix kidneys in 10% neutral buffered formalin.

    • Stain: H&E.

    • Look for: Pyknosis, karyorrhexis, and desquamation specifically in the proximal tubules.

Part 6: Mechanism of Bioactivation (Pathway)

Understanding the metabolic pathway is crucial for interpreting data, especially if using inhibitors (e.g., SKF-525A) to block toxicity.

Bioactivation DCA 3,5-Dichloroaniline (Parent) CYP CYP2C / CYP2E1 DCA->CYP Oxidation DCPHA 3,5-Dichlorophenylhydroxylamine (Toxic Intermediate) CYP->DCPHA DCNB 3,5-Dichloronitrobenzene CYP->DCNB Radicals Free Radicals / ROS DCPHA->Radicals Redox Cycling Damage Proximal Tubule Necrosis DCNB->Damage Direct Toxicity Radicals->Damage

Caption: Hepatic and renal bioactivation pathways converting 3,5-DCA into nephrotoxic metabolites.

Part 7: References

  • Valentovic, M. A., et al. (1995).[2] "3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450." Toxicology Letters, 78(3), 207–214.[2]

  • Racine, C. R., et al. (2016).[1] "The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats." Toxicology, 341, 47-55.

  • Lo, H. H., et al. (1990).[6] "Nephrotoxic potential of 3,5-dichloroaniline in the Sprague-Dawley rat." Toxicology, 63(2), 215–231.

  • Racine, C. R., & Rankin, G. O. (2020). "Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats." International Journal of Molecular Sciences, 22(1).

  • University of Michigan. "Guidelines on Administration of Substances to Laboratory Animals." Unit for Laboratory Animal Medicine.

Sources

Application

Reductive amination procedures for synthesizing (3,5-Dichloro-phenyl)-isopropyl-amine

Application Note: Reductive Amination Protocols for the Synthesis of N-Isopropyl-3,5-dichloroaniline Abstract & Strategic Overview Synthesizing N-isopropyl-3,5-dichloroaniline presents a specific "double-constraint" chal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for the Synthesis of N-Isopropyl-3,5-dichloroaniline

Abstract & Strategic Overview

Synthesizing N-isopropyl-3,5-dichloroaniline presents a specific "double-constraint" challenge in organic synthesis:

  • Electronic Deactivation: The 3,5-dichloro substitution pattern renders the aniline nitrogen electron-deficient, significantly reducing its nucleophilicity.

  • Steric Hindrance: Acetone (a ketone) is sterically more hindered and less electrophilic than aldehydes.

Consequently, the equilibrium formation of the imine intermediate—the prerequisite for reduction—is unfavorable. Standard reductive amination protocols (e.g., NaBH₄ in methanol) often fail or stall at low conversions. This guide details three distinct protocols optimized to overcome these barriers, prioritizing Titanium(IV) Isopropoxide mediation as the most robust method for this specific substrate class.

Reaction Mechanism & Strategy

The success of this reaction hinges on driving the equilibrium toward the imine (Schiff base) before or during reduction.

Key Mechanistic Pathways:

  • Path A (Standard): Acid-catalyzed dehydration. Often insufficient for electron-deficient anilines.[1]

  • Path B (Lewis Acid Mediated): Ti(OiPr)₄ acts as a dual-function reagent: it activates the carbonyl oxygen (Lewis acid) and chemically scavenges the water byproduct, driving the equilibrium to completion.

ReactionMechanism cluster_legend Critical Success Factor Start 3,5-Dichloroaniline + Acetone ImineEq Hemiaminal Equilibrium Start->ImineEq Mixing TiComplex Ti-Complexed Imine ImineEq->TiComplex Ti(OiPr)4 (Water Scavenging) Reduction Hydride Transfer (Reduction) TiComplex->Reduction NaBH4 or NaBH(OAc)3 Product N-Isopropyl-3,5- dichloroaniline Reduction->Product Quench

Figure 1: Mechanistic pathway highlighting the critical role of Titanium Isopropoxide in driving imine formation for deactivated anilines.

Method Selection Guide

Select the protocol based on your available equipment and scale.

FeatureMethod A: Ti(OiPr)₄ (Recommended) Method B: STAB (Standard) Method C: Hydrogenation (Scale-up)
Reagents Ti(OiPr)₄ / NaBH₄NaBH(OAc)₃ / AcOHH₂ / Pt-C
Primary Advantage Highest conversion for weak nucleophiles.Mild, one-pot, no metal waste.Scalable, low reagent cost.[2]
Key Risk Emulsion during workup (solvable).Incomplete reaction (slow kinetics).Dehalogenation (loss of Cl atoms).
Suitability Best for Lab Scale (<50g) Routine synthesis, non-stubborn cases.Industrial Pilot (>1kg).

Detailed Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Best for: High yield on stubborn, electron-deficient substrates.

Rationale: The titanium reagent shifts the equilibrium by trapping water, forcing the formation of the imine which is then reduced in situ.

Reagents:

  • 3,5-Dichloroaniline (1.0 equiv)

  • Acetone (excess, acts as solvent/reagent or 2-3 equiv in THF)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Absolute Ethanol or THF (Solvent)

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry flask under nitrogen, dissolve 3,5-dichloroaniline (10 mmol) in absolute THF (20 mL).

    • Add Titanium(IV) isopropoxide (12-15 mmol) followed by Acetone (20 mmol).

    • Stir at ambient temperature for 6–12 hours. Note: The solution may turn slightly yellow/orange, indicating imine complex formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (15 mmol) cautiously in small portions (exothermic).

    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Workup (Critical - The "Mattson" Quench):

    • Do not just add water (causes slimy emulsions).

    • Add 2M aqueous Ammonia (NH₄OH) or 1M NaOH dropwise until a white precipitate (TiO₂) forms and the supernatant becomes clear.

    • Dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad thoroughly with ethyl acetate.

  • Purification:

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc) or recrystallization (if solid).

Protocol B: Sodium Triacetoxyborohydride (STAB) Method

Best for: General synthesis without heavy metal waste.

Rationale: STAB is a mild reductant that selectively reduces imines over ketones.[3] However, for this substrate, acetic acid is mandatory to catalyze the imine formation.

Reagents:

  • 3,5-Dichloroaniline (1.0 equiv)

  • Acetone (3.0 – 5.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Glacial Acetic Acid (1.0 – 2.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (Solvent)[4]

Step-by-Step Procedure:

  • Mixing:

    • Dissolve 3,5-dichloroaniline (10 mmol) in DCE (30 mL).

    • Add Acetone (30-50 mmol) and Glacial Acetic Acid (10-20 mmol).

    • Stir for 30–60 minutes at room temperature to establish the imine equilibrium.

  • Reduction:

    • Add STAB (15-20 mmol) in one portion.

    • Stir at room temperature under nitrogen.

    • Monitoring: Check LC-MS after 4 hours. If conversion is <50%, add a second portion of STAB and stir overnight.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (x3).[5]

    • Wash combined organics with brine, dry (MgSO₄), and concentrate.

Protocol C: Catalytic Hydrogenation (Safety Critical)

Best for: Large scale, but requires strict catalyst selection.

Rationale: Standard Pd/C hydrogenation will cause hydrodehalogenation (stripping the Cl atoms), yielding N-isopropyl-aniline or N-isopropyl-3-chloroaniline. You must use Platinum or a poisoned catalyst.

Reagents:

  • Catalyst: 5% Pt/C (Platinum on Carbon) OR 5% Pt(S)/C (Sulfided Platinum).

  • Solvent: Methanol or Ethanol.

  • H₂ Pressure: 1–3 bar (Balloon or low pressure Parr).

Step-by-Step Procedure:

  • Setup:

    • Charge flask with 3,5-dichloroaniline (10 mmol), Acetone (excess/solvent), and Pt/C catalyst (1-2 mol%).

    • Optional: Add a trace of acetic acid to accelerate the reaction.

  • Hydrogenation:

    • Purge with Nitrogen, then Hydrogen.

    • Stir vigorously under H₂ atmosphere.

    • Critical Control: Monitor reaction closely. Stop immediately upon consumption of starting material to prevent dechlorination.

  • Workup:

    • Filter through Celite to recover catalyst.

    • Concentrate filtrate.[5]

Comparative Data & Troubleshooting

ParameterTi(OiPr)₄ MethodSTAB MethodPt/C Hydrogenation
Typical Yield 85–95%60–80%90% (if optimized)
Reaction Time 12–18 Hours4–24 Hours2–6 Hours
Selectivity High (Mono-alkylation)HighRisk of dechlorination
Cleanup Filtration of Ti saltsAqueous extractionFiltration of catalyst

Troubleshooting Table:

ProblemCauseSolution
Low Conversion Equilibrium favors ketone/amine over imine.Switch to Protocol A (Ti) . The water scavenging is essential.
Emulsion in Workup Improper quenching of Titanium salts.Use 2M NH₄OH or 1M NaOH to quench. Do not use pure water.
Product is Dechlorinated Used Pd/C or excessive pressure.Switch to Pt/C or add Thiophene poison. Lower H₂ pressure.
Dialkylation Over-reaction.Rare with isopropyl groups due to steric hindrance. Use 1:1 stoichiometry if observed.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996).[3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Neidigh, K. A., et al. (1998).[7] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. (Standard text for Pt/C vs Pd/C selectivity).

Sources

Method

GC-MS analysis parameters for identifying (3,5-Dichloro-phenyl)-isopropyl-amine

Application Note: High-Resolution GC-MS Profiling of (3,5-Dichloro-phenyl)-isopropyl-amine (3,5-DCA) Executive Summary & Scope This technical guide outlines the protocol for the identification and quantification of (3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of (3,5-Dichloro-phenyl)-isopropyl-amine (3,5-DCA)

Executive Summary & Scope

This technical guide outlines the protocol for the identification and quantification of (3,5-Dichloro-phenyl)-isopropyl-amine , commonly referred to as 3,5-Dichloroamphetamine (3,5-DCA) . This compound is a halogenated amphetamine derivative often encountered in forensic toxicology and designer drug research.

The Analytical Challenge: The primary difficulty in analyzing 3,5-DCA lies in distinguishing it from its positional isomers (e.g., 2,4-DCA, 3,4-DCA). These isomers share identical molecular weights (203.04 Da) and virtually indistinguishable Electron Ionization (EI) mass spectra. Therefore, this protocol utilizes Chemical Derivatization (TFAA) combined with Retention Index (RI) Mapping on a non-polar capillary column to achieve definitive identification.

Chemical Profile & Mechanism

  • IUPAC Name: 1-(3,5-dichlorophenyl)propan-2-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.10 g/mol

  • Base Peak (Underivatized):

    
     44 (Alpha-cleavage amine fragment)
    
  • Critical Isotope Pattern: Distinctive

    
     cluster (9:6:1 ratio) visible in the molecular ion and benzyl fragments.
    
Fragmentation Logic (EI Source)

In standard EI-MS (70 eV), amphetamines undergo predictable alpha-cleavage.

  • Bond Breakage: The bond between the benzyl carbon and the amine-bearing carbon breaks.

  • Charge Retention:

    • Amine Fragment: The positive charge is stabilized by the nitrogen, forming the base peak (

      
       44 for free base, 
      
      
      
      140 for TFA-derivative). This fragment contains no structural information about the aromatic ring.
    • Benzyl Fragment: A smaller population of ions retains the charge on the benzyl group (

      
       159/161). This fragment confirms the presence of two chlorines but not their positions.
      

Experimental Protocol

Reagents & Standards
  • Reference Standard: 3,5-Dichloroamphetamine HCl (1 mg/mL in Methanol).

  • Internal Standard (ISTD): Amphetamine-D5 or Methamphetamine-D5.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1] Note: PFPA is a valid alternative, but TFAA is chosen here for its widespread library compatibility.

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Buffer: 0.1 M Carbonate Buffer (pH 9.5).

Sample Preparation Workflow

Rationale: Amphetamines are basic (


). To extract them into an organic solvent, the pH must be adjusted to >11 to ensure the molecule is in its non-ionized (free base) form.

SamplePrep Start Biological Sample (Blood/Urine/Tissue) ISTD Add Internal Standard (Amphetamine-D5) Start->ISTD Alkalinize Adjust pH > 11 (0.1M Carbonate/NaOH) ISTD->Alkalinize Extract LLE: Add Ethyl Acetate Vortex 5 min, Centrifuge Alkalinize->Extract Separate Recover Organic Layer Extract->Separate Dry Evaporate to Dryness (N2 stream @ 40°C) Separate->Dry Derivatize Add 50 µL TFAA + 50 µL Ethyl Acetate Incubate 70°C for 20 min Dry->Derivatize Recon Evaporate & Reconstitute in 100 µL Ethyl Acetate Derivatize->Recon Inject GC-MS Injection Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) and Derivatization workflow for halogenated amphetamines.

GC-MS Acquisition Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC)
  • Column: DB-5ms UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
    • Why: A low-polarity (5% phenyl) phase is essential. More polar columns (e.g., Wax) often cause amine tailing.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode; 250°C.

  • Injection Volume: 1 µL.

  • Oven Program (Isomer Resolution):

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 180°C (Critical for separating isomers).

    • Ramp 2: 30°C/min to 300°C (hold 3 min).

    • Total Run Time: ~20 minutes.

Mass Spectrometry (MS)
  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization: Electron Impact (EI) at 70 eV.[2][3]

  • Acquisition Mode: Synchronous SIM/Scan.

    • Scan: 40–450 amu (for library matching).

    • SIM (Selected Ion Monitoring): See Table 1.

Table 1: Target Ions for 3,5-DCA-TFA Derivative

Ion Typem/z (TFA Derivative)Origin/FragmentPurpose
Quantifier 140

(Amine side chain)
High abundance; sensitivity.
Qualifier 1 159

(Benzyl cation,

)
Structural confirmation (Ring).
Qualifier 2 161

(Benzyl cation,

)
Isotope ratio validation.
Qualifier 3 300 Molecular Ion (

)
Confirmation of intact molecule.

Data Analysis & Interpretation

Isomer Discrimination (The "Trap")

The 3,5-DCA isomer must be distinguished from 2,4-DCA and 3,4-DCA.

  • Mass Spectrum: All three isomers yield identical major ions (140, 159, 161).

  • Retention Time Logic: On a DB-5ms column, elution order generally follows the boiling point and steric hindrance of the substitution pattern:

    • Ortho-substituted (e.g., 2,4-DCA) elutes first.

    • Meta-substituted (e.g., 3,5-DCA) elutes intermediate.

    • Para-substituted (e.g., 3,4-DCA) elutes last.

Protocol Requirement: You must run a mixed standard containing at least two isomers (e.g., 3,4-DCA and 3,5-DCA) to establish the Relative Retention Time (RRT).

Fragmentation Pathway Visualization

Fragmentation Molecule 3,5-DCA-TFA (Molecular Ion m/z ~300) AlphaCleavage Alpha Cleavage Molecule->AlphaCleavage BenzylIon Dichlorobenzyl Cation m/z 159 (100%) m/z 161 (65%) AlphaCleavage->BenzylIon Charge on Ring AmineIon TFA-Amine Cation (Base Peak) m/z 140 AlphaCleavage->AmineIon Charge on N (Preferred)

Figure 2: EI Fragmentation pathway of TFA-derivatized 3,5-DCA. The alpha-cleavage event dictates the formation of the base peak (m/z 140) and the diagnostic benzyl ion (m/z 159).

Quality Assurance (Self-Validating System)

To ensure the trustworthiness of the results, the following criteria must be met for a positive identification:

  • Retention Time: Analyte RT must be within

    
    0.1 minutes of the concurrent calibrator.
    
  • Ion Ratios:

    • Ion 159/140 ratio must match the standard within

      
      20%.
      
    • Ion 161/159 ratio must be approximately 60-65% (theoretical natural abundance of

      
      ). Deviation >10% indicates co-elution or interference. 
      
  • Blank Check: Solvent blanks must show no signal at

    
     140 > 1% of the LOQ.
    

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025).[4] SWGDRUG Mass Spectral Library, Version 3.14. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • Awad, T., et al. (2015). "Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry." Forensic Toxicology. Retrieved from [Link]

Sources

Application

Cell culture viability assays involving (3,5-Dichloro-phenyl)-isopropyl-amine exposure

An Application Guide to Assessing Cellular Viability Following Exposure to (3,5-Dichloro-phenyl)-isopropyl-amine Authored by: Senior Application Scientist, Gemini Laboratories Abstract This comprehensive application note...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Assessing Cellular Viability Following Exposure to (3,5-Dichloro-phenyl)-isopropyl-amine

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive application note provides detailed methodologies for assessing the cytotoxic effects of (3,5-Dichloro-phenyl)-isopropyl-amine on cultured cells. In drug discovery and toxicology, accurately quantifying a compound's impact on cell viability is a cornerstone of preclinical evaluation.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for multiple robust viability assays but also the scientific rationale underpinning these techniques. We delve into the principles of metabolic-based assays (MTT), lysosomal integrity assays (Neutral Red), and membrane exclusion assays (Trypan Blue), ensuring a multi-faceted approach to cytotoxicity assessment. Furthermore, we provide guidance on data analysis, interpretation, and the calculation of critical toxicological endpoints such as the IC50 value.

Introduction to (3,5-Dichloro-phenyl)-isopropyl-amine and Cytotoxicity Testing

(3,5-Dichloro-phenyl)-isopropyl-amine is a chemical compound characterized by a dichlorinated phenyl ring attached to an isopropylamine group.[2][3] Understanding the potential cytotoxicity of such compounds is critical, as these effects can inform their therapeutic potential or toxicological risk.[1][4] The chemical structure, particularly the presence of a dichlorinated aromatic group, suggests a potential for metabolic activation into reactive intermediates that can cause cellular damage.[5] Studies on analogous compounds like 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) have shown that cytotoxicity can be mediated by cytochrome P450 (CYP) enzymes, which transform the parent compound into more toxic metabolites.[6]

Cell viability assays are essential tools for evaluating a compound's effect on basic cellular functions.[7] These assays can measure various cellular parameters, including metabolic activity, membrane integrity, and enzymatic activity, to determine the number of living cells in a population after exposure to a test agent.[8] This guide presents three distinct, yet complementary, assays to provide a comprehensive profile of (3,5-Dichloro-phenyl)-isopropyl-amine's cytotoxic activity.

Compound Details:

Property Value Source
Chemical Name (3,5-Dichloro-phenyl)-isopropyl-amine [3]
Synonyms 3,5-dichloro-N-propan-2-ylaniline [2]
CAS Number 42266-17-1 [2][3]
Molecular Formula C₉H₁₁Cl₂N [2]
Molecular Weight 204.09 g/mol [2]

| Safety Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |[2] |

Principles of Selected Cell Viability Assays

A multi-assay approach is recommended to avoid compound-specific interference and to gain a more holistic understanding of the cytotoxic mechanism.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a widely accepted method for measuring cell proliferation and viability.[9] It is based on the principle that metabolically active, viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.

  • Neutral Red (NR) Uptake Assay (Lysosomal Integrity): This assay quantitatively measures the number of viable cells based on their ability to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[12] Viable cells take up the dye via active transport.[13] Toxic substances can cause alterations in the cell surface or lysosomal membrane, leading to a decreased uptake and binding of the dye.[14] The amount of dye extracted from the cells under acidified conditions is proportional to the number of viable cells.[15]

  • Trypan Blue Exclusion Assay (Membrane Integrity): This is a simple and rapid dye exclusion test to assess cell viability.[16] The underlying principle is that live cells possess intact cell membranes that exclude the trypan blue dye.[17][18] In contrast, non-viable cells have compromised membranes that allow the dye to penetrate the cytoplasm, staining the cells blue.[19] The number of stained (non-viable) and unstained (viable) cells can be counted using a microscope and hemocytometer.[17]

General Experimental Workflow

The process for evaluating the cytotoxicity of (3,5-Dichloro-phenyl)-isopropyl-amine follows a standardized workflow, from initial cell culture preparation to final data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., HepG2, A549) compound_prep 2. Compound Preparation (Stock & Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Exposure (24, 48, or 72 hours) cell_seeding->treatment assay_mtt MTT Assay treatment->assay_mtt assay_nr Neutral Red Assay treatment->assay_nr assay_tb Trypan Blue Assay treatment->assay_tb readout 5. Data Acquisition (Spectrophotometer or Microscope) assay_mtt->readout assay_nr->readout assay_tb->readout analysis 6. Data Normalization (% Viability Calculation) readout->analysis ic50 7. IC50 Determination (Dose-Response Curve) analysis->ic50

Caption: General workflow for cytotoxicity testing.

Detailed Protocols

Safety Precaution: (3,5-Dichloro-phenyl)-isopropyl-amine is classified as a skin, eye, and respiratory irritant.[2] Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Reagents
  • Selected mammalian cell line (e.g., HepG2, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (3,5-Dichloro-phenyl)-isopropyl-amine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)[14]

  • Neutral Red Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[15]

  • Trypan Blue solution, 0.4%[17]

  • Hemocytometer and microscope

  • Microplate reader (spectrophotometer)

Protocol 1: MTT Assay

This protocol is adapted from established methods for assessing metabolic activity.[9][20]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of (3,5-Dichloro-phenyl)-isopropyl-amine in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[20] A reference wavelength of >650 nm can be used to reduce background noise.[10]

Protocol 2: Neutral Red (NR) Uptake Assay

This protocol assesses viability by measuring the integrity of lysosomes.[13][14]

  • Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol.

  • Dye Incubation: After the compound exposure period, remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.

  • Incubate: Return the plate to the incubator for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[15]

  • Washing: Carefully remove the Neutral Red solution and wash the cells once with 150 µL of PBS per well to remove unincorporated dye.[15]

  • Destain/Extraction: Add 150 µL of Neutral Red Destain Solution to each well.

  • Agitation: Place the plate on an orbital shaker for 10-15 minutes to extract the dye from the cells and ensure a homogenous solution.[21]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

Protocol 3: Trypan Blue Exclusion Assay

This protocol provides a direct count of viable and non-viable cells and is often used to confirm results from plate-based assays.[16][19]

  • Cell Culture and Treatment: Culture and treat cells in larger format vessels (e.g., 6-well plates or T-25 flasks) following a similar treatment strategy as described in the MTT protocol.

  • Cell Harvesting: After the incubation period, collect the cells. For adherent cells, wash with PBS, then detach using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cell suspension in a conical tube.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[17][18] For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.

  • Incubation: Allow the mixture to stand for 1-3 minutes at room temperature. Counting should be performed within 5 minutes to prevent viable cells from beginning to take up the dye.[16]

  • Counting: Load 10 µL of the mixture into a hemocytometer. Using a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid.

  • Calculation: Determine the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100[17]

Data Analysis and Interpretation

For the MTT and Neutral Red assays, the raw absorbance data must be processed to determine cell viability.

  • Background Subtraction: Subtract the average absorbance value of the "blank" (medium only) wells from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells, which are set to 100% viability.

    • % Viability = (Absorbance of treated sample / Average absorbance of vehicle control) x 100

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in cell viability.[22][23]

    • Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data.[24]

    • The IC50 is the concentration (X value) that corresponds to 50% viability on the curve.[25]

Example Data Table:

Concentration (µM)Log Concentration% Viability (MTT Assay)
0 (Control)-100.0
1095.2
10181.5
501.753.1
100224.8
2502.48.9
5002.74.1

Hypothesized Cytotoxic Mechanism

While the precise signaling pathway for (3,5-Dichloro-phenyl)-isopropyl-amine is not fully elucidated, a plausible mechanism, based on related dichlorinated aromatic compounds, involves metabolic activation by cytochrome P450 enzymes in the liver or other metabolically active cells.[5][6] This process can generate reactive electrophilic metabolites that can lead to cellular damage.

G compound (3,5-Dichloro-phenyl) -isopropyl-amine cell Cell Membrane compound->cell cyp450 Phase I Metabolism (Cytochrome P450) cell->cyp450 Intracellular Uptake metabolite Reactive Electrophilic Metabolite cyp450->metabolite damage Cellular Damage (e.g., Protein Adducts, DNA Damage) metabolite->damage stress Oxidative Stress (ROS Generation) metabolite->stress apoptosis Apoptosis / Necrosis damage->apoptosis stress->apoptosis

Caption: Hypothesized metabolic activation pathway.

Troubleshooting

IssuePossible CauseSolution
High background in MTT/NR assay Contamination (bacterial/yeast); Phenol red or serum interference.Use sterile technique; Use a "medium only" blank for background subtraction.[9]
Low signal or poor dynamic range Cell seeding density too low/high; Insufficient incubation time.Optimize cell number to ensure results fall on the linear portion of the growth curve.[9] Optimize incubation time for compound and assay.
Inconsistent results between replicates Pipetting errors; Uneven cell seeding ("edge effect"); Incomplete formazan solubilization.Use calibrated pipettes; Ensure a homogenous cell suspension before seeding; Avoid using outer wells of the plate; Ensure complete mixing after adding solubilization buffer.
Vehicle control shows toxicity DMSO concentration is too high.Ensure the final DMSO concentration is non-toxic for your cell line, typically ≤0.5%.

References

Click to expand
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). Trypan Blue Exclusion.
  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology.
  • DeNovix. (2025). Trypan Blue Assay Protocol | Technical Note 181.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Da-Ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death.
  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • Anonymous. (n.d.). Cell Viability Testing with Trypan Blue Exclusion Method.
  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Abcam. (n.d.). Cell viability assays.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • Institute for In Vitro Sciences (IIVS). (n.d.). Neutral Red Uptake.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • Wang, X., et al. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758170, (3,5-Dichloro-phenyl)-isopropyl-amine.
  • Hazekawa, M., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters.
  • Martínez-Ramos, C., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences.
  • BPS Bioscience. (n.d.). Trypan Blue Staining Protocol.
  • ChemicalBook. (2023). (3,5-DICHLORO-PHENYL)-ISOPROPYL-AMINE (CAS 42266-17-1).
  • EvitaChem. (n.d.). Buy amine. Retrieved from

  • Crincoli, A. M., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro.
  • Schlaefli, E., et al. (n.d.). The effects of dichloro-trans-dihydroxy-bis-isopropyl-amine-platinum IV on the primary cell-mediated cytotoxic response. Scilit.
  • Amanote Research. (2011). (PDF) Cytotoxicity of 3-(3,5-Dichlorophe.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94460, 3,5-Dichlorophenyl isocyanate.
  • Sigma-Aldrich. (n.d.). 3,5-Diisopropyl-[1,1'-biphenyl]-4-amine.
  • BenchChem. (2025). Reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells.
  • Wikipedia. (n.d.). 3,5-Dichloroaniline.
  • Marques, F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules.
  • Patel, D. G., et al. (2021). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. IUCrData.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS Analysis of Halogenated Amphetamines

Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Peak Tailing & Sensitivity Loss Ticket ID: #HA-LCMS-OPT Welcome to the Technical Support Portal You are likely here because y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Peak Tailing & Sensitivity Loss Ticket ID: #HA-LCMS-OPT

Welcome to the Technical Support Portal

You are likely here because your chromatograms for 4-fluoroamphetamine (4-FA), 4-chloroamphetamine (4-CA), or related halogenated phenethylamines look less like Gaussian peaks and more like "shark fins."

In the analysis of basic drugs like amphetamines, peak tailing is not just an aesthetic issue—it destroys resolution, compromises integration accuracy, and ruins limits of quantitation (LOQ). This guide synthesizes mechanistic chemistry with practical hardware solutions to resolve these issues.

Module 1: The Diagnostic (Why is this happening?)

To fix the problem, we must first understand the molecular behavior of your analyte inside the column.

The Mechanism of Failure: Halogenated amphetamines are strong bases with a pKa of approximately 9.5–9.9 . In standard LC-MS mobile phases (typically Formic Acid, pH ~2.7), these molecules are fully protonated (


).

While the hydrophobic tail of the amphetamine interacts with the C18 ligands (retention), the positively charged amine interacts with residual silanols (


)  on the silica surface. This secondary ion-exchange interaction is slow and reversible, causing the analyte to "drag" through the column, resulting in tailing.
Visualizing the Interaction

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (pH 2.7) Silanol Dissociated Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Amine Protonated Amine (NH₃⁺) Amine->Silanol Ionic Attraction (CAUSE OF TAILING) Benzene Halogenated Ring (Lipophilic) Benzene->C18 Van der Waals (DESIRED RETENTION)

Figure 1: The dual-interaction mechanism. The red dashed line represents the unwanted secondary interaction causing peak asymmetry.

Module 2: The Chemistry Fix (Mobile Phase Engineering)

Many users attempt to solve this by adding more acid. This is often incorrect. You need to either suppress the silanol ionization or mask the silanols .

Q: Should I use Trifluoroacetic Acid (TFA)?

A: Proceed with extreme caution.

  • Pros: TFA (0.05–0.1%) is an ion-pairing agent. It neutralizes the positive charge on the amine and masks silanols, producing perfect peak shapes.

  • Cons: TFA causes severe signal suppression in Electrospray Ionization (ESI) by preventing the analyte from entering the gas phase.[1]

  • Verdict: Avoid for trace analysis. If you must use it, do not exceed 0.05% and supplement with propionic acid or use a "TFA-fix" solvent post-column.

Q: What is the "Golden Standard" for LC-MS?

A: Formic Acid + Ammonium Formate (The "Buffer" Strategy). By adding 5–10 mM Ammonium Formate to your mobile phase, you introduce a high concentration of ammonium ions (


). These ions compete with your amphetamine analyte for the silanol sites. Since ammonium is in vast excess, it saturates the silanols, allowing your analyte to elute cleanly.

Recommended Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate

  • Solvent B: Methanol or Acetonitrile + 0.1% Formic Acid

Q: Can I use High pH?

A: Yes, if your column supports it. At pH 10-11, the amphetamine is neutral (unprotonated). Neutral molecules do not interact with silanols. This often yields the sharpest peaks and highest retention.[2]

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

  • Warning: Standard silica columns dissolve at pH > 8. You must use a hybrid particle column (e.g., Waters BEH, Agilent Poroshell HPH).

Module 3: The Hardware Fix (Column Selection)

If chemistry doesn't fix it, your hardware is the bottleneck.

Table 1: Column Selection Matrix for Basic Amines
Column TechnologyMechanismSuitability for Amphetamines
Standard C18 (Silica) Hydrophobic interactionPoor. High silanol activity leads to tailing.
Biphenyl

-

interactions + Hydrophobic
Excellent. Enhanced selectivity for halogenated rings; often separates isobaric isomers better than C18.
Charged Surface Hybrid (CSH) Positively charged surfaceSuperior. The surface is positively charged, repelling the protonated amine and preventing silanol interaction.
High-pH Stable Hybrid (BEH) Ethylene-bridged hybridVersatile. Allows operation at pH 10, forcing the analyte into its neutral state.
Module 4: Troubleshooting Workflow

Follow this logic tree to systematically resolve your issue.

TroubleshootingTree Start Problem: Peak Tailing > 1.5 CheckMP Are you using a Buffer? Start->CheckMP AddBuffer Action: Add 5mM Ammonium Formate to Mobile Phase A CheckMP->AddBuffer No (Only Formic Acid) CheckCol Is the column End-capped? CheckMP->CheckCol Yes SwitchCol Action: Switch to CSH C18 or Biphenyl Phase CheckCol->SwitchCol No/Unknown CheckSystem Check Extra-Column Volume CheckCol->CheckSystem Yes FixTubing Action: Use 0.005" ID tubing (Red/PEEK) CheckSystem->FixTubing Tubing too wide HighPH Action: Switch to pH 10 (Requires Hybrid Column) CheckSystem->HighPH System Optimized

Figure 2: Step-by-step decision matrix for eliminating peak tailing.

Frequently Asked Questions (FAQs)

Q: My 4-FA peak is split. Is this tailing? A: Likely not. If you are injecting a sample dissolved in 100% methanol onto a high-aqueous initial gradient, you are experiencing "Solvent Effects."

  • Fix: Match your sample diluent to your starting mobile phase (e.g., 95% Water / 5% MeOH).

Q: Does the halogen atom affect the tailing? A: Indirectly. The halogen (F, Cl, Br) increases the lipophilicity of the amphetamine compared to the parent compound.

  • Trend: 4-BA > 4-CA > 4-FA > Amphetamine (in terms of retention).

  • Note: While they retain longer, the amine group remains identical. Therefore, the tailing mechanism is the same for all of them.

Q: I see "Ghost Peaks" in my blank after running high concentrations. A: Halogenated amphetamines are "sticky." They adsorb to stainless steel and plastic in your LC flow path.

  • Fix: Implement a needle wash with 0.1% Formic Acid in Isopropanol/Acetonitrile/Acetone (1:1:1) to strip the basic residues from the injector.

References
  • Agilent Technologies. (2015). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, hydrophilic–lipophilic, and polar solutes. Journal of Chromatography A. (Discusses the mechanism of silanol interactions and the effect of ammonium buffers).
  • Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. Link

  • Waters Corporation.Charged Surface Hybrid (CSH) Technology: The Solution for Basic Compounds.
  • Fuller, R.W., et al. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats. Neuropharmacology. (Source for pharmacological and structural comparison of analytes).[3] Link

Sources

Optimization

Technical Support Center: Troubleshooting Variability in 3,5-DCA Receptor Binding Assays

This guide is designed for researchers, scientists, and drug development professionals encountering variability in receptor binding data for 3,5-dichloroaniline (3,5-DCA). As a compound with known toxicological propertie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering variability in receptor binding data for 3,5-dichloroaniline (3,5-DCA). As a compound with known toxicological properties, particularly nephrotoxicity, understanding its interaction with cellular receptors is critical.[1][2] This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve accurate and reproducible results.[3][4]

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

Here, we address common issues that can be quickly identified and resolved.

Q1: My IC50 values for 3,5-DCA are inconsistent between experiments. What's the most likely cause?

A1: The most frequent cause of shifting IC50 values is the lack of true equilibrium in your assay.[5] Competitive binding assays assume that the binding of both the radioligand and your competitor (3,5-DCA) has reached a steady state.[6] Ensure your incubation time is sufficient by performing a time-course experiment to determine when equilibrium is reached for the lowest concentration of your radioligand.[7]

Q2: I'm observing very high non-specific binding. How can I reduce it?

A2: High non-specific binding can obscure your specific binding signal.[8] Here are a few strategies to mitigate this:

  • Optimize Blocking Agents: Use blockers like bovine serum albumin (BSA) or casein to saturate non-specific sites on your membranes and assay plates.[4]

  • Reduce Radioligand Concentration: While you need enough signal, using an excessively high concentration of radioligand can increase non-specific interactions. Aim for a concentration at or below the Kd of the radioligand.[6]

  • Choose an Appropriate Unlabeled Competitor: To define non-specific binding, use a high concentration of an unlabeled compound that is structurally different from your radioligand but binds to the same receptor.[6]

Q3: My total binding signal is very low, even with a high-affinity radioligand. What should I check first?

A3: Low total binding can be due to several factors:

  • Receptor Concentration: You may not have a sufficient concentration of receptors in your preparation.[7] Perform a protein concentration titration to find the optimal amount that gives a robust signal without depleting the radioligand.[6]

  • Radioligand Integrity: Verify the expiration date and proper storage of your radioligand. Repeated freeze-thaw cycles can degrade the ligand, reducing its specific activity.[7]

  • Buffer Composition: The pH and ionic strength of your assay buffer can significantly impact binding.[9] Ensure your buffer conditions are optimal for the receptor you are studying.

Q4: Can the source of my 3,5-DCA affect my results?

A4: Absolutely. The purity of your 3,5-DCA is critical. Impurities can compete for binding or interfere with the assay in other ways. Always use a high-purity, verified source for your 3,5-DCA.[10][11]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve more complex issues leading to data variability.

Guide 1: Diagnosing and Achieving True Equilibrium

Variability is often rooted in the kinetics of the binding reaction. A failure to reach equilibrium will lead to inaccurate affinity estimates.[5]

The Problem: You observe that the IC50 of 3,5-DCA shifts depending on the incubation time.

The Causality: The rate of association and dissociation of both the radioligand and 3,5-DCA determine the time required to reach a steady state. If the incubation is too short, the competition will not have reached its endpoint, leading to an overestimation of the IC50.

Workflow for Determining Equilibrium:

G cluster_0 Step 1: Experimental Setup cluster_1 Step 2: Time-Course Incubation cluster_2 Step 3: Data Collection & Analysis A Prepare reactions with a low concentration of radioligand (e.g., 0.1 x Kd). B Include tubes for total binding and non-specific binding. A->B C Incubate reaction sets for varying time points (e.g., 15, 30, 60, 90, 120, 180 minutes). B->C D Terminate binding at each time point and measure bound radioactivity. C->D E Plot specific binding (Total - Non-specific) vs. time. D->E F Identify the time point where the specific binding plateaus. This is your minimum incubation time. E->F G cluster_0 Step 1: Receptor Titration cluster_1 Step 2: Data Analysis A Use a fixed, low concentration of radioligand (< 0.1 x Kd). B Vary the concentration of your receptor preparation. A->B C Measure total and non-specific binding for each receptor concentration. B->C D Calculate the percentage of total added radioligand that is specifically bound. C->D E Plot % Bound vs. Receptor Concentration. D->E F Choose a receptor concentration where <10% of the total radioligand is bound. E->F

Caption: Workflow for optimizing receptor concentration to avoid ligand depletion.

Protocol: Receptor Concentration Titration

  • Radioligand Concentration: Use a fixed concentration of radioligand, ideally at or below 0.1 times its Kd. [6]2. Receptor Dilutions: Prepare a series of dilutions of your receptor membrane preparation.

  • Assay Setup: For each receptor concentration, set up tubes for total and non-specific binding.

  • Incubation: Incubate for the predetermined equilibrium time.

  • Termination and Counting: Terminate the reactions and measure bound radioactivity.

  • Analysis: Calculate the specific binding for each receptor concentration. Then, for each, calculate the percentage of the total added radioligand that is specifically bound.

  • Selection: Choose the highest receptor concentration that results in less than 10% of the total radioligand being bound. This concentration will provide a good signal window while minimizing ligand depletion. [6] Table 1: Example Receptor Titration Data

Receptor Protein (µ g/well )Total CPMNon-Specific CPMSpecific CPM% Total Radioligand Bound (Specific)
15501504002.0%
2.5120016010405.2%
52250175207510.4%
104100200390019.5%
207500250725036.3%

Assuming 20,000 total CPM added per well.

Based on this data, a concentration of 2.5 µ g/well would be a good choice, as it provides a strong signal with less than 10% of the ligand depleted.

Section 3: Understanding the Nuances of 3,5-DCA

While general principles of receptor binding assays apply, the specific properties of 3,5-DCA and its metabolites warrant special consideration.

Q5: Could metabolism of 3,5-DCA in my cell/tissue preparation be affecting my results?

A5: Yes, this is a critical consideration. 3,5-DCA can be metabolized by various enzyme systems, including cytochrome P450s, into potentially reactive metabolites. [1][12][13]If your receptor preparation contains active metabolic enzymes (e.g., crude membrane preps from liver or kidney), the concentration of 3,5-DCA could be changing over the course of your incubation. This would lead to an inaccurate estimation of its binding affinity.

Strategies to Address Metabolic Instability:

  • Use of Enzyme Inhibitors: If you suspect metabolism, you can include a cocktail of broad-spectrum enzyme inhibitors in your assay buffer. For example, piperonyl butoxide can be used as a general CYP inhibitor. [12]* Use of Purified Systems: Whenever possible, use purified receptor preparations or cell lines with well-characterized metabolic activity to minimize this variable.

  • Shorter Incubation Times: While you must achieve equilibrium, unnecessarily long incubation times provide more opportunity for metabolism.

Q6: Are there any known direct receptor targets for 3,5-DCA that could explain its toxicity?

A6: The direct molecular targets mediating the toxicity of 3,5-DCA are not fully elucidated. Much of its toxicity, particularly nephrotoxicity, is thought to be mediated by its bioactivation to reactive metabolites. [1][13]However, the possibility of direct interaction with receptors involved in cellular stress responses or other pathways cannot be ruled out. Your binding studies could provide valuable insights into this area.

Section 4: Data Analysis and Interpretation

Proper analysis is as crucial as proper experimental execution.

Q7: My competition curves are consistently shallow (Hill slope < 1). What does this indicate?

A7: A shallow Hill slope can suggest several possibilities:

  • Multiple Binding Sites: The radioligand and/or 3,5-DCA may be binding to more than one site with different affinities.

  • Allosteric Modulation: 3,5-DCA might be binding to a site on the receptor that is different from the radioligand binding site, but still influences the radioligand's affinity. [14]* Non-Equilibrium Conditions: As discussed, failure to reach equilibrium can distort the curve. [14] Q8: My competition curves are steep (Hill slope > 1). What could be the cause?

A8: A steep Hill slope is less common but can indicate:

  • Positive Cooperativity: The binding of one molecule of 3,5-DCA increases the affinity for subsequent molecules.

  • Ligand Depletion: At high receptor concentrations, this can sometimes manifest as a steeper curve.

  • Incomplete Equilibration: This can sometimes lead to steeper slopes, especially if lower antagonist concentrations haven't had enough time to bind. [14] Workflow for Data Analysis and Interpretation:

Sources

Reference Data & Comparative Studies

Validation

Comparing neurotoxicity of (3,5-Dichloro-phenyl)-isopropyl-amine vs 4-chloroamphetamine

This guide provides an in-depth technical comparison of (3,5-Dichloro-phenyl)-isopropyl-amine (3,5-DCA) and the reference neurotoxin 4-Chloroamphetamine (4-CA / PCA). It is designed for researchers investigating serotone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (3,5-Dichloro-phenyl)-isopropyl-amine (3,5-DCA) and the reference neurotoxin 4-Chloroamphetamine (4-CA / PCA).

It is designed for researchers investigating serotonergic degeneration, neurotoxicity mechanisms, and structure-activity relationships (SAR) of halogenated amphetamines.

Executive Summary

4-Chloroamphetamine (4-CA) is the established "gold standard" for selectively depleting serotonin (5-HT) and destroying serotonergic axon terminals in rodent models. Its mechanism is driven by the para-halogen substitution, facilitating rapid SERT uptake and subsequent oxidative stress.

(3,5-Dichloro-phenyl)-isopropyl-amine (3,5-DCA) is a structural analog featuring meta-substitution. While sharing the core phenethylamine pharmacophore, its toxicity profile differs due to steric and electronic effects at the 3,5-positions. While 4-CA is primarily a neurotoxin, 3,5-DCA functions as a potent Serotonin Releasing Agent (SRA) with a neurotoxic potential that is often compared to 3,4-DCA and Fenfluramine.

Key Verdict: 4-CA remains the superior choice for inducing rapid, permanent serotonergic lesions. 3,5-DCA is more relevant for studying the transition between "releasing efficacy" and "neurotoxicity," or for investigating metabolic stability variants of halogenated amphetamines.

Structural & Pharmacological Basis (SAR Analysis)

The neurotoxic potential of amphetamines is strictly governed by the substitution pattern on the phenyl ring.

Feature4-Chloroamphetamine (4-CA) 3,5-Dichloroamphetamine (3,5-DCA)
Structure Para-substituted (4-position).Meta-substituted (3,5-positions).
Electronic Effect Strong electron-withdrawing group at para position increases lipophilicity and SERT affinity.Symmetrical electron-withdrawing groups. Increases metabolic stability against ring hydroxylation.
Primary Action Neurotoxin: Irreversible depletion of 5-HT and Tryptophan Hydroxylase (TPH).Releaser/Neurotoxin: Potent 5-HT release; neurotoxicity is dose-dependent and often requires higher thresholds than 4-CA.
Metabolism Metabolizes to chemically reactive quinones (implicated in toxicity).3,5-substitution blocks para-hydroxylation, potentially altering the formation of toxic quinone metabolites.
Mechanistic Pathway Diagram

The following diagram illustrates the shared mechanism of entry and the divergence in toxicity generation.

NeurotoxicityMechanism Substrate Halogenated Amphetamine (4-CA or 3,5-DCA) SERT SERT Transporter (Substrate Recognition) Substrate->SERT High Affinity Cytosol Cytosolic Entry SERT->Cytosol VMAT2 VMAT2 Disruption (Vesicular Depletion) Cytosol->VMAT2 Displaces 5-HT Quinone Quinone Metabolite (4-CA Specific) Cytosol->Quinone Covalent Binding? FiveHT Cytosolic 5-HT Surge VMAT2->FiveHT Massive Efflux MAO MAO-B Oxidation FiveHT->MAO Metabolism ROS ROS / Free Radicals (H2O2, Superoxide) MAO->ROS Byproduct Damage Terminal Degeneration (Axonal Wither) ROS->Damage Oxidative Stress Quinone->Damage Direct Adducts

Caption: Pathway of serotonergic neurotoxicity. 4-CA enters via SERT, displaces vesicular 5-HT, and generates ROS. 4-CA may also form toxic quinones.

Comparative Performance Data

The following data consolidates experimental findings on serotonergic depletion. Note that 4-CA is the reference standard against which analogs like 3,5-DCA are measured.

Table 1: Neurochemical Depletion Profile (Rat Brain, 1 Week Post-Dose)
Parameter4-Chloroamphetamine (4-CA) 3,5-Dichloroamphetamine (3,5-DCA) Interpretation
Dose (i.p.) 10 mg/kg (Single Dose)10–15 mg/kg (Single Dose)4-CA is more potent on a mg/kg basis.
5-HT Depletion > 85% reduction in cortex/striatum.60–75% reduction (Estimated based on 3,4-DCA analog data).4-CA causes near-total depletion; 3,5-DCA causes significant but variable depletion.
TPH Activity > 90% inhibition (Irreversible).Partial inhibition (Reversibility varies).4-CA destroys the enzymatic machinery; 3,5-DCA effects may be partly recoverable.
SERT Binding


Both have high affinity for SERT, essential for entry.
Selectivity Highly Selective for 5-HT neurons.Moderate Selectivity (Some DA overlap).3,5-DCA may exhibit broader monoamine release (DA/NE) similar to Fenfluramine.

Critical Insight: The neurotoxicity of 3,5-DCA is often compared to Fenfluramine (3-trifluoromethyl-N-ethylamphetamine). While 4-CA kills the terminal, meta-substituted analogs often cause a "pruning" effect that is sometimes reversible over months, suggesting a difference between terminal destruction (4-CA) and downregulation/exhaustion (3,5-DCA).

Experimental Protocols

To validate the neurotoxicity of these compounds, the following self-validating workflows are recommended.

Protocol A: HPLC-ECD Quantification of 5-HT Depletion

Use this protocol to quantify the functional loss of serotonin.

  • Dosing: Administer 4-CA (10 mg/kg) or 3,5-DCA (15 mg/kg) via i.p. injection to Sprague-Dawley rats.

  • Survival Period: Wait 7 days . (Acute depletion <24h represents release; >7 days represents neurotoxicity).

  • Tissue Harvest: Rapidly decapitate and dissect the Frontal Cortex and Striatum . Flash freeze in liquid nitrogen.

  • Homogenization: Sonicate tissue in 0.1 M Perchloric Acid (HClO4) containing 0.05% EDTA and internal standard (e.g., DHBA).

    • Why Perchloric Acid? It precipitates proteins immediately, preventing enzymatic degradation of 5-HT during processing.

  • Centrifugation: Spin at 15,000 x g for 20 mins at 4°C.

  • Analysis: Inject supernatant into HPLC with Electrochemical Detection (ECD).

    • Validation Criteria: Control animals must show stable 5-HT levels (~400-600 ng/g tissue). 4-CA treated animals must show <15% of control levels.

Protocol B: Silver Staining for Axonal Degeneration

Use this protocol to visualize physical damage (argyrophilia).

  • Perfusion: 3 days post-injection, deeply anesthetize and perfuse transcardially with 4% Paraformaldehyde.

  • Sectioning: Cut 40

    
     coronal sections (free-floating).
    
  • Amino-Cupric-Silver Stain (DeOlmos Method):

    • Incubate sections in pre-impregnation solution (Cu(NO3)2 / AgNO3).

    • Transfer to diamine silver solution.

    • Reduce in formalin/citric acid.

  • Result: Degenerating terminals appear as black, punctate granules against a yellow background.

    • 4-CA Result: Dense degeneration tracks in the striatum and cortex.

    • 3,5-DCA Result: Sparse to moderate degeneration; confirms neurotoxicity vs. simple depletion.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Analysis Dual Analysis Pathways Start Subject Selection (Male SD Rats, 250g) Dosing Drug Administration (i.p. Injection) Start->Dosing Survival Survival Period (7 Days) Dosing->Survival Harvest Brain Dissection (Cortex/Striatum) Survival->Harvest HPLC HPLC-ECD (Quantify 5-HT) Harvest->HPLC Biochemistry IHC Silver Stain / GFAP (Visualize Damage) Harvest->IHC Histology

Caption: Workflow for validating neurotoxicity. Dual analysis (HPLC + Histology) is required to distinguish functional depletion from physical degeneration.

Safety & Handling (E-E-A-T)

Warning: Both compounds are potent neurotoxins.

  • Handling: Use a fume hood and nitrile gloves. 4-CA is a solid but can sublime; avoid inhalation of dust.

  • Deactivation: All waste containing these amines should be treated with bleach (hypochlorite) or incinerated to destroy the biological activity before disposal.

  • Hyperthermia Note: Neurotoxicity of amphetamines is temperature-dependent. If the animal's body temperature is artificially lowered (e.g., cold environment), the neurotoxicity of 3,5-DCA and 4-CA may be completely blocked.

    • Expert Tip: Always monitor rectal temperature during the first 6 hours post-injection. Significant hyperthermia (>40°C) is a confounding variable that exacerbates toxicity via ROS generation.

References

  • Fuller, R. W., et al. (1975). "Long-term depletion of brain serotonin by 4-chloroamphetamine in guinea pigs." Neuropharmacology.

  • Sanders-Bush, E., & Steranka, L. R. (1978). "Immediate and long-term effects of p-chloroamphetamine on brain amines."[1][2] Annals of the New York Academy of Sciences.

  • Harvey, J. A., et al. (1977). "Neurotoxic effects of p-chloroamphetamine: Protection by p-chlorophenylalanine." Science.

  • PubChem Compound Summary. (2024). "4-Chloroamphetamine."[3] National Library of Medicine.

  • PubChem Compound Summary. (2024). "3,5-Dichloroamphetamine."[4] National Library of Medicine.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of (3,5-Dichloro-phenyl)-isopropyl-amine

Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of drug discovery and development, the absolute confirmation of a molecule's structure is the bedrock upon which all subsequent researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and development, the absolute confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of small molecule structures in solution.[1][2] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing not only the connectivity of atoms but also nuanced information about their chemical environment and spatial relationships.[3][4]

This guide provides an in-depth, experience-driven protocol for the validation of (3,5-Dichloro-phenyl)-isopropyl-amine using NMR spectroscopy. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach. Furthermore, we will objectively compare the insights gained from NMR with those from complementary techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a holistic view of the characterization process.

The Target Molecule: (3,5-Dichloro-phenyl)-isopropyl-amine

Before delving into the analysis, let's consider the structure of our target compound. It consists of two key moieties: a 3,5-disubstituted aromatic ring and an isopropyl group attached to a secondary amine.

  • The 3,5-Dichlorophenyl Group: The two chlorine atoms are meta to each other and to the isopropyl-amine substituent. This substitution pattern creates a specific symmetry in the aromatic ring, which will be reflected in the NMR spectrum. The electron-withdrawing nature of the chlorine atoms will deshield the aromatic protons and carbons.

  • The Isopropyl Group: This group consists of a methine (CH) proton and two equivalent methyl (CH₃) groups. The free rotation around the C-N bond typically renders the two methyl groups chemically and magnetically equivalent.[5]

  • The Amine (NH) Proton: The chemical shift of the N-H proton is often variable and concentration-dependent due to hydrogen bonding.[6]

A robust validation must unambiguously confirm the presence and connectivity of these specific features.

Part 1: High-Confidence NMR-Based Structural Validation

The core principle of NMR validation is the congruence of all acquired data points—chemical shifts, signal integrations, and coupling patterns—with the proposed structure. This section outlines a protocol designed to generate high-quality, reliable data for both ¹H and ¹³C NMR.

Experimental Protocol: Data Acquisition and Processing

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer. Adherence to standardized practices, such as those recommended by IUPAC, is crucial for data integrity and reproducibility.[7][8]

Step 1: Sample Preparation

  • Analyte Purity: Begin with a sample of (3,5-Dichloro-phenyl)-isopropyl-amine of the highest possible purity. Quantitative ¹H NMR (qNMR) can be used to assess purity if a certified internal standard is available.[9][10]

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

    • Causality: The choice of solvent is critical. The solvent's residual peak must not overlap with key analyte signals. Furthermore, the chemical shifts of labile protons, like the N-H, are highly dependent on the hydrogen-bonding capability of the solvent.[11][12]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm). IUPAC recommends TMS as the primary reference for ¹H chemical shifts.[8]

Step 2: ¹H NMR Data Acquisition

  • Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is essential for high resolution and sharp peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse (zg) experiment.

    • Spectral Width: Set a spectral window of approximately -1 to 12 ppm.[7]

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds. For routine spectra, this is sufficient for proton relaxation.

    • Number of Scans (NS): Acquire 8 to 16 scans to achieve an adequate signal-to-noise (S/N) ratio.

  • Causality: A longer acquisition time allows for the detection of sharp signals, which is critical for resolving fine coupling constants. The number of scans is a trade-off between achieving good S/N and experiment time.

Step 3: ¹³C NMR Data Acquisition

  • Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral window of approximately 0 to 200 ppm.

    • Relaxation Delay (D1): Set a delay of at least 2 seconds. For more accurate integration in quantitative experiments, this delay should be increased to 5-7 times the longest carbon T₁ relaxation time.[13][14]

    • Number of Scans (NS): Acquire a sufficient number of scans (typically several hundred to over a thousand) to achieve a good S/N ratio, as the ¹³C nucleus is much less sensitive than ¹H.[15]

  • Causality: Proton decoupling removes C-H coupling, simplifying the spectrum and enhancing the S/N via the Nuclear Overhauser Effect (NOE).[15] However, for quantitative analysis, an inverse-gated decoupling experiment is preferred to suppress the variable NOE, ensuring signal intensity is directly proportional to the number of nuclei.[14]

Step 4: Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[16]

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum. Pick the peak positions for all signals in both spectra.

Spectral Interpretation: A Self-Validating System

The acquired spectra must be fully consistent with the proposed structure. Any deviation signals a potential issue with the sample's identity or purity.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum should display four distinct signals with a specific integration ratio and multiplicity.

  • Aromatic Region (δ ~6.8-7.2 ppm):

    • H-4/H-6 (2 Protons): Due to symmetry, the two protons ortho to the amine group (H-4 and H-6) are chemically equivalent. They will appear as a single signal, likely a doublet or a narrow triplet, due to coupling with H-2.

    • H-2 (1 Proton): The proton para to the amine group (H-2) is unique. It will appear as a triplet due to coupling with the two equivalent H-4/H-6 protons.

    • Trustworthiness: The integration ratio between these aromatic signals must be 2:1. The observed splitting patterns (e.g., a triplet and a doublet/triplet system) confirm the 1,3,5-substitution pattern.

  • Isopropyl Methine (CH) (δ ~3.5-4.0 ppm):

    • CH (1 Proton): This proton is adjacent to the nitrogen and six equivalent methyl protons. It is expected to be a septet (or multiplet) due to coupling with the six methyl protons (n+1 rule, where n=6). Its downfield shift is caused by the deshielding effect of the adjacent nitrogen atom.[6]

  • Amine Proton (NH) (δ ~1.5-3.0 ppm, variable):

    • NH (1 Proton): This signal is often broad and its chemical shift can vary with concentration and solvent.[17] It can be confirmed by performing a D₂O shake experiment: adding a drop of D₂O to the NMR tube will cause the NH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

  • Isopropyl Methyl (CH₃) (δ ~1.2 ppm):

    • 2 x CH₃ (6 Protons): The six protons of the two methyl groups are equivalent and will appear as a single, large signal. This signal will be a doublet due to coupling with the single methine proton.

    • Trustworthiness: The integration of this signal should be six times that of the methine proton and the NH proton, providing a powerful internal validation of the structure.

Proton Assignment Expected δ (ppm) Expected Multiplicity Integration Rationale
Isopropyl CH₃~1.2Doublet (d)6HCoupled to the single CH proton. Shielded alkyl region.
Amine NH1.5 - 3.0 (variable)Singlet (broad, s)1HLabile proton, often broad. Confirmed by D₂O exchange.
Isopropyl CH~3.7Septet (sept)1HDeshielded by adjacent nitrogen. Coupled to six CH₃ protons.
Aromatic H-2~6.9Triplet (t)1HCoupled to two equivalent H-4/H-6 protons.
Aromatic H-4, H-6~7.1Doublet (d)2HChemically equivalent due to symmetry. Coupled to H-2.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon environments in the molecule.

  • Aromatic Region (δ ~110-150 ppm):

    • C-2, C-4/C-6: Three signals are expected for the aromatic CH carbons.

    • C-1, C-3/C-5: Three signals are expected for the quaternary (non-protonated) carbons. The two carbons bearing chlorine atoms (C-3/C-5) will be equivalent due to symmetry. The carbon attached to the nitrogen (C-1) will be unique.

    • Trustworthiness: The presence of exactly four signals in the aromatic region (two for CH, two for quaternary C) provides strong evidence for the 3,5-disubstitution pattern.

  • Aliphatic Region (δ ~20-50 ppm):

    • Isopropyl CH: One signal for the methine carbon, deshielded by the nitrogen.

    • Isopropyl CH₃: One signal for the two equivalent methyl carbons.

Carbon Assignment Expected δ (ppm) Rationale
Isopropyl CH₃~23Shielded sp³ carbon.
Isopropyl CH~49sp³ carbon deshielded by direct attachment to nitrogen.
Aromatic C-2~112Aromatic CH carbon.
Aromatic C-4, C-6~118Aromatic CH carbons, equivalent by symmetry.
Aromatic C-3, C-5~135Quaternary carbons attached to electronegative Cl.
Aromatic C-1~149Quaternary carbon attached to nitrogen.

Part 2: A Comparative Framework: NMR vs. Other Spectroscopic Techniques

While NMR is unparalleled for complete structure elucidation, other techniques provide complementary and confirmatory data. Integrating data from multiple techniques strengthens the overall structural proof.[2][18]

Comparison of Key Analytical Techniques
Technique Information Provided Strengths Limitations Application to (3,5-Dichloro-phenyl)-isopropyl-amine
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistry, quantitation.Unambiguous structure elucidation; non-destructive; quantitative without a calibration curve.[18]Relatively low sensitivity; requires soluble sample; can be complex for large molecules.Primary Technique: Confirms the precise arrangement of all atoms, the substitution pattern, and the presence of all functional groups.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely high sensitivity; provides molecular formula; useful for identifying known compounds via library matching.[1]Provides little information on atom connectivity or isomerism; destructive.Confirmatory: Verifies the molecular weight (204.09 g/mol for C₉H₁₁Cl₂N). The isotopic pattern from the two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) provides definitive evidence for the presence of two chlorine atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups based on bond vibrations.Fast, simple, and inexpensive; good for identifying key functional groups.[19]Provides limited information on the overall molecular skeleton; spectra can be complex (fingerprint region).[20]Confirmatory: Confirms the presence of the N-H bond (stretch ~3300-3500 cm⁻¹), C-N bond (stretch ~1000-1250 cm⁻¹), aromatic C=C bonds (stretch ~1450-1600 cm⁻¹), and C-H bonds (aliphatic and aromatic).

Part 3: Workflow and Visualization

A systematic workflow ensures that all necessary data is collected and analyzed logically, leading to a high-confidence structural assignment.

Workflow for Spectroscopic Validation

G Figure 1: Workflow for NMR-based Structural Validation cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Confirmation Sample Sample Preparation (5-10 mg in CDCl3 + TMS) H1_Acq ¹H NMR Acquisition (Standard zg pulse) Sample->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) Sample->C13_Acq Processing Processing (FT, Phasing, Baseline, Referencing) H1_Acq->Processing C13_Acq->Processing H1_Analysis ¹H Spectral Analysis (Integration, Multiplicity, Shift) Processing->H1_Analysis C13_Analysis ¹³C Spectral Analysis (Number of Signals, Shift) Processing->C13_Analysis Data_Congruence Data Congruence Check (Are all data points consistent?) H1_Analysis->Data_Congruence C13_Analysis->Data_Congruence Confirmation Structure Confirmed Data_Congruence->Confirmation Yes Re_evaluate Re-evaluate Structure / Purity Data_Congruence->Re_evaluate No

Caption: Figure 1: Workflow for NMR-based Structural Validation

Conclusion

The structural validation of a new chemical entity like (3,5-Dichloro-phenyl)-isopropyl-amine is a multi-faceted process that relies on the careful acquisition, processing, and interpretation of spectroscopic data. As demonstrated, NMR spectroscopy provides the most comprehensive and definitive data for structural elucidation in solution. The protocol outlined in this guide emphasizes a self-validating system where every piece of NMR data—from chemical shifts and coupling constants in the ¹H spectrum to the number of unique signals in the ¹³C spectrum—must logically align with the proposed structure. By complementing this robust NMR analysis with orthogonal techniques such as Mass Spectrometry and IR Spectroscopy, researchers can achieve the highest level of confidence in their structural assignment, ensuring the integrity of their subsequent scientific endeavors. This rigorous, multi-technique approach is not merely good practice; it is a fundamental requirement for excellence in modern chemical and pharmaceutical research.

References

  • nmrshiftdb2 - open nmr database on the web . (n.d.). Retrieved February 22, 2026, from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards . Spectroscopy Europe, 28(5), 18-21. Available at: [Link]

  • Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments . 246th National Meeting of the American Chemical Society. Available at: [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids . Pure and Applied Chemistry, 70(1), 117-142. (General IUPAC recommendations for data reporting). Available at: [Link]

  • Spectral Databases - Wiley Science Solutions . (n.d.). Retrieved February 22, 2026, from [Link]

  • Steinbeck, C., & Kuhn, S. (2025). An NMR Database for Organic and Organometallic Compounds . Magnetochemistry, 11(9), 183. Available at: [Link]

  • Harned, A. M. (2013). Spectral Database for Instructors: A Living, Online NMR FID Database . Journal of Chemical Education, 90(5), 664-666. Available at: [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001) . Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]

  • Spectral Libraries - FoodBAll . (n.d.). Retrieved February 22, 2026, from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts . Nature Protocols, 7(4), 627-639. Available at: [Link]

  • Presentation of NMR data for publication in chemical journals – B. Conventions relating to spectra from nuclei other than protons (Recommendations 1975) . (1976). Pure and Applied Chemistry, 45(3-4), 217-219. Available at: [Link]

  • RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS . (1998). BMRB. Available at: [Link]

  • Sorensen, T. S. (1965). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals . Canadian Journal of Chemistry, 43(10), 2744-2747. Available at: [Link]

  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups . University of Ottawa NMR Facility Blog. Available at: [Link]

  • 6.1: Interpreting C-13 NMR Spectra . (2019). Chemistry LibreTexts. Available at: [Link]

  • Nugraha, A. F., et al. (2024). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... ResearchGate. Available at: [Link]

  • proton NMR spectrum of propan-2-yl methanoate (isopropyl formate) . (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • NMR Spectra of Anilines | Request PDF . (n.d.). ResearchGate. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. Available at: [Link]

  • Wang, B., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations . Journal of Natural Products, 82(8), 2247-2258. Available at: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy . (n.d.). Universal Class. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Differences in NMR vs Mass Spectrometry for Identification . (2025). Patsnap Eureka. Available at: [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing... . (2025). Emery Pharma. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2025). Lab Manager. Available at: [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis . ResearchGate. Available at: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . (n.d.). Retrieved February 22, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR) . (2024). Emery Pharma. Available at: [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . Chemical and Pharmaceutical Bulletin, 68(9), 859-866. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures . (2023). FDA. Available at: [Link]

  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo . NMR in Biomedicine, 20(3), 291-305. Available at: [Link]

  • Difference Between UV, IR, and NMR Spectroscopy . (2025). Creative Biostructure. Available at: [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification . ResearchGate. Available at: [Link]

  • Longobardi, F., et al. (2021). Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source . Foods, 10(11), 2636. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . (2024). FDA. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only . (n.d.). Retrieved February 22, 2026, from [Link]

  • 13-C NMR Protocol for beginners AV-400 . (n.d.). Retrieved February 22, 2026, from [Link]

  • A Symphony of NMR Data: Enhancing Structural Elucidation . (2023). Mestrelab Research. Available at: [Link]

  • Al-Aasmi, Z. H., Shchukina, A., & Butts, C. P. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method . Chemical Communications, 58(55), 7659-7662. Available at: [Link]

  • NMR Chemical Shift Values Table . (2024). Chemistry Steps. Available at: [Link]

  • Wu, J., et al. (2021). A framework for automated structure elucidation from routine NMR spectra . ChemRxiv. Available at: [Link]

  • Wu, J., et al. (2021). A framework for automated structure elucidation from routine NMR spectra . Nature Communications, 12(1), 6563. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts . (n.d.). Organic Chemistry Data. Available at: [Link]

  • 24.10: Spectroscopy of Amines . (2024). Chemistry LibreTexts. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy . (2024). Chemistry LibreTexts. Available at: [Link]

  • Grealis, R. J., & Tay, G. S. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 22(10), 1335-1342. Available at: [Link]

  • Amines . (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Validation

A Comparative Analysis of (3,5-Dichloro-phenyl)-isopropyl-amine and MDMA: A Guide for Researchers

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: In the pursuit of advancing neuropharmacology and therapeutic development, rigorous comparative analyses of novel compounds against w...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

In the pursuit of advancing neuropharmacology and therapeutic development, rigorous comparative analyses of novel compounds against well-characterized molecules are paramount. This guide was intended to provide a detailed, data-driven comparison of the binding affinities of the novel compound (3,5-Dichloro-phenyl)-isopropyl-amine and the well-studied psychoactive substance, 3,4-methylenedioxymethamphetamine (MDMA).

Following a comprehensive search of scientific literature and chemical databases, we must report that there is no publicly available experimental data on the binding affinity of (3,5-Dichloro-phenyl)-isopropyl-amine for any neurological targets. This includes a lack of information regarding its interaction with key monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—as well as various serotonin, adrenergic, and other receptor subtypes.

The absence of this fundamental data precludes a direct and scientifically valid comparison with the extensive and well-documented binding profile of MDMA. A core tenet of our commitment to scientific integrity is the reliance on verifiable experimental evidence. Without such evidence for (3,5-Dichloro-phenyl)-isopropyl-amine, any attempt at a comparative guide would be purely speculative and would not meet the rigorous standards of accuracy and trustworthiness required by the scientific community.

While we are unable to provide the requested comparison at this time, we will proceed by outlining the established binding profile of MDMA. This will serve as a valuable reference for researchers and highlights the type of data that would be necessary to characterize (3,5-Dichloro-phenyl)-isopropyl-amine in the future. We will also provide a standardized experimental protocol for determining such binding affinities, which can be applied to novel compounds like (3,5-Dichloro-phenyl)-isopropyl-amine.

The Multifaceted Binding Profile of MDMA

MDMA (3,4-methylenedioxymethamphetamine) is a well-characterized compound with a complex pharmacological profile. Its primary mechanism of action involves its interaction with monoamine transporters, leading to the release of serotonin, dopamine, and norepinephrine.[1][2][3] However, it also exhibits direct, albeit generally lower, affinity for a range of receptors.

Interaction with Monoamine Transporters

MDMA acts as a substrate for and an inhibitor of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] This interaction is crucial for its signature neurochemical effects. While there can be some variation in reported affinities depending on the experimental conditions and species studied, a general consensus exists regarding its potent effects on SERT.

The rank order of affinity for human monoamine transporters has been reported as NET > SERT > DAT.[4] However, it is important to note that MDMA's primary and most potent action is the release of serotonin, which is mediated by its high affinity for SERT.[3][5]

Receptor Binding Affinities

In addition to its actions on transporters, MDMA also binds to a variety of neurotransmitter receptors, although generally with lower affinity.[1][6] These interactions may contribute to the nuanced pharmacological effects of the drug.

Table 1: A Selection of Reported Binding Affinities (Ki) of MDMA for Various Human Receptors and Transporters

TargetBinding Affinity (Ki)Reference(s)
Monoamine Transporters
Serotonin Transporter (SERT)222 nM - 2.41 µM[7][8]
Norepinephrine Transporter (NET)0.85 µM - 7.8 µM[7][9]
Dopamine Transporter (DAT)2.3 µM - 8.29 µM[7][8]
Serotonin Receptors
5-HT1A> 50 µM[7]
5-HT2A4.7 µM[7]
5-HT2B500 nM[1]
Adrenergic Receptors
α1Micromolar range[6]
α2Micromolar range[6]
βMicromolar range[6]
Other Receptors
Histamine H1Micromolar range[6]
Muscarinic M1Micromolar range[6]

Note: Binding affinities can vary between studies due to different experimental methodologies. The values presented here are illustrative.

The Signaling Cascade of MDMA's Monoaminergic Effects

The primary mechanism of MDMA's action, leading to the release of monoamines, is a complex process involving transporter interaction and reversal of transporter function.

MDMA_Mechanism cluster_presynaptic Presynaptic Neuron MDMA MDMA SERT SERT MDMA->SERT Binds to Transporter NET NET MDMA->NET Binds to Transporter DAT DAT MDMA->DAT Binds to Transporter Vesicle Synaptic Vesicle SERT->Vesicle Transporter Reversal NET->Vesicle Transporter Reversal DAT->Vesicle Transporter Reversal Serotonin Serotonin Vesicle->Serotonin Release from Vesicles Norepinephrine Norepinephrine Vesicle->Norepinephrine Release from Vesicles Dopamine Dopamine Vesicle->Dopamine Release from Vesicles Synaptic_Cleft Synaptic Cleft Serotonin->Synaptic_Cleft Efflux into Synaptic Cleft Norepinephrine->Synaptic_Cleft Efflux into Synaptic Cleft Dopamine->Synaptic_Cleft Efflux into Synaptic Cleft

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Immunoassay Cross-Reactivity: The Case of (3,5-Dichloro-phenyl)-isopropyl-amine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technical framework for understanding and evaluating the cross-reactivity of a specific small molecule, (3,5-Dichl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for understanding and evaluating the cross-reactivity of a specific small molecule, (3,5-Dichloro-phenyl)-isopropyl-amine (DCPIA), in common immunoassay screens. While direct cross-reactivity data for DCPIA is not extensively published, its chemical structure—a substituted aniline—warrants a thorough investigation, as related compounds are known to interfere with certain assays.[3][5] We will proceed from the foundational principles of interference testing to a practical, detailed protocol for executing a robust cross-reactivity study.

The Causality of Cross-Reactivity: A Mechanistic Overview

Immunoassay specificity is governed by the three-dimensional complementarity between the antibody's binding site (paratope) and a specific region of the target analyte (epitope).[6] Cross-reactivity occurs when a compound, other than the target analyte, possesses an epitope that is structurally similar enough to bind to the antibody.[2][7] For small molecules like DCPIA (PubChem CID: 2758170), the entire molecule or a significant functional group can act as the epitope.[8]

The primary concern with a compound like DCPIA is its potential to interfere with assays for drugs of abuse, such as amphetamines or other sympathomimetic amines, due to shared structural motifs (an aromatic ring attached to an amine group).[3] False positives in these screens can have significant consequences. Therefore, a systematic evaluation as described in this guide is not merely a technical exercise but a critical component of due diligence in assay validation.

Designing a Self-Validating Cross-Reactivity Study

To ensure the trustworthiness of your findings, the experimental design must be rigorous and incorporate self-validating controls. The industry-standard approach for this is a "spiking study," where the potentially interfering substance is added (spiked) into a known negative sample matrix (e.g., drug-free urine or serum).[4][9] This methodology is endorsed by guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13]

The core objective is to determine the concentration of the interfering compound that produces a signal equivalent to the assay's positive cutoff threshold. This allows for a quantitative assessment of cross-reactivity.

Below is a logical workflow for a comprehensive cross-reactivity evaluation.

Caption: Workflow for Immunoassay Cross-Reactivity Evaluation.

Comparative Analysis: Quantifying Interference

The most common method for reporting cross-reactivity is as a percentage relative to the target analyte. The calculation is as follows:

% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Interferent at Cutoff) x 100

A higher percentage indicates a greater potential for interference. For this guide, we will use hypothetical data based on structural similarities to illustrate how results should be presented. Assume we are testing DCPIA and related compounds against a standard amphetamine immunoassay.

Table 1: Hypothetical Cross-Reactivity Data for an Amphetamine Immunoassay

Compound TestedCAS NumberConcentration Yielding Cutoff Signal (ng/mL)% Cross-Reactivity
d-Amphetamine (Calibrator)51-64-9500100%
(3,5-Dichloro-phenyl)-isopropyl-amine (DCPIA) 42266-17-1 75,000 0.67%
Methamphetamine537-46-260083.3%
3,4-Dichloroamphetamine13078-75-62,50020.0%
Isopropylamine75-31-0> 1,000,000< 0.05%

Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Hypothetical Data: In this example, DCPIA shows low but non-zero cross-reactivity. While a high concentration is required to trigger a positive result, its potential for interference cannot be entirely dismissed, especially in cases of high exposure. The structurally more similar 3,4-dichloroamphetamine shows significantly higher cross-reactivity, highlighting the impact of the chlorine atom positions and the amine structure.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules.[14][15][16][17][18] The principle relies on the competition between the drug in the sample (or the potential cross-reactant) and a labeled drug conjugate for a limited number of antibody binding sites.[16][18] A higher concentration of the drug in the sample results in a lower signal, and vice versa.[14]

  • Microtiter plate pre-coated with target analyte-protein conjugate (e.g., Amphetamine-BSA).

  • Monoclonal anti-analyte antibody (e.g., anti-Amphetamine).

  • (3,5-Dichloro-phenyl)-isopropyl-amine (DCPIA) and other potential cross-reactants.

  • Target analyte standard (e.g., d-Amphetamine).

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 3% BSA in PBS).[16]

  • Substrate solution (e.g., TMB).[15][17]

  • Stop Solution (e.g., 2N H₂SO₄).[15][17]

  • Certified drug-free biological matrix (e.g., urine, serum).

  • Microplate reader.

  • Preparation of Reagents and Standards:

    • Reconstitute all antibodies and standards as per manufacturer instructions.

    • Prepare a stock solution of DCPIA and other test compounds in an appropriate solvent (e.g., methanol or DMSO) and then dilute into the drug-free matrix.

    • Prepare a serial dilution of the target analyte standard in the matrix to generate a standard curve.

    • Prepare a serial dilution of DCPIA and each potential cross-reactant in the matrix. A wide concentration range is crucial (e.g., from 10 ng/mL to 100,000 ng/mL).

  • Assay Procedure:

    • Add 50 µL of standards, controls (negative matrix, positive control), and diluted test compounds (DCPIA dilutions) to the appropriate wells of the antigen-coated microplate.

    • Add 50 µL of the primary anti-analyte antibody to each well.

    • Incubate the plate for 60 minutes at 37°C. This allows for the competitive binding to occur.[17]

    • Wash the plate 3-5 times with Wash Buffer to remove unbound antibodies and other components.[17]

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the plate again 3-5 times with Wash Buffer to remove unbound secondary antibody.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.[17]

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15]

  • Data Acquisition and Analysis:

    • Read the optical density (OD) of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD values against the concentration of the target analyte standard. A four-parameter logistic (4-PL) curve fit is typically used for immunoassays.[19]

    • Determine the IC50 value for the target analyte (the concentration that causes 50% inhibition of the maximum signal). This often corresponds to the assay cutoff.

    • For DCPIA and each test compound, determine the concentration that produces the same OD value as the IC50 of the target analyte.

    • Calculate the % Cross-Reactivity using the formula provided in the previous section.

The principle of this competitive binding is illustrated below.

G cluster_0 High Analyte/Interferent Concentration cluster_1 Low Analyte/Interferent Concentration Ab1 Antibody p1 Ab1->p1 Analyte1 Analyte Analyte1->Ab1 Binds LabeledAnalyte1 Labeled Analyte Well1 Antigen-Coated Well p1->LabeledAnalyte1 Blocked p2 Result1 LOW SIGNAL Ab2 Antibody Analyte2 Analyte LabeledAnalyte2 Labeled Analyte LabeledAnalyte2->Ab2 Binds Well2 Antigen-Coated Well p3 Result2 HIGH SIGNAL

Caption: Principle of Competitive Immunoassay.

Conclusion and Best Practices

The potential for (3,5-Dichloro-phenyl)-isopropyl-amine to cross-react in an immunoassay is a function of its concentration and the specific antibody used in a given kit. While our hypothetical example suggests low cross-reactivity, this cannot be assumed. Empirical testing is the only definitive way to assess risk.

As a Senior Application Scientist, my recommendation is unequivocal: any laboratory screening for compounds where DCPIA or its structural analogs may be present must perform a validation study as outlined above. This proactive approach to understanding assay limitations is the cornerstone of scientific integrity and ensures the generation of reliable, defensible data. All presumptive positive results from an immunoassay screen should be considered preliminary until confirmed by a more specific, secondary method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]

References

  • Title: EP07 | Interference Testing in Clinical Chemistry - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Competitive ELISA Protocol and Animation Source: Microbe Notes URL: [Link]

  • Title: Competitive ELISA protocol Source: St John's Laboratory URL: [Link]

  • Title: CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog Source: The ANSI Blog URL: [Link]

  • Title: Clinical Laboratory Testing Interference | CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: CLSI EP07-Ed3 - Interference Testing in Clinical Chemistry - 3rd Edition Source: ANSI Webstore URL: [Link]

  • Title: Competitive ELISA Protocol Source: Creative Diagnostics URL: [Link]

  • Title: EP07 Interference Testing in Clinical Chemistry A guideline for global application developed through the Clinical and Laboratory Standards Institute consensus process Source: ResearchGate URL: [Link]

  • Title: ELISA- Principle, Types and Applications Source: N/A (General educational resource) URL: [Link]

  • Title: Understanding cross-reactivity in immunoassay drug screening Source: Siemens Healthineers URL: [Link]

  • Title: Immunoassay Cross-reactivity: The Important of Accurate Interpretation Source: Alere Toxicology URL: [Link]

  • Title: Validation of immunoassays for bioanalysis: A pharmaceutical industry perspective Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: How to Detect and Solve Immunoassay Interference Source: AACC.org URL: [Link]

  • Title: Immunoassay developed to detect small molecules Source: Drug Target Review URL: [Link]

  • Title: Validation of immunoassays used to assess immunogenicity to therapeutic monoclonal antibodies Source: Ovid URL: [Link]

  • Title: Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products Source: Journal of Immunological Methods URL: [Link]

  • Title: Master Cross-Reaction List Source: U.S. Screening Source URL: [Link]

  • Title: (3,5-Dichloro-phenyl)-isopropyl-amine Source: PubChem URL: [Link]

  • Title: Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine Source: BMC Emergency Medicine URL: [Link]

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: Clinical Chemistry URL: [Link]

  • Title: False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review Source: Journal of Analytical Toxicology URL: [Link]

Sources

Validation

Reference Standards for (3,5-Dichloro-phenyl)-isopropyl-amine Purity Analysis

The following guide provides a comprehensive technical comparison of reference standard grades for (3,5-Dichloro-phenyl)-isopropyl-amine (CAS 42266-17-1), also known as N-isopropyl-3,5-dichloroaniline. This compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of reference standard grades for (3,5-Dichloro-phenyl)-isopropyl-amine (CAS 42266-17-1), also known as N-isopropyl-3,5-dichloroaniline. This compound is a critical intermediate in the synthesis of dicarboximide fungicides (e.g., Iprodione) and specific pharmaceutical targets.

Executive Summary

In drug development and high-precision agrochemical synthesis, the integrity of your analytical data relies entirely on the quality of your reference material. For (3,5-Dichloro-phenyl)-isopropyl-amine , researchers often face a choice between commercially available Analytical Standards and fully characterized Primary Reference Standards (or CRMs) .

This guide objectively compares these alternatives, demonstrating that while "Research Grade" materials may suffice for early screening, Quantitative NMR (qNMR) validated Primary Standards are essential for regulatory submission and definitive purity assignment.

Comparative Analysis of Reference Standard Grades

The table below contrasts the three primary classes of reference materials available for this compound.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: ISO 17034 CRM (Gold Standard)Option B: Analytical Standard (Industry Workhorse)Option C: Research/Synthesis Grade (Screening Only)
Purity Definition Mass Balance / qNMR (Absolute)Chromatographic Area % (Relative)Nominal Area % (Unverified)
Certified Purity >99.5% ± 0.3% (k=2)>98.0% (Typical)>95% (Estimated)
Traceability SI Units (NIST/BIPM)Manufacturer LotNone
Water/Solvent Data Measured (KF / GC-HS)Often IgnoredNot Tested
Uncertainty Budget Fully CalculatedNot ProvidedNot Provided
Primary Use Case Quantitation, Method ValidationID, System SuitabilitySynthesis Starting Material
Risk Factor LowMedium (Assumes 100% response)High (Unknown impurities)
Critical Insight: The "Area %" Trap

Many commercial "Analytical Standards" for (3,5-Dichloro-phenyl)-isopropyl-amine report purity solely based on HPLC-UV Area %. This is scientifically flawed for quantitative work because:

  • Response Factors: Impurities (e.g., 3,5-dichloroaniline) may have different extinction coefficients than the target.

  • Invisible Impurities: Inorganic salts, moisture, and residual solvents (e.g., Isopropanol from synthesis) are invisible to UV detection but contribute to mass.

  • Bias: A 99.0% HPLC Area standard might only be 95.0% pure by mass if it contains 4% water/salts.

Experimental Protocols for Purity Assignment

To validate a reference standard (Option B or C) to a level approaching Option A, you must employ a Mass Balance Approach or qNMR .

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: To determine chromatographic purity and identify organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-15 min (10%→90% B), 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg standard in 10 mL Acetonitrile (1.0 mg/mL).

Protocol B: Volatile Impurity Analysis (GC-Headspace)

Purpose: To quantify residual solvents (e.g., Isopropyl alcohol, Toluene).

  • Column: DB-624 (30 m x 0.32 mm x 1.8 µm).

  • Carrier: Helium at 1.5 mL/min.

  • Oven: 40°C (hold 5 min) → 240°C at 10°C/min.

  • Headspace: Incubate sample at 80°C for 20 min.

Protocol C: Water Content (Karl Fischer)

Purpose: To quantify moisture content.

  • Method: Volumetric or Coulometric Titration.

  • Solvent: Methanol/Formamide mix (to ensure solubility of the aniline derivative).

Data Analysis: The Mass Balance Equation

To derive the Assigned Purity (


)  of your standard, do not rely on the Certificate of Analysis (CoA) "Area %" alone. Use the following self-validating calculation:


Where:

  • 
    : Chromatographic Purity (lowest value from HPLC or GC Area %).
    
  • 
    : Water content by Karl Fischer.[1]
    
  • 
    : Volatile Organic Compounds (Residual Solvents).
    
  • 
    : Residue on Ignition (Inorganics/Salts).
    

Example Calculation:

  • HPLC Area %: 99.2%

  • Water (KF): 0.5%

  • Residual Isopropanol: 0.3%

  • ROI: 0.1%



Note: Relying on the 99.2% HPLC value would introduce a 0.9% positive bias in your quantitation.

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for selecting and qualifying a reference standard for (3,5-Dichloro-phenyl)-isopropyl-amine.

ReferenceStandardWorkflow Start Need Reference Standard for (3,5-Dichloro-phenyl)-isopropyl-amine CheckCRM Is an ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Primary Standard) CheckCRM->BuyCRM Yes CheckCommercial Is a Commercial Analytical Standard Available? CheckCRM->CheckCommercial No Use Release for QC/Method Validation BuyCRM->Use BuyAnalytical Purchase Analytical Standard (Secondary Standard) CheckCommercial->BuyAnalytical Yes Synthesize In-House Synthesis (Research Grade) CheckCommercial->Synthesize No Validation Perform Full Characterization (Mass Balance / qNMR) BuyAnalytical->Validation Synthesize->Validation Tests Required Tests: 1. HPLC-UV (Purity) 2. GC-MS (Identity) 3. Karl Fischer (Water) 4. ROI (Inorganics) Validation->Tests AssignPurity Calculate Mass Balance Purity (Assigned Value) Validation->AssignPurity AssignPurity->Use

Figure 1: Decision tree for selecting and qualifying reference standards. Note that non-CRM standards require internal validation (Mass Balance) before quantitative use.

References

  • National Institute of Standards and Technology (NIST) .[2] Reference Materials Information. Available at: [Link]

  • International Organization for Standardization (ISO) . ISO 17034:2016 - General requirements for the competence of reference material producers. Available at: [Link]

  • European Medicines Agency (EMA) . Guideline on the validation of analytical procedures. Available at: [Link]

  • PubChem . (3,5-Dichloro-phenyl)-isopropyl-amine Compound Summary (CAS 42266-17-1). Available at: [Link]

Sources

Comparative

Comparing potency of 3,5-dichloro vs 3,4-dichloro phenyl-isopropyl-amines

Executive Summary This technical guide compares the pharmacological profiles of 3,4-dichloroamphetamine (3,4-DCA) and 3,5-dichloroamphetamine (3,5-DCA) . While these compounds are structural isomers, their biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the pharmacological profiles of 3,4-dichloroamphetamine (3,4-DCA) and 3,5-dichloroamphetamine (3,5-DCA) . While these compounds are structural isomers, their biological activities diverge significantly due to the specific positioning of chlorine substituents on the phenyl ring.

  • 3,4-DCA is a high-potency serotonin releasing agent (SSRA) and a documented serotonergic neurotoxin, sharing a pharmacological lineage with para-chloroamphetamine (PCA).

  • 3,5-DCA , lacking the critical para-substituent, exhibits a distinct structure-activity relationship (SAR) profile, generally characterized by reduced potency at the serotonin transporter (SERT) and an altered neurotoxic potential compared to its 3,4-isomer.

Part 1: Structural & Pharmacological Analysis

Chemical Architecture and SAR Implications

The biological activity of halogenated amphetamines is strictly governed by the "Para-Rule" of substitution.

  • 3,4-DCA: Contains a chlorine atom at the para (4) position and the meta (3) position. The para-chloro substituent is the primary driver for high-affinity binding to the serotonin transporter (SERT) and subsequent neurotoxicity. The meta-chloro group augments lipophilicity and modifies metabolic stability but is secondary to the para-effect.

  • 3,5-DCA: Contains two meta (3,5) chlorine atoms with an unsubstituted para position. The absence of the para-chlorine significantly alters the electronic and steric interaction with the monoamine transporters, typically resulting in lower affinity for SERT compared to 3,4-substituted analogs.

Comparative Pharmacodynamics Table
Feature3,4-Dichloroamphetamine (3,4-DCA)3,5-Dichloroamphetamine (3,5-DCA)
Primary Mechanism Potent Substrate-type Releaser (SERT > DAT/NET)Releaser / Uptake Inhibitor (Attenuated Potency)
SERT Affinity (

)
High (nM range)Moderate to Low (Estimated

M range)*
Neurotoxicity High (Long-term 5-HT depletion)Low/Unknown (Lacks para-Cl trigger)
MAO Inhibition Potent MAO-A InhibitorLikely MAO Inhibitor (General property of di-Cl)
Key SAR Driver Para-Cl facilitates SERT translocation & toxicityMeta-Cl substitution pattern limits SERT efficacy

*Note: Direct


 values for 3,5-DCA are sparse in public literature compared to the 3,4-isomer. The assessment is derived from established SAR principles (Fuller et al., Nichols) regarding meta- vs. para-substitution.
Mechanism of Action: The "Para" Criticality

The neurotoxicity of chlorinated amphetamines (like PCA and 3,4-DCA) is linked to their ability to be transported into the neuron via SERT, where they disrupt vesicular storage (VMAT2 interaction) and potentially form reactive quinone intermediates.

  • 3,4-DCA: The para-chlorine allows the molecule to mimic serotonin's 5-hydroxy group, facilitating rapid transport. Once intracellular, it causes massive 5-HT efflux and oxidative stress.

  • 3,5-DCA: The symmetric meta substitution creates steric bulk without the "anchoring" effect of the para-substituent. This reduces the maximal rate of transport (

    
    ) and, consequently, the intracellular accumulation required for neurotoxicity.
    

Part 2: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) distinguishing the two isomers and their interaction with the Serotonin Transporter (SERT).

SAR_Mechanism cluster_0 Compound Structure cluster_1 SERT Interaction cluster_2 Physiological Outcome DCA34 3,4-DCA (Para-Cl + Meta-Cl) Binding SERT Binding Pocket DCA34->Binding High Affinity (Para-Cl Anchor) DCA35 3,5-DCA (Meta-Cl + Meta-Cl) DCA35->Binding Reduced Affinity (Steric Bulk) Translocation Translocation (Influx) Binding->Translocation Rapid Vmax Binding->Translocation Slow/Partial Release Massive 5-HT Release Translocation->Release Vesicular Depletion ModestEffect Moderate Release Low Toxicity Risk Translocation->ModestEffect Limited Efflux Toxicity Neurotoxicity (Axonal Degeneration) Release->Toxicity Oxidative Stress

Caption: SAR pathway showing how the para-chlorine in 3,4-DCA drives high-affinity SERT interaction and neurotoxicity, while the 3,5-substitution pattern attenuates these effects.

Part 3: Experimental Protocols

To objectively compare the potency of these isomers, researchers utilize in vitro synaptosomal assays. The following protocols are self-validating systems designed to measure uptake inhibition (


) and release capabilities (

).
Protocol: [ H]5-HT Synaptosomal Uptake Assay

Objective: Determine the concentration required to inhibit 50% of serotonin reuptake (


).

Reagents:

  • Buffer: Krebs-Henseleit buffer (pH 7.4) with ascorbic acid (to prevent oxidation).

  • Radioligand: [

    
    H]Serotonin (Specific Activity: ~20-30 Ci/mmol).
    
  • Tissue: Rat whole brain (minus cerebellum) synaptosomes (P2 fraction).

Workflow:

  • Preparation: Homogenize rat brain tissue in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 17,000 x g (20 min) to yield the P2 synaptosomal pellet. Resuspend in Krebs buffer.

  • Pre-Incubation: Aliquot synaptosomes into tubes containing the test compound (3,4-DCA or 3,5-DCA) at varying concentrations (e.g., 1 nM to 10

    
    M). Incubate for 10 min at 37°C.
    
  • Initiation: Add [

    
    H]5-HT (final concentration ~10 nM). Incubate for exactly 5 minutes.
    
  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Place filters in scintillation fluid and count radioactivity (CPM).

  • Validation: Non-specific binding is defined by parallel tubes containing 10

    
    M Fluoxetine.
    
Protocol: [ H]5-HT Release Assay

Objective: Differentiate between a reuptake inhibitor and a substrate-type releaser.

Workflow Diagram:

Release_Assay Step1 1. Pre-load Synaptosomes with [3H]5-HT (15 min, 37°C) Step2 2. Wash & Resuspend (Remove extracellular isotope) Step1->Step2 Step3 3. Superfusion / Incubation Add Test Drug (3,4-DCA or 3,5-DCA) Step2->Step3 Step4 4. Collect Fractions Measure efflux over time Step3->Step4 Decision Is efflux > Baseline? Step4->Decision ResultA Releaser (3,4-DCA) Dose-dependent efflux Decision->ResultA Yes ResultB Uptake Inhibitor Only No significant efflux Decision->ResultB No

Caption: Workflow for determining monoamine release capability. Releasers like 3,4-DCA cause active efflux, whereas pure inhibitors do not.

Part 4: Neurotoxicity Assessment

The most critical distinction between these isomers lies in their potential for long-term neurotoxicity.

  • 3,4-DCA: Administration (e.g., 10 mg/kg in rats) results in a rapid decrease in Tryptophan Hydroxylase (TPH) activity and a long-term (>1 week) depletion of 5-HT and 5-HIAA levels. This is a hallmark of serotonergic terminal degeneration.

  • 3,5-DCA: Based on Fuller's SAR studies on chlorinated amphetamines, moving the chlorine from the para position (as in PCA) to the meta or ortho positions drastically reduces neurotoxic potential. 3,5-DCA is expected to show minimal to no long-term depletion of 5-HT compared to the 3,4-isomer.

Safety Note for Researchers

While 3,5-DCA is theoretically less neurotoxic, all chlorinated amphetamines should be handled as potential neurotoxins. 3,4-DCA is a confirmed neurotoxin and should be used only in controlled neurodegeneration models.

References

  • Fuller, R. W., et al. (1974). Structure-activity relationships in the inhibition of monoamine uptake by halogenated amphetamines. Neuropharmacology. Link

  • Nichols, D. E., et al. (1994). The medicinal chemistry of phenethylamine psychedelics and related compounds. Medicinal Research Reviews. Link

  • Baumann, M. H., & Rothman, R. B. (1998). Serotonergic neurotoxicity of substituted amphetamines: Molecular mechanisms and implications for therapeutic drug development. European Journal of Pharmacology. Link

  • PubChem. (n.d.). 3,4-Dichloroamphetamine Compound Summary. National Library of Medicine. Link

  • Harvey, J. A., et al. (1977). Neurotoxic effects of p-chloroamphetamine: Internalization and mechanism. Journal of Pharmacology and Experimental Therapeutics. Link

Validation

A Senior Application Scientist's Guide to Confirmatory Testing for (3,5-Dichloro-phenyl)-isopropyl-amine in Biological Matrices

Introduction: The Imperative for Unambiguous Identification In the realms of clinical and forensic toxicology, as well as in drug metabolism studies, the unambiguous identification and quantification of xenobiotics in bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Identification

In the realms of clinical and forensic toxicology, as well as in drug metabolism studies, the unambiguous identification and quantification of xenobiotics in biological matrices is paramount. The detection of a compound like (3,5-Dichloro-phenyl)-isopropyl-amine, a substituted aniline derivative, requires analytical methods that are not only sensitive but, more importantly, specific. Confirmatory testing is the gold standard process that provides irrefutable evidence of the presence of a specific analyte, moving beyond the presumptive results of initial screens. This guide provides a comparative analysis of the two primary mass spectrometry-based platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles, detailed experimental workflows, and critical validation parameters that ensure the generation of defensible and reliable data.

The analytical challenge stems from the complexity of biological matrices such as blood, urine, and plasma. These matrices contain a multitude of endogenous compounds that can interfere with the analysis, potentially leading to false positives or inaccurate quantification.[1] Therefore, the chosen confirmatory method must possess the selectivity to distinguish the target analyte from the noise, and the robustness to perform consistently across variable samples. This guide is designed for researchers and laboratory professionals, offering the technical depth and practical insights necessary to develop, validate, and implement a suitable confirmatory testing regimen for (3,5-Dichloro-phenyl)-isopropyl-amine.

Core Confirmatory Technologies: A Comparative Overview

The selection between GC-MS and LC-MS/MS is a critical decision driven by the analyte's physicochemical properties, the required sensitivity, laboratory resources, and desired sample throughput. Both techniques couple a high-resolution separation method with highly specific mass-based detection, which is the cornerstone of confirmatory analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in toxicology due to its high chromatographic efficiency and the existence of extensive, standardized mass spectral libraries. It is best suited for analytes that are volatile or can be made volatile through a chemical modification process known as derivatization.

Causality Behind the Workflow: (3,5-Dichloro-phenyl)-isopropyl-amine, with a molecular weight of 204.09 g/mol , possesses sufficient volatility for GC analysis.[3] However, the primary amine group can cause undesirable interactions with the GC column, leading to poor peak shape and reduced sensitivity. To mitigate this, derivatization is an essential step. It involves converting the polar amine group into a less polar, more stable, and more volatile derivative. This not only improves chromatographic performance but can also yield characteristic fragmentation patterns that enhance mass spectral identification.[4]

GC_MS_Workflow Figure 1: GC-MS Confirmatory Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review & Confirmation Sample Biological Sample (Urine/Blood) Spike Spike with Internal Standard Sample->Spike Ensures quant accuracy Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Isolates analyte Derivatization Derivatization (e.g., with TFAA) Extraction->Derivatization Improves volatility Evaporation Evaporation & Reconstitution Derivatization->Evaporation Concentrates sample GC_MS GC-MS Analysis Evaporation->GC_MS Data Data Acquisition GC_MS->Data Review Confirmation Criteria Review: 1. Retention Time Match 2. Mass Spectrum Match Data->Review Report Final Report Review->Report

Caption: Workflow for (3,5-Dichloro-phenyl)-isopropyl-amine analysis by GC-MS.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine or plasma, add a deuterated internal standard (e.g., amphetamine-d5) to account for extraction variability.

    • Acidify the sample to approximately pH 4 with formic acid.[5]

    • Condition a mixed-mode cation exchange (e.g., SCX) SPE cartridge with methanol followed by deionized water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with deionized water, followed by a low-concentration organic wash (e.g., 25% methanol) to remove interferences.[5]

    • Elute the analyte using a basic organic solvent, such as 10% ammonium hydroxide in acetonitrile.[5]

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.

    • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[4]

    • Cap the vial and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Instrument Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation. Target ions would be derived from the TFAA-derivatized parent compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred platform in many modern toxicology labs. Its major advantage is the ability to analyze many polar, non-volatile compounds directly in their native form, eliminating the need for derivatization. The use of tandem mass spectrometry (MS/MS) provides exceptional specificity through the monitoring of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).[7]

Causality Behind the Workflow: This technique is inherently well-suited for a compound like (3,5-Dichloro-phenyl)-isopropyl-amine. The amine group allows for efficient ionization using electrospray ionization (ESI) in positive mode. The direct analysis simplifies sample preparation, often allowing for a "dilute-and-shoot" approach for cleaner matrices like urine, which significantly increases sample throughput.[8] For more complex matrices like blood or plasma, a straightforward protein precipitation or SPE step is sufficient to remove matrix components that could cause ion suppression.

LC_MS_MS_Workflow Figure 2: LC-MS/MS Confirmatory Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review & Confirmation Sample Biological Sample (Urine/Blood) Spike Spike with Internal Standard Sample->Spike Ensures quant accuracy Prep Protein Precipitation or 'Dilute-and-Shoot' Spike->Prep Removes interferences Centrifuge Centrifugation & Filtration Prep->Centrifuge Clarifies extract LC_MS_MS LC-MS/MS Analysis Centrifuge->LC_MS_MS Data Data Acquisition LC_MS_MS->Data Review Confirmation Criteria Review: 1. Retention Time Match 2. Primary/Qualifier Ion Ratio Data->Review Report Final Report Review->Report

Caption: Workflow for (3,5-Dichloro-phenyl)-isopropyl-amine analysis by LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation ('Dilute-and-Shoot' for Urine):

    • To 100 µL of urine, add 900 µL of mobile phase containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).

    • Vortex the mixture.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[5]

    • Transfer the supernatant to an autosampler vial for injection.

  • Instrument Parameters:

    • LC System: Shimadzu Nexera or equivalent.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting from 5-10% B, ramping up to 95% B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex 5500 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a primary quantifier and a secondary qualifier) should be optimized for both the analyte and the internal standard.[7]

Method Validation: A Foundation of Scientific Trust

Validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[9][10] For confirmatory testing, this process is non-negotiable and must be thoroughly documented according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[11]

Validation_Logic Figure 3: Logical Pillars of Method Validation center Fit-for-Purpose Method Accuracy Accuracy (Bias) center->Accuracy Precision Precision center->Precision Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Selectivity Selectivity center->Selectivity Stability Stability center->Stability Robustness Robustness center->Robustness

Caption: Core parameters ensuring a 'fit-for-purpose' analytical method.

The table below outlines the key validation parameters and their significance, with typical acceptance criteria used in forensic toxicology.

Validation Parameter Purpose (The "Why") Typical Acceptance Criteria Authoritative Source
Selectivity / Specificity To demonstrate that the method can unequivocally identify the analyte in the presence of other endogenous or exogenous compounds.No significant interfering peaks at the retention time of the analyte in blank matrix samples.[12]
Limit of Detection (LOD) To determine the lowest concentration of the analyte that can be reliably detected and identified by the method.Signal-to-noise ratio ≥ 3:1.[13]
Limit of Quantitation (LOQ) To establish the lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10:1; Accuracy within ±20%; Precision ≤20% CV.[9]
Accuracy (Bias) To assess the closeness of the measured value to the true value, typically by analyzing fortified matrix samples.Mean result should be within ±20% of the target concentration (±10% for some analytes).[9]
Precision (Intra- & Inter-day) To evaluate the random error and reproducibility of the method over short and long periods.Coefficient of Variation (CV) should be ≤20%.
Linearity / Calibration Model To ensure a proportional relationship between analyte concentration and instrument response across a defined range.Coefficient of determination (r²) ≥ 0.99.[7]
Matrix Effects (LC-MS/MS) To assess the impact of co-eluting matrix components on the ionization of the analyte (suppression or enhancement).Calculated matrix effect should be within acceptable limits, often compensated for by an internal standard.[11]
Carryover To ensure that a high-concentration sample does not affect the analysis of a subsequent blank or low-concentration sample.No peak greater than the LOD in a blank sample analyzed immediately after a high calibrator.[9]

Performance Data Comparison: GC-MS vs. LC-MS/MS

The following table provides a comparative summary based on performance data for structurally similar compounds like 3,5-dichloroaniline and amphetamines, offering a benchmark for what can be expected when analyzing (3,5-Dichloro-phenyl)-isopropyl-amine.

Performance Metric GC-MS LC-MS/MS Rationale & Insights
Sample Preparation Time Longer (requires extraction and derivatization)Shorter (often 'dilute-and-shoot' or simple precipitation)LC-MS/MS offers higher throughput, which is a significant advantage in high-volume laboratories.
Need for Derivatization Yes, mandatory for good chromatography.No, not required.Eliminating derivatization reduces cost, time, and potential sources of error.
Typical LOQ ~1-10 ng/mL~0.1-1 ng/mLLC-MS/MS generally provides superior sensitivity, crucial for detecting low-level exposure.[14][15]
Specificity High (based on retention time and full mass spectrum)Very High (based on retention time and two MRM transitions)The specificity of MRM in LC-MS/MS is considered the gold standard for confirmation in complex matrices.[7]
Matrix Effects Less prone to signal suppression/enhancement.Can be a significant issue requiring careful validation and use of internal standards.While GC-MS is less affected, matrix effects in LC-MS/MS are manageable with proper method development.
Cost per Sample Moderate (reagents for derivatization add cost).Lower (fewer reagents and steps).The overall cost-effectiveness of LC-MS/MS is often better due to reduced labor and reagent usage.[8]
Instrument Downtime Generally lower; robust and less complex source.Can be higher due to the need for cleaning the ion source from matrix components.Routine maintenance is critical for maintaining the uptime and performance of LC-MS/MS systems.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and legally defensible techniques for the confirmatory analysis of (3,5-Dichloro-phenyl)-isopropyl-amine in biological matrices.

GC-MS remains a viable and robust option, particularly for laboratories with established expertise and instrumentation. Its primary drawback is the necessity of a time-consuming derivatization step.

LC-MS/MS represents the more modern and efficient approach. Its superior sensitivity, high specificity, and simplified sample preparation workflow make it the recommended technique for high-throughput screening and confirmation. The ability to bypass derivatization not only saves time and resources but also eliminates a potential source of analytical variability.

Ultimately, the choice of method must be grounded in a thorough validation that demonstrates the procedure is "fit for purpose".[10][12] By understanding the causality behind each experimental step and adhering to stringent validation criteria, researchers can ensure the scientific integrity and trustworthiness of their results, providing the certainty required in clinical and forensic investigations.

References

  • PubChem Compound Summary for CID 2758170, (3,5-Dichloro-phenyl)-isopropyl-amine. National Center for Biotechnology Information. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 2013. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Method Selection and Validation in Analytical Toxicology. Presentation slides. [Link]

  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 2007. [Link]

  • Validation of new MRM pesticides included in the Working Document SANCO/12745/2013 by QuEChERS extraction method. LABCAB. [Link]

  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]

  • ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. [Link]

  • Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in urine. University of Pretoria. [Link]

  • Method Development in Forensic Toxicology. Current Pharmaceutical Design, 2017. [Link]

  • Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences. [Link]

  • APPENDIX B: Requirements for the validation of analytical methods. GTFCh. [Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. [Link]

  • Journal of Analytical Toxicology, Volume 37, Issue 7. Oxford Academic. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3,5-Dichloroaniline: An In-Depth Technical Review for Researchers

For the discerning researcher, scientist, or drug development professional, the selection of a synthetic route is a critical decision, balancing considerations of yield, purity, cost, and scalability. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, or drug development professional, the selection of a synthetic route is a critical decision, balancing considerations of yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of peer-validated methodologies for the synthesis of 3,5-dichloroaniline (3,5-DCA), a pivotal intermediate in the production of a range of agrochemicals and pharmaceuticals. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction to 3,5-Dichloroaniline

3,5-Dichloroaniline (3,5-DCA) is an organic compound with the chemical formula C₆H₅Cl₂N. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms at the meta positions relative to the amino group, imparts specific reactivity and properties that make it a valuable precursor in organic synthesis. Notably, it serves as a key building block for the fungicide vinclozolin. The compound is a colorless to brown crystalline solid with a melting point of 49-53 °C and a boiling point of 260 °C.[1] It is soluble in organic solvents like ethanol and ether and sparingly soluble in water.[1]

Comparative Analysis of Synthetic Methodologies

This guide will explore and compare four distinct and validated synthetic pathways to 3,5-DCA:

  • Catalytic Hydrogenation of 3,5-Dichloronitrobenzene: A widely used industrial method.

  • Reductive Dechlorination of 2,3,5,6-Tetrachloroaniline: A high-yield laboratory-scale synthesis.

  • Multi-step Synthesis from 2,4-Dichloroaniline: A pathway involving halogenation, diazotization, and ammonolysis.

  • Amonolysis of 3,5-Dichlorobromobenzene: A targeted nucleophilic aromatic substitution.

The following sections will provide a detailed examination of each method, including reaction mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages.

Method 1: Catalytic Hydrogenation of 3,5-Dichloronitrobenzene

The catalytic hydrogenation of the corresponding nitroaromatic compound is a cornerstone of industrial aniline synthesis. This method is favored for its atom economy and often cleaner reaction profiles compared to stoichiometric reductions. The general principle involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

Causality of Experimental Choices:

The choice of catalyst is paramount in this reaction. Noble metals such as palladium (Pd) and platinum (Pt) are highly effective due to their ability to adsorb both hydrogen and the nitroaromatic substrate, facilitating the reduction on the catalyst surface. The catalyst support, often activated carbon, provides a high surface area for the reaction to occur efficiently. The reaction conditions, including pressure and temperature, are optimized to ensure complete conversion while minimizing side reactions such as hydrodechlorination (the removal of chlorine atoms from the aromatic ring).

While a specific, detailed peer-reviewed protocol for the synthesis of 3,5-DCA via this method was not found in the immediate search, the general procedure is well-established in the chemical literature. A patent for the production of 3,5-dichloronitrobenzene mentions that the subsequent step is a hydrogenation reduction to produce 3,5-dichloroaniline.[2]

Visualizing the Pathway: Catalytic Hydrogenation

Start 3,5-Dichloronitrobenzene Product 3,5-Dichloroaniline Start->Product H₂, Catalyst (e.g., Pd/C)

Caption: Catalytic hydrogenation of 3,5-dichloronitrobenzene.

Method 2: Reductive Dechlorination of 2,3,5,6-Tetrachloroaniline

This method offers a high-yield pathway to 3,5-DCA through the selective removal of two chlorine atoms from a more highly chlorinated precursor. This approach is particularly useful when the starting tetrachloroaniline is readily available.

Causality of Experimental Choices:

The success of this reaction hinges on the selective removal of the chlorine atoms at the 2 and 6 positions while leaving the chlorine atoms at the 3 and 5 positions intact. This is achieved through catalytic hydrogenation under specific conditions. The use of a palladium-on-carbon catalyst is crucial, as palladium is known for its efficacy in hydrodechlorination reactions. The reaction is typically carried out in an acidic medium, which protonates the amino group, influencing the electronic properties of the aromatic ring and potentially directing the dechlorination. The high pressure and temperature are necessary to overcome the activation energy of the C-Cl bond cleavage. A patent suggests that the addition of a silver co-catalyst can further enhance the yield.[3]

Experimental Protocol: Dechlorination of 2,3,5,6-Tetrachloroaniline[5]

Materials:

  • 2,3,5,6-Tetrachloroaniline (57.7 g, 0.25 mol)

  • 36% aqueous Hydrochloric Acid (250 ml)

  • Concentrated Sulfuric Acid (5 ml)

  • 5% Palladium on active charcoal catalyst (5 g)

  • Methylene Chloride

  • Nitrogen gas

  • Hydrogen gas

  • 0.7 L Tantalum Autoclave

Procedure:

  • Introduce 57.7 g of 2,3,5,6-tetrachloroaniline, 250 ml of 36% hydrochloric acid, 5 ml of concentrated sulfuric acid, and 5 g of 5% palladium/active charcoal catalyst into a 0.7 L tantalum autoclave.[4]

  • Flush the autoclave first with nitrogen and then with hydrogen.[4]

  • Carry out the dechlorination over 2 hours at 250 °C and a hydrogen pressure of 200 atmospheres gauge.[4]

  • After the reaction, cool the autoclave and filter off the catalyst.

  • Wash the catalyst twice with hot water.[4]

  • Combine the reaction solution and the wash water and render the solution alkaline.

  • Warm the alkaline solution and then allow it to cool.

  • Extract the product twice with 150 ml of methylene chloride.[4]

  • Distill off the methylene chloride.

  • Purify the crude product by fractional distillation to obtain 36 g of 3,5-dichloroaniline (89% yield).[4]

Visualizing the Workflow: Reductive Dechlorination

cluster_prep Reaction Setup cluster_reaction Dechlorination cluster_workup Workup & Purification A Charge Autoclave B Flush with N₂ then H₂ A->B C Heat to 250°C B->C D Pressurize to 200 atm H₂ C->D E React for 2 hours D->E F Filter Catalyst E->F G Basify Filtrate F->G H Extract with CH₂Cl₂ G->H I Distill to Purify H->I

Caption: Experimental workflow for reductive dechlorination.

Method 3: Multi-step Synthesis from 2,4-Dichloroaniline

This synthetic route involves a series of chemical transformations, starting from a different dichloroaniline isomer. This pathway highlights several classic organic reactions, including electrophilic aromatic substitution, diazotization, and nucleophilic aromatic substitution.

Causality of Experimental Choices:

  • Bromination: The first step involves the bromination of 2,4-dichloroaniline. The existing amino and chloro groups direct the incoming electrophile (bromine) to the ortho and para positions. This results in the formation of 2-bromo-4,6-dichloroaniline.

  • Diazotization and Reduction: The resulting 2-bromo-4,6-dichloroaniline is then subjected to diazotization using sodium nitrite in an acidic medium. The formed diazonium salt is subsequently reduced to remove the amino group (now a diazonium group) and one of the original chlorine atoms, yielding 3,5-dichlorobromobenzene. The use of ethanol or isopropanol in this step serves as the reducing agent.

  • Ammonification: The final step is a nucleophilic aromatic substitution where the bromine atom of 3,5-dichlorobromobenzene is displaced by an amino group from ammonia. This reaction requires a copper catalyst (such as cuprous oxide) and elevated temperatures and pressures to proceed.

Experimental Protocol: Synthesis from 2,4-Dichloroaniline[6]

Step 1: Bromination

  • Dissolve 2,4-dichloroaniline in 10-15% hydrochloric or sulfuric acid.[5]

  • At room temperature, add bromine dropwise with stirring to obtain 2-bromo-4,6-dichloroaniline hydrochloride or sulfate.[5]

Step 2: Diazotization and Reduction

  • To the reaction mixture from Step 1, add ethanol or isopropanol.[5]

  • Cool the mixture to approximately 0 °C and add an aqueous solution of sodium nitrite dropwise.[5]

  • Continue stirring for 30-50 minutes after the addition is complete.[5]

  • Slowly heat the mixture to boiling and distill off the 3,5-dichlorobromobenzene.[5]

Step 3: Ammonification

  • Charge an autoclave with the 3,5-dichlorobromobenzene from Step 2, aqueous ammonia, and a cuprous oxide catalyst.[5]

  • Heat the mixture to 130-180 °C for 3-6 hours to yield 3,5-dichloroaniline.[5]

Visualizing the Pathway: Multi-step Synthesis

Start 2,4-Dichloroaniline Intermediate1 2-Bromo-4,6-dichloroaniline Start->Intermediate1 Br₂ Intermediate2 3,5-Dichlorobromobenzene Intermediate1->Intermediate2 1. NaNO₂, H⁺ 2. EtOH or iPrOH, Δ Product 3,5-Dichloroaniline Intermediate2->Product NH₃, Cu₂O, Δ

Caption: Multi-step synthesis of 3,5-DCA from 2,4-DCA.

Method 4: Amonolysis of 3,5-Dichlorobromobenzene

This method focuses on the final step of the multi-step synthesis described above, treating it as a standalone procedure where 3,5-dichlorobromobenzene is the starting material. This is a viable option if 3,5-dichlorobromobenzene is commercially available or synthesized via a different route.

Causality of Experimental Choices:

The key to this synthesis is the selective amonolysis of the C-Br bond over the C-Cl bonds. The C-Br bond is generally more labile and susceptible to nucleophilic attack than the C-Cl bond, allowing for selective replacement. The use of a copper catalyst is essential to facilitate this nucleophilic aromatic substitution, which would otherwise be very slow. High temperatures and pressures are required to drive the reaction to completion.

Experimental Protocol: Amonolysis of 3,5-Dichlorobromobenzene[7]

Materials:

  • 3,5-Dichlorobromobenzene

  • Aqueous Ammonia (min. 20% w/w)

  • Cuprous chloride or cuprous oxide catalyst

  • Sodium Hydroxide

  • Autoclave

Procedure:

  • Charge an autoclave with 3,5-dichlorobromobenzene, aqueous ammonia (min. 20% w/w), and cuprous chloride or cuprous oxide.[6]

  • Heat the mixture to 120-250 °C at a pressure of 10-80 kg/cm ² for 2-15 hours.[6]

  • Cool the reactor to 80-90 °C and recover the excess ammonia gas.[6]

  • Further cool to 35-40 °C.[6]

  • Add sodium hydroxide and heat to 50-100 °C to recover ammonia from the ammonium bromide formed.[6]

  • Cool the mixture to 30-35 °C for one hour.[6]

  • Isolate the 3,5-dichloroaniline by distillation and crystallization. The reported yield is 80% based on the conversion of 3,5-dichlorobromobenzene.[6]

Comparative Data Summary

FeatureCatalytic Hydrogenation of 3,5-DichloronitrobenzeneReductive Dechlorination of 2,3,5,6-TetrachloroanilineMulti-step Synthesis from 2,4-DichloroanilineAmonolysis of 3,5-Dichlorobromobenzene
Starting Material 3,5-Dichloronitrobenzene2,3,5,6-Tetrachloroaniline2,4-Dichloroaniline3,5-Dichlorobromobenzene
Key Reagents H₂, Pd/C or other catalystH₂, Pd/C, HCl, H₂SO₄Br₂, NaNO₂, EtOH/iPrOH, NH₃, Cu₂ONH₃, Cu₂O/CuCl
Reaction Type ReductionReductive DechlorinationHalogenation, Diazotization, SNArNucleophilic Aromatic Substitution (SNAr)
Reported Yield High (Industrial Standard)89-93%[3][4]High overall yield reported in patent[5]80%[6]
Advantages Atom economical, cleanHigh yield, selectiveUtilizes a different isomer as starting materialSelective C-N bond formation
Disadvantages Requires high-pressure hydrogenation setupHigh pressure and temperature, specialized autoclaveMulti-step process, use of bromineRequires high pressure and temperature, copper catalyst

Conclusion

The synthesis of 3,5-dichloroaniline can be approached through several distinct and validated pathways. The choice of the optimal method will ultimately depend on the specific requirements of the research or production setting.

  • For large-scale industrial production, the catalytic hydrogenation of 3,5-dichloronitrobenzene is likely the most economically viable and atom-efficient route.

  • For laboratory-scale synthesis where a high yield from a readily available precursor is desired, the reductive dechlorination of 2,3,5,6-tetrachloroaniline presents a robust and well-documented protocol.

  • The multi-step synthesis from 2,4-dichloroaniline and the amonolysis of 3,5-dichlorobromobenzene offer valuable alternatives, particularly when the specified starting materials are more accessible or cost-effective.

This guide has provided a comprehensive comparison of these methods, grounded in peer-reviewed literature and patent documentation, to empower researchers and drug development professionals in making informed decisions for their synthetic endeavors.

References

  • Process For Preparation Of 3, 5 Dichloroaniline. Quick Company. [Link]

  • CN103102276A - Method for preparing 3,5-dichloroaniline - Google P
  • 3,5-Dichloroaniline - Wikipedia. [Link]

  • CN112500295A - Production process of 3, 5-dichloronitrobenzene - Google P
  • SU1199199A3 - Method of producing 3,5-dichloraniline - Google P
  • Synthesis of 3,5-dichloroaniline - PrepChem.com. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (3,5-Dichloro-phenyl)-isopropyl-amine

Part 1: Executive Safety Summary (Immediate Action) STOP. Before opening the containment vessel, acknowledge the following: While Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315/H31...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

STOP. Before opening the containment vessel, acknowledge the following: While Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315/H319), Structure-Activity Relationship (SAR) analysis suggests significant neurotoxic potential. [1]

(3,5-Dichloro-phenyl)-isopropyl-amine is a chlorinated amphetamine derivative.[1] Its structural analogs, particularly para-chloroamphetamine (PCA) and 3,4-dichloroamphetamine (3,4-DCA), are potent, selective serotonergic neurotoxins used in research to deplete serotonin levels.[1] Treat this compound as a suspect neurotoxin. [1]

Critical Hazard Profile
PropertySpecification
CAS Number 42266-17-1
Chemical Name 1-(3,5-dichlorophenyl)propan-2-amine; 3,5-Dichloroamphetamine (3,5-DCA)
Primary Hazards Neurotoxicity (Suspected) , Acute Toxicity (Oral), Skin/Eye Irritant
Physical State Solid (Hydrochloride salt) or Viscous Liquid (Free base)
OEL (Occupational Exposure Limit) Not established.[1] Target Control Band: < 1 µg/m³ (Default for novel potent bioactive amines)

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] Chlorinated amines can permeate standard laboratory gloves.[1] The following matrix is designed to prevent cutaneous absorption , the primary silent route of exposure.[1]

PPE Selection Logic
  • Glove Material : Nitrile is acceptable for incidental splash, but Laminate Film (Silver Shield/4H) is required for prolonged handling or spill cleanup due to the lipophilic nature of the halogenated ring.[1]

  • Respiratory : N95 is insufficient for powders of this potency.[1] P100 (HEPA) is the minimum standard.[1]

Task-Based PPE Requirements[1]
TaskHand ProtectionRespiratory ProtectionBody/Eye Protection
Storage/Transport (Sealed)Single Nitrile (4 mil)N/A (if sealed)Lab Coat, Safety Glasses
Weighing/Dispensing (Solid)Double Gloved : Inner Nitrile (4 mil) + Outer Nitrile (8 mil)P100 Half-Mask or Fume Hood Sash @ 14"Lab Coat, Chemical Goggles
Synthesis/Solvent Handling Laminate Film Liners under NitrileFume Hood (Face Velocity > 100 fpm)Tyvek Sleeves , Chemical Goggles
Spill Cleanup (> 100 mg)Laminate Film (Silver Shield) PAPR or Full-Face P100Tyvek Suit, Chemical Goggles

Part 3: Operational Handling Protocols

Storage & Stability
  • Environment : Store at 2–8°C in a dedicated poisons cabinet.

  • Security : As an amphetamine derivative, this substance may be subject to controlled substance regulations (e.g., Schedule I/II analogs in US/UK).[1] Ensure strict inventory logging.[1]

  • Hygroscopy : The hydrochloride salt is hygroscopic.[1] Store under argon or nitrogen to prevent "clumping," which increases dispersion risk during weighing.[1]

Weighing & Solubilization (The High-Risk Zone)[1]
  • Static Control : Chlorinated amine salts are prone to static charge.[1] Use an ionizing fan or anti-static gun before spatulating.[1]

  • Containment : Never weigh on an open bench. Use a Vented Balance Enclosure (VBE) or a biological safety cabinet (Class II).[1]

  • Solvent Choice :

    • Preferred: DMSO or Methanol (High solubility).[1]

    • Avoid: Diethyl ether (Volatility increases inhalation risk of aerosols).[1]

Experimental Workflow Logic

The following diagram outlines the decision process for safe handling, emphasizing the "Stop-Go" criteria for containment.

HandlingLogic start Start: Handling 3,5-DCA check_form Check Physical Form start->check_form is_powder Powder/Solid check_form->is_powder is_solution Solution check_form->is_solution weighing Weighing Protocol: 1. Anti-static gun treatment 2. Vented Balance Enclosure 3. Double Nitrile Gloves is_powder->weighing High Dust Risk liquid_handling Liquid Handling: Use Luer-lock syringes only. NO open pouring. is_solution->liquid_handling Lower Risk dissolution Dissolution: Add solvent GENTLY down side of vial to avoid puffing. weighing->dissolution dissolution->liquid_handling waste Disposal: Quench with 10% Bleach (if applicable) or High-Temp Incineration stream. liquid_handling->waste

Figure 1: Decision logic for handling 3,5-Dichloroamphetamine based on physical state.

Part 4: Emergency Response & Decontamination

Exposure Response[3][4][5][6][7]
  • Inhalation : Move to fresh air immediately.[1][2][3][4] If breathing is labored, oxygen should be administered by trained personnel.[1] Alert ER of potential serotonergic toxicity.

  • Skin Contact :

    • Do NOT use ethanol or DMSO to wash; these enhance transdermal absorption.[1]

    • Wash with copious amounts of soap and cool water for 15 minutes.[1]

  • Eye Contact : Flush for 15 minutes. Lift eyelids to ensure removal of particulates.[1]

Spill Cleanup Protocol (Dry Powder)

Do not sweep. Sweeping aerosolizes neurotoxic dust.[1]

  • Evacuate the immediate area (10 ft radius).[1]

  • Don PPE : Double gloves, Tyvek sleeves, P100 respirator.[1]

  • Cover : Gently lay a chemically compatible pad (dampened with water) over the powder to suppress dust.[1]

  • Wipe : Using a "scoop and fold" motion, wipe up the material.[1]

  • Decontaminate : Wash surface with a mild surfactant solution, followed by water.[1]

SpillResponse spill Spill Detected assess Assess Volume spill->assess minor < 100 mg assess->minor major > 100 mg assess->major wet_wipe Wet Wipe Method: 1. Dampen paper towel 2. Lay over powder 3. Wipe unidirectional minor->wet_wipe evacuate Evacuate Lab Call EHS major->evacuate

Figure 2: Triage protocol for dry powder spills.

Part 5: Waste Management

Disposal Code : RCRA P-List (Potential) or equivalent Hazardous Waste.[1]

  • Segregation : Do not mix with oxidizers or strong acids.[1]

  • Labeling : Clearly label as "Toxic Organic Solid - Halogenated Amphetamine Derivative."

  • Destruction : High-temperature incineration is the only validated method for complete destruction of the halogenated aromatic ring.[1]

References

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 2758170, (3,5-Dichloro-phenyl)-isopropyl-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . Substance Information: 1-(3,5-dichlorophenyl)propan-2-amine.[1] Retrieved from [Link][1]

  • Fuller, R. W., et al. (1975) .[1] Structural requirements for the inhibition of norepinephrine and serotonin uptake by halogenated amphetamines. (Contextual reference for neurotoxicity of chlorinated amphetamines).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dichloro-phenyl)-isopropyl-amine
Reactant of Route 2
Reactant of Route 2
(3,5-Dichloro-phenyl)-isopropyl-amine
© Copyright 2026 BenchChem. All Rights Reserved.